molecular formula C11H14BrNO4 B132555 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate CAS No. 156237-78-4

1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate

Cat. No.: B132555
CAS No.: 156237-78-4
M. Wt: 304.14 g/mol
InChI Key: BLWTUIPDLAVPHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate is a useful research compound. Its molecular formula is C11H14BrNO4 and its molecular weight is 304.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-bromopyrrole-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWTUIPDLAVPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=C1C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471135
Record name 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156237-78-4
Record name 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the functionalized pyrrole, 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the strategic synthesis and detailed analysis of heterocyclic compounds.

Introduction: The Significance of Substituted Pyrroles

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Pyrrole-containing compounds have demonstrated potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[1][2] The introduction of a bromine atom onto the pyrrole ring, as seen in many marine alkaloids, can significantly enhance the therapeutic potential of these molecules.[3][4] These bromopyrrole alkaloids exhibit a range of activities including anti-biofilm, anticancer, and antimicrobial properties.[3][4]

The target molecule, this compound, is a strategically designed building block for organic synthesis. The presence of the N-tert-butoxycarbonyl (Boc) protecting group and the methyl ester at the C2 position allows for selective modifications at different parts of the molecule. The bromine atom at the C4 position serves as a versatile handle for further functionalization through various cross-coupling reactions, making this compound a valuable intermediate in the synthesis of complex pharmaceutical agents.

Strategic Synthesis: Electrophilic Bromination of a Pyrrole Precursor

The synthesis of this compound is most effectively achieved through the electrophilic bromination of its non-brominated precursor, 1-tert-Butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate. The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic attack. However, this high reactivity can also lead to over-bromination, yielding di- and tri-brominated byproducts.[5] Therefore, the choice of a mild and selective brominating agent, along with precise control of reaction conditions, is paramount.

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[5][6] It is a reliable source of electrophilic bromine that allows for controlled monobromination of activated aromatic systems. The reaction is typically performed at low temperatures to further mitigate the risk of side reactions.

Synthesis_Workflow Precursor 1-tert-Butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate Reaction Electrophilic Bromination Precursor->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Solvent Anhydrous THF Solvent->Reaction Conditions -78 °C to rt Conditions->Reaction Product 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate Workup Aqueous Workup & Purification Workup->Product Reaction->Workup

A schematic overview of the synthetic workflow.
Detailed Experimental Protocol

Materials:

  • 1-tert-Butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq), freshly recrystallized

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 1-tert-Butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate.

  • Anhydrous THF is added to dissolve the starting material, and the resulting solution is cooled to -78 °C using a dry ice/acetone bath.

  • In a separate flask, NBS is dissolved in a minimal amount of anhydrous THF.

  • The NBS solution is added dropwise to the cooled pyrrole solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • The reaction mixture is stirred at -78 °C for an additional 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Comprehensive Characterization

The structural elucidation and confirmation of purity of the synthesized this compound are achieved through a combination of spectroscopic techniques.

Compound Identification
IUPAC Name This compound
CAS Number 156237-78-4
Molecular Formula C₁₁H₁₄BrNO₄
Molecular Weight 304.14 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrrole ring and the ester groups.

Predicted ¹H NMR Data (in CDCl₃)
Chemical Shift (δ, ppm) Multiplicity & Integration
~7.0-7.2d, 1H
~6.8-7.0d, 1H
~3.8s, 3H
~1.6s, 9H

Rationale: The protons on the pyrrole ring (H-3 and H-5) will appear as doublets due to coupling with each other. The electron-withdrawing effect of the bromine atom at C-4 will cause a downfield shift of the adjacent H-3 and H-5 protons compared to the non-brominated precursor. The methyl and tert-butyl protons will appear as sharp singlets in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Predicted ¹³C NMR Data (in CDCl₃) | | | :--- | Chemical Shift (δ, ppm) | Assignment | | ~160-165 | C=O (methyl ester) | | ~148-152 | C=O (tert-butyl ester) | | ~125-130 | C-2 | | ~120-125 | C-5 | | ~115-120 | C-3 | | ~95-100 | C-4 (bearing Br) | | ~83-87 | -C(CH₃)₃ | | ~52-55 | -OCH₃ | | ~28 | -C(CH₃)₃ |

Rationale: The carbonyl carbons of the ester groups will appear at the most downfield positions. The carbon atom directly attached to the bromine (C-4) will be significantly shielded and appear at a more upfield chemical shift compared to the other pyrrole carbons. The remaining pyrrole carbons will have distinct chemical shifts based on their electronic environment.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Expected Mass Spectrum Data:

  • [M]⁺: m/z ~303

  • [M+2]⁺: m/z ~305

  • Fragment: m/z ~247/249 (loss of t-butyl group)

  • Fragment: m/z ~201/203 (loss of Boc group)

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Data
Wavenumber (cm⁻¹) Functional Group
~2980-2930C-H stretch (alkyl)
~1750-1720C=O stretch (ester)
~1550-1500C=C stretch (pyrrole ring)
~1370C-H bend (tert-butyl)
~1250-1150C-O stretch (ester)
~600-500C-Br stretch

Applications in Drug Discovery and Development

The title compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the C4 position can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Stille, Heck) to introduce a variety of substituents, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Given the known biological activities of bromopyrrole derivatives, this compound could serve as a key intermediate in the development of novel:

  • Anticancer agents: By introducing specific pharmacophores that target cancer-related pathways.

  • Antibacterial and antifungal compounds: The pyrrole scaffold can be elaborated to mimic the structures of natural antimicrobial alkaloids.

  • Anti-inflammatory drugs: The core structure can be modified to interact with enzymes or receptors involved in the inflammatory cascade.

Conclusion

This technical guide has detailed a robust and reliable method for the synthesis of this compound via the selective bromination of its precursor with N-Bromosuccinimide. The comprehensive characterization data, including predicted NMR, MS, and IR spectra, provide a solid framework for the identification and quality control of this important synthetic intermediate. The strategic placement of functional groups on the pyrrole ring makes this compound a versatile tool for medicinal chemists, opening avenues for the discovery and development of novel therapeutic agents.

References

  • Rane, R. A., et al. (2014). Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications. Current topics in medicinal chemistry, 14(2), 253–273. [Link]

  • Gilow, H. M., & Burton, D. E. (1981). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry, 46(11), 2221–2225. [Link]

  • Rane, R. A., et al. (2015). Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity. Arabian Journal of Chemistry, 8(5), 646-655. [Link]

  • Kumar, P., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 1-15. [Link]

  • PubChem. tert-butyl 2-bromo-1H-pyrrole-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 4-bromo-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

  • NIST. Propane, 1-bromo-2-methyl-. NIST Chemistry WebBook. [Link]

  • Doc Brown's Chemistry. infrared spectrum of 2-bromo-2-methylpropane. [Link]

  • Doc Brown's Chemistry. mass spectrum of 2-bromo-2-methylpropane. [Link]

  • Doc Brown's Chemistry. 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]

Sources

An In-depth Technical Guide to 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate, a polysubstituted pyrrole derivative, has emerged as a pivotal intermediate in the landscape of synthetic organic chemistry and drug discovery. Its unique structural arrangement, featuring a bromine atom at the 4-position and orthogonal protecting groups on the nitrogen and at the 2-position carboxylate, renders it a highly versatile and strategically valuable scaffold. The presence of the bromine atom provides a reactive handle for a myriad of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Simultaneously, the tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen offers robust protection under various reaction conditions while allowing for facile deprotection when required. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthetic protocol, and the significant applications of this compound, underscoring its importance for professionals in the field. Pyrrole-containing compounds are prevalent in a vast array of natural products and pharmaceutically active molecules, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic functionalization of the pyrrole core, as facilitated by intermediates like this compound, is a cornerstone of modern medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₄BrNO₄
Molecular Weight 304.14 g/mol
CAS Number 156237-78-4
Appearance White to off-white solidInferred from related compounds
Boiling Point (Predicted) 349.69 °C
Density (Predicted) 1.421 g/cm³
Flash Point (Predicted) 165.29 °C
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.Inferred from structure

Spectroscopic Data (Predicted)

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.0-7.2 (d, 1H, H-5)

    • δ 6.8-7.0 (d, 1H, H-3)

    • δ 3.8-3.9 (s, 3H, -OCH₃)

    • δ 1.6-1.7 (s, 9H, -C(CH₃)₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 160-162 (C=O, ester)

    • δ 148-150 (C=O, Boc)

    • δ 125-127 (C-2)

    • δ 120-122 (C-5)

    • δ 115-117 (C-3)

    • δ 95-97 (C-4)

    • δ 84-86 (-C(CH₃)₃)

    • δ 52-54 (-OCH₃)

    • δ 28-29 (-C(CH₃)₃)

  • Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

    • ~2980 (C-H stretch, alkyl)

    • ~1740 (C=O stretch, ester)

    • ~1710 (C=O stretch, carbamate)

    • ~1540 (C=C stretch, pyrrole ring)

    • ~1250 (C-O stretch)

    • ~1150 (C-N stretch)

    • ~650 (C-Br stretch)

  • Mass Spectrometry (MS):

    • [M]+• m/z 303/305 (consistent with the presence of one bromine atom)

    • Fragment ions corresponding to the loss of the tert-butyl group (m/z 247/249) and the Boc group (m/z 203/205) would be expected.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this key intermediate can be efficiently achieved through a two-step sequence starting from commercially available 1H-pyrrole-2-carboxylic acid. The methodology involves an initial protection of the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group and esterification of the carboxylic acid, followed by a regioselective bromination at the 4-position.

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: N-Boc Protection and Esterification cluster_step2 Step 2: Regioselective Bromination Start 1H-Pyrrole-2-carboxylic acid Reagents1 Di-tert-butyl dicarbonate (Boc)₂O, Dimethylformamide (DMF), Potassium carbonate (K₂CO₃), Methyl iodide (CH₃I) Start->Reagents1 Reaction Conditions Intermediate1 1-tert-Butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate Reagents1->Intermediate1 Yields Reagents2 N-Bromosuccinimide (NBS), Tetrahydrofuran (THF) Intermediate1->Reagents2 Reaction Conditions Product 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate Reagents2->Product Yields

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 1-tert-Butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate

Rationale: The initial step focuses on the protection of the pyrrole nitrogen with a Boc group and the simultaneous esterification of the carboxylic acid. The Boc group is a robust protecting group that enhances the stability of the pyrrole ring towards subsequent electrophilic substitution and can be readily removed under acidic conditions. The esterification to the methyl ester improves solubility and handling of the intermediate.

Protocol:

  • To a stirred solution of 1H-pyrrole-2-carboxylic acid (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.5 equivalents).

  • To this suspension, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the N-Boc protection is complete, add methyl iodide (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for an additional 12-16 hours.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-tert-butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate as a solid.

Step 2: Synthesis of this compound

Rationale: The second step involves the regioselective bromination of the electron-rich pyrrole ring. The directing effects of the N-Boc and the C-2 methyl ester groups favor electrophilic substitution at the 4-position. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.

Protocol:

  • Dissolve 1-tert-butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS, 1.05 equivalents) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring for the disappearance of the starting material by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Applications in Drug Discovery and Organic Synthesis

The strategic placement of the bromine atom and the orthogonal protecting groups makes this compound a highly sought-after building block in the synthesis of complex molecules with potential therapeutic applications.

A Hub for Cross-Coupling Reactions

The carbon-bromine bond at the 4-position of the pyrrole ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. The presence of an electron-withdrawing group, such as the ester at the 2-position, can facilitate these cross-coupling reactions.[3]

CrossCoupling cluster_reactions Cross-Coupling Reactions Pyrrole 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate Suzuki Suzuki Coupling (Ar-B(OH)₂) Pyrrole->Suzuki Pd Catalyst Stille Stille Coupling (R-SnBu₃) Pyrrole->Stille Pd Catalyst Sonogashira Sonogashira Coupling (R-C≡CH) Pyrrole->Sonogashira Pd/Cu Catalysts Heck Heck Coupling (Alkene) Pyrrole->Heck Pd Catalyst Product Diverse Functionalized Pyrroles Suzuki->Product Stille->Product Sonogashira->Product Heck->Product

Caption: Cross-coupling reactions utilizing the target bromopyrrole intermediate.

This synthetic flexibility is crucial in the construction of libraries of compounds for high-throughput screening in drug discovery programs. The ability to rapidly generate structural diversity around the pyrrole core allows for the systematic exploration of structure-activity relationships (SAR).

Precursor to Bioactive Marine Alkaloids

Many marine organisms, particularly sponges, are prolific producers of bromopyrrole alkaloids with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] Synthetic access to these complex natural products and their analogues often relies on the use of functionalized bromopyrrole building blocks. This compound can serve as a key precursor in the total synthesis of such marine natural products, enabling further investigation of their therapeutic potential.

Conclusion

This compound is a testament to the power of strategic molecular design in modern organic synthesis. Its well-defined physicochemical properties, coupled with a reliable synthetic route, make it an invaluable tool for researchers in both academic and industrial settings. The compound's true strength lies in its capacity to serve as a versatile platform for the introduction of molecular diversity through a variety of cross-coupling reactions. As the quest for novel therapeutics continues, the demand for such strategically functionalized building blocks will undoubtedly grow, solidifying the importance of this compound in the future of medicinal chemistry and drug development.

References

  • Gupton, J. T., et al. (2010). Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A. Molecules, 15(4), 2457–2470. [Link]

  • Rane, R. A., et al. (2014). Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications. Current Topics in Medicinal Chemistry, 14(2), 253-273. [Link]

  • Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1), 15-26. [Link]

  • Rane, R. A., et al. (2014). Marine Bromopyrrole Alkaloids: Synthesis and Diverse Medicinal Applications. ResearchGate. [Link]

  • Popa, M., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6484. [Link]

Sources

"1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate" CAS number 156237-78-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate

Topic: "this compound" CAS Number: 156237-78-4 Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategically Designed Pyrrole Building Block

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic functionalization of the pyrrole ring is therefore a cornerstone of modern drug discovery. This compound (CAS 156237-78-4) is not merely another pyrrole derivative; it is an intelligently designed synthetic intermediate crafted for versatility and control in the synthesis of complex molecules.

Its structure is a testament to synthetic foresight:

  • The Pyrrole Core: A five-membered aromatic heterocycle fundamental to many biologically active molecules.[2]

  • C4-Bromine Atom: A crucial synthetic "handle." The bromine atom serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or vinyl substituents at this position.

  • C2-Methyl Ester: A functional group that can be further manipulated, for instance, through hydrolysis to the corresponding carboxylic acid, enabling amide bond formation or other derivatizations.

  • N1-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group on the pyrrole nitrogen is the key to the molecule's utility. It plays a critical role in modulating the reactivity of the pyrrole ring, enhancing its stability, and preventing undesirable side reactions during coupling processes.[3][4][5]

This guide provides a comprehensive overview of this compound's properties, reactivity, and strategic application, with a focus on the underlying chemical principles that make it an invaluable tool for chemical synthesis and drug development.

Physicochemical and Structural Data

A summary of the key properties for this compound is provided below. This data is essential for experimental planning, including solvent selection, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 156237-78-4[6][7][8]
Molecular Formula C₁₁H₁₄BrNO₄[6][9]
Molecular Weight 304.14 g/mol [6][8][10]
IUPAC Name This compound[8]
Canonical SMILES COC(=O)C1=CC(Br)=CN1C(=O)OC(C)(C)C[8]
InChI Key BLWTUIPDLAVPHI-UHFFFAOYSA-N[6][8][10]
Purity Typically ≥97%[8]
Appearance (Not specified in sources, typically an off-white to yellow solid)

Core Reactivity: A Gateway to Molecular Diversity via Cross-Coupling

The primary utility of this reagent lies in the reactivity of its C4-bromo substituent, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diversified Pyrrole Library start 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate suzuki Suzuki-Miyaura (R-B(OH)₂) start->suzuki stille Stille (R-SnBu₃) start->stille heck Heck (Alkene) start->heck prod1 C4-Aryl/Heteroaryl Pyrroles suzuki->prod1 C-C Bond Formation stille->prod1 C-C Bond Formation prod2 C4-Vinyl Pyrroles heck->prod2 C-C Bond Formation

Caption: General synthetic strategy using the title compound for library diversification.

The Critical Role of the N-Boc Protecting Group

In palladium-catalyzed reactions involving bromopyrroles, a common and often dominant side reaction is protodebromination (replacement of bromine with hydrogen).[3][4] This occurs because the unprotected pyrrole nitrogen's lone pair makes the ring highly electron-rich, facilitating unwanted pathways.

The N-Boc group is essential for two reasons:

  • Electronic Deactivation: As an electron-withdrawing group, the Boc substituent reduces the electron density of the pyrrole ring. This deactivation suppresses the undesired dehalogenation side reaction, leading to significantly higher yields of the desired coupled product.[3][4]

  • Steric Hindrance: The bulky tert-butyl group can also sterically shield the nitrogen, preventing its interference in the catalytic cycle.

This strategic protection is a prime example of designing a reagent to overcome known synthetic challenges, ensuring reliable and high-yielding transformations.[5][11]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is arguably the most important application for this compound due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[12][13]

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex [Pyr]-Pd(II)(L)₂-Br (Oxidative Addition Intermediate) pd0->pd_complex Oxidative Addition transmetal [Pyr]-Pd(II)(L)₂-R (Transmetalation Intermediate) pd_complex->transmetal Transmetalation transmetal->pd0 product [Pyr]-R (Coupled Product) transmetal->product Reductive Elimination reagents [Pyr]-Br boronic R-B(OR')₂ base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv), and a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%).

  • Reagent Addition: Add a suitable base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 ratio).

  • Reaction Execution: Heat the reaction mixture with vigorous stirring at 80-90 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired C4-arylated pyrrole product.

Stille Coupling

The Stille coupling utilizes organostannane (tin) reagents. While these reagents are often highly toxic and require careful handling, the reaction is notable for its tolerance of a wide range of functional groups and its insensitivity to moisture or air.[14][15][16] For particularly sensitive or complex substrates where boronic acids may be unstable, the Stille coupling can be a powerful alternative. The issue of dehalogenation is even more pronounced in Stille couplings of unprotected bromopyrroles, making the N-Boc protection on the title compound indispensable for this transformation.[3]

Stille_Cycle pd0 Pd(0)L₂ pd_complex [Pyr]-Pd(II)(L)₂-Br (Oxidative Addition Intermediate) pd0->pd_complex Oxidative Addition transmetal [Pyr]-Pd(II)(L)₂-R (Transmetalation Intermediate) pd_complex->transmetal Transmetalation transmetal->pd0 product [Pyr]-R (Coupled Product) transmetal->product Reductive Elimination reagents [Pyr]-Br stannane R-Sn(Alkyl)₃

Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.

Heck Reaction

The Heck reaction forms a C-C bond between an organic halide and an alkene, providing a direct route to vinyl-substituted pyrroles.[17][18][19] These products are valuable intermediates themselves, as the newly installed double bond can participate in further synthetic transformations like hydrogenations, epoxidations, or dihydroxylations. The reaction typically requires a palladium catalyst and a base to neutralize the HBr generated during the cycle.[20]

Strategic Deprotection and Further Functionalization

Following successful cross-coupling at the C4 position, the two ester functionalities offer orthogonal handles for further diversification.

  • N-Boc Deprotection: The Boc group is reliably cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[11] This unmasks the pyrrole N-H, which can then be alkylated, acylated, or used in other N-centered coupling reactions.

  • C2-Ester Hydrolysis: The methyl ester can be hydrolyzed to a carboxylic acid using a base like lithium hydroxide (LiOH) in a mixture of THF and water. The resulting carboxylic acid is a versatile handle for forming amide bonds, a key linkage in many pharmaceutical compounds.

Safety and Handling

According to available safety data, this compound should be handled with care.

  • GHS Pictograms: Warning.[9][10]

  • Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).[10]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).[10]

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.[21]

Conclusion

This compound is a highly valuable and strategically designed building block for organic synthesis and medicinal chemistry. Its key feature is the N-Boc protecting group, which effectively circumvents the common problem of dehalogenation in cross-coupling reactions, ensuring efficient and predictable outcomes. The presence of the C4-bromo atom and the C2-methyl ester provides two distinct points for diversification, allowing researchers to rapidly generate libraries of complex pyrrole derivatives. This combination of stability, predictable reactivity, and synthetic versatility makes it an indispensable tool for professionals engaged in the discovery and development of new therapeutic agents.

References

  • Handy, S. T., & Zhang, Y. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(35), 6177-6179.
  • SACTG. (n.d.). 1-(tert-Butyl) 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate [156237-78-4]. Retrieved from [Link]

  • Angene Chemical. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • XiXisys. (n.d.). GHS SDS for CAS: 156237-78-4. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl 2-bromo-1H-pyrrole-1-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Acta Chimica Sinica. (2021). Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

  • Molecules. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • Total Organic Chemistry (YouTube). (2021). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Retrieved from [Link]

  • RSC Advances. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Malaysian Journal of Chemistry. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectral Data of 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive analysis of the spectral data for 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate , a substituted pyrrole derivative of significant interest in synthetic chemistry. As a senior application scientist, the following discourse is structured to not only present the spectral data but also to elucidate the underlying principles that govern the observed spectroscopic behavior. This document is intended to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of heterocyclic compounds.

The structural elucidation of complex organic molecules relies on a synergistic application of various analytical techniques. Herein, we delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the title compound. Each section is designed to provide a detailed experimental protocol, a summary of the key spectral features, and an in-depth interpretation, thereby offering a holistic understanding of the molecule's structure and electronic properties.

Molecular Structure and Context

The subject of this guide, this compound (CAS No. 156237-78-4), is a functionalized pyrrole. The pyrrole ring is a fundamental heterocyclic motif present in a vast array of natural products and pharmaceutical agents. The substituents on this particular molecule—a bulky tert-butoxycarbonyl (Boc) group at the nitrogen, a methyl ester at the 2-position, and a bromine atom at the 4-position—render it a versatile intermediate for further chemical transformations. Understanding its spectral signature is crucial for quality control during its synthesis and for tracking its conversion in subsequent reactions.

Caption: Molecular structure of the title compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol

A sample of this compound is dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz NMR spectrometer at room temperature.

Data Summary
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.29Doublet (d)1.81HH-5 (Pyrrole)
6.77Doublet (d)1.31HH-3 (Pyrrole)
3.82Singlet (s)-3H-OCH₃ (Methyl Ester)
1.56Singlet (s)-9H-C(CH₃)₃ (Boc)
In-Depth Interpretation

The ¹H NMR spectrum provides a clear and unambiguous fingerprint of the molecule.[1]

  • Aromatic Region (Pyrrole Protons): The two signals in the downfield region at 7.29 and 6.77 ppm are characteristic of the protons on the pyrrole ring. The signal at 7.29 ppm is assigned to the proton at the C-5 position, which is adjacent to the nitrogen and the bromine atom. The bromine atom's electron-withdrawing nature deshields this proton, shifting it further downfield. The signal at 6.77 ppm corresponds to the proton at the C-3 position. The small coupling constants (1.8 and 1.3 Hz) are typical for long-range coupling in five-membered heterocyclic rings.

  • Aliphatic Region (Ester and Boc Protons): The sharp singlet at 3.82 ppm, integrating to three protons, is readily assigned to the methyl group of the ester functionality. Its chemical shift is characteristic of methyl esters. The most upfield signal at 1.56 ppm is a singlet integrating to nine protons, which is the classic signature of the tert-butyl group of the Boc protecting group. The magnetic equivalence of the nine protons results in a single, intense peak.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental Protocol (Proposed)

The sample would be dissolved in deuterated chloroform (CDCl₃), and the spectrum would be acquired on a spectrometer operating at a ¹³C frequency of 100 MHz. Proton decoupling would be employed to simplify the spectrum to a series of singlets.

Predicted Data Summary
Predicted Chemical Shift (δ) ppmAssignment
~161C=O (Methyl Ester)
~149C=O (Boc)
~129C-2 (Pyrrole)
~124C-5 (Pyrrole)
~115C-3 (Pyrrole)
~96C-4 (Pyrrole)
~84-C (CH₃)₃ (Boc)
~52-OC H₃ (Methyl Ester)
~28-C(C H₃)₃ (Boc)
In-Depth Interpretation (Based on Prediction)
  • Carbonyl Carbons: Two signals are expected in the far downfield region, corresponding to the two carbonyl carbons of the ester and Boc groups, typically found between 150-170 ppm.

  • Pyrrole Ring Carbons: Four distinct signals are predicted for the four carbons of the pyrrole ring. The carbon bearing the bromine atom (C-4) is expected to be the most upfield of the ring carbons due to the heavy atom effect of bromine. The C-2 and C-5 carbons, being adjacent to the electron-withdrawing nitrogen and ester/bromine substituents, would be shifted further downfield. The C-3 carbon would likely appear at an intermediate chemical shift.

  • Aliphatic Carbons: The quaternary carbon of the tert-butyl group is anticipated to resonate around 84 ppm, while the three equivalent methyl carbons of the Boc group will produce a single, intense signal at approximately 28 ppm. The methyl carbon of the ester group is expected around 52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. While the experimental IR spectrum for the title compound is not available, a predictive analysis based on the functional groups present can be made.

Experimental Protocol (Proposed)

The IR spectrum could be obtained using an ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared) spectrometer. A small amount of the neat compound would be placed on the ATR crystal, and the spectrum would be recorded over the range of 4000-400 cm⁻¹.

Predicted Data Summary
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2980-2950C-H stretchAliphatic (Boc, -OCH₃)
~1750-1730C=O stretchEster
~1715-1695C=O stretchCarbamate (Boc)
~1550-1450C=C stretchPyrrole ring
~1370 & ~1390C-H bendgem-dimethyl (Boc)
~1250-1150C-O stretchEster and Carbamate
~750-700C-Br stretchBromoalkane
In-Depth Interpretation (Based on Prediction)
  • Carbonyl Stretching: The most prominent features in the IR spectrum would be the strong absorption bands corresponding to the two carbonyl groups. The ester carbonyl stretch is expected at a higher wavenumber (~1750-1730 cm⁻¹) than the carbamate (Boc) carbonyl stretch (~1715-1695 cm⁻¹).

  • C-H Stretching: In the region of 3000-2850 cm⁻¹, C-H stretching vibrations from the methyl and tert-butyl groups would be observed.

  • Pyrrole Ring Vibrations: The C=C stretching vibrations of the pyrrole ring would likely appear in the 1550-1450 cm⁻¹ region.

  • Fingerprint Region: The region below 1400 cm⁻¹ would contain a complex series of bands corresponding to C-O stretching, C-N stretching, and C-H bending vibrations, as well as the C-Br stretch, which would collectively form a unique fingerprint for the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the structure.

Experimental Protocol (Proposed)

The mass spectrum could be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ESI source.

Predicted Data Summary
m/zIon
304/306[M+H]⁺ (isotopic pattern for Br)
248/250[M - C₄H₈ + H]⁺ (loss of isobutylene)
204/206[M - Boc + H]⁺
172/174[M - Boc - OCH₃ + H]⁺
In-Depth Interpretation (Based on Prediction)

The molecular weight of this compound is 304.14 g/mol .

  • Molecular Ion Peak: Due to the presence of a bromine atom, the molecular ion peak ([M]⁺ or [M+H]⁺) would exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity at m/z 304 and 306 (corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively).

  • Fragmentation Pathway: A logical fragmentation pathway would involve the loss of the bulky Boc group. A common fragmentation for Boc-protected compounds is the loss of isobutylene (C₄H₈), resulting in a fragment ion at m/z 248/250. Subsequent loss of the entire Boc group (C₅H₉O₂) would lead to a fragment at m/z 204/206. Further fragmentation could involve the loss of the methoxy group from the ester.

MS_Fragmentation M [M+H]⁺ m/z 304/306 F1 [M - C₄H₈ + H]⁺ m/z 248/250 M->F1 - C₄H₈ F2 [M - Boc + H]⁺ m/z 204/206 M->F2 - Boc

Caption: Plausible MS fragmentation pathway.

Conclusion

This technical guide has provided a detailed analysis of the expected and experimentally determined spectral data for this compound. The presented ¹H NMR data, in conjunction with the predictive ¹³C NMR, IR, and MS analyses, offers a robust framework for the structural confirmation of this important synthetic intermediate. It is our hope that this guide will serve as a valuable resource for scientists working with this and related compounds, facilitating more efficient and accurate research and development.

References

  • Lu, M., Zhang, H., Li, D., et al. (2025). Structure-Based Discovery of Proline-derived Arginase Inhibitors with Improved Oral Bioavailability for Immuno-oncology.
  • THROMBIN INHIBITORS.
  • Supporting Inform
  • (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone - EvitaChem.
  • 156237-78-4 | 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxyl
  • US20170190713A1 - Fused quadracyclic compounds, compositions and uses thereof - Google P
  • Methyl 4-bromo-1H-pyrrole-2-carboxyl
  • Pyrrole dicarboxylate substituted porphyrazine, microwave assisted synthesis and properties - PMC - NIH.
  • SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIV
  • A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole - Semantic Scholar.
  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-arom
  • Methyl 4-Bromopyrrole-2-carboxylate | 934-05-4 | Tokyo Chemical Industry Co., Ltd.(APAC).
  • Methyl 4-Bromopyrrole-2-carboxyl
  • 934-05-4(Methyl 4-bromopyrrole-2-carboxyl
  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid - MDPI.

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate, a substituted pyrrole derivative of significant interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the stereochemical and electronic properties of this class of molecules.

Introduction: The Significance of Substituted Pyrroles

The pyrrole ring is a fundamental heterocyclic scaffold present in a vast array of natural products, pharmaceuticals, and functional materials. The strategic placement of substituents on the pyrrole nucleus allows for the fine-tuning of its electronic properties, reactivity, and biological activity. The title compound, this compound, incorporates several key functional groups that dictate its unique three-dimensional structure and potential for further chemical modification. Understanding the interplay between the bulky tert-butyl group, the electron-withdrawing methyl ester and bromine atom, and the N-alkoxycarbonyl moiety is crucial for predicting its reactivity and designing novel molecular entities.

Molecular Structure and Key Physicochemical Properties

The molecular structure of this compound is characterized by a central pyrrole ring substituted at the 1, 2, and 4 positions. The N-1 position is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in pyrrole chemistry to modulate reactivity and improve stability.[1] The C-2 position bears a methyl carboxylate group, and the C-4 position is substituted with a bromine atom.

PropertyValueSource
Molecular Formula C₁₁H₁₄BrNO₄
Molecular Weight 304.14 g/mol
CAS Number 156237-78-4
IUPAC Name 1-(tert-Butyl) 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylateChemDoodle

Conformational Analysis: A Synthesis of Steric and Electronic Effects

Rotational Barrier of the N-Boc Group

The N-Boc group introduces a significant steric and electronic perturbation to the pyrrole system. Rotation around the N-C(O) bond in N-acyl and N-alkoxycarbonyl pyrroles is a well-studied phenomenon.[2][3] The barrier to rotation is influenced by the electronic nature of the pyrrole ring and the substituents. For N-alkoxycarbonyl-2-pyrrolines, these barriers have been measured to be around 16 kcal/mol.[2]

Due to the steric bulk of the tert-butyl group, it is expected to orient itself to minimize interactions with the substituents on the pyrrole ring. Computational studies on related N-Boc-dihydropyrroles have provided insights into the preferred conformations.[1][4] The planarity of the N-alkoxycarbonyl group with the pyrrole ring is a critical factor, and in the crystal structure of a related compound, tert-butyl 2-borono-1H-pyrrole-1-carboxylate, the carbamate group is nearly co-planar with the pyrrole ring.[5]

Orientation of the C2-Methyl Ester

The methyl ester at the C2 position also exhibits rotational freedom around the C2-C(O) bond. For 2-acylpyrroles, two stable rotameric forms, syn and anti, are predicted based on theoretical calculations.[6][7] The syn-conformation is often stabilized by the formation of intermolecular hydrogen-bonded dimers in the solid state.[6] In the case of the title compound, the absence of an N-H proton precludes such dimerization. The conformational preference will, therefore, be dictated by a balance of steric hindrance from the adjacent N-Boc group and electronic interactions with the pyrrole ring.

Influence of the C4-Bromine Atom

The bromine atom at the C4 position primarily exerts an electronic effect, withdrawing electron density from the pyrrole ring. Its steric impact on the overall conformation is likely to be less significant compared to the bulky N-Boc and C2-ester groups.

The interplay of these steric and electronic factors likely results in a preferred conformation where the bulky tert-butyl group is oriented away from the C2-methyl ester, and the carbonyl of the ester is likely to adopt a conformation that minimizes steric clash with the Boc group.

G cluster_pyrrole Pyrrole Ring cluster_substituents Substituents & Interactions N1 N1 C2 C2 N1->C2 Boc N-Boc Group (tert-Butoxycarbonyl) N1->Boc Rotational Barrier C3 C3 C2->C3 Ester C2-Methyl Ester (Methoxycarbonyl) C2->Ester Rotational Preference C4 C4 C3->C4 C5 C5 C4->C5 Br C4-Bromine C4->Br C5->N1 Steric Steric Hindrance Boc->Steric Major Electronic Electronic Effects Boc->Electronic Electron Withdrawing Ester->Steric Significant Ester->Electronic Electron Withdrawing Br->Electronic Electron Withdrawing

Caption: Key conformational influences on the molecule.

Predicted Spectroscopic Signatures

The structural features of this compound will give rise to a characteristic set of signals in its NMR spectra. A detailed guide to interpreting NMR spectra of substituted pyrroles is available for further reading.[8]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring and the substituent groups.

  • Pyrrole Protons: The protons at the C3 and C5 positions will appear as distinct signals in the aromatic region. The C5-H is expected to be a singlet, while the C3-H will also be a singlet due to the adjacent bromine atom. Their chemical shifts will be influenced by the electron-withdrawing effects of the adjacent substituents.

  • tert-Butyl Protons: A sharp singlet integrating to nine protons will be observed in the upfield region, characteristic of the tert-butyl group.

  • Methyl Ester Protons: A singlet integrating to three protons will be present, corresponding to the methyl group of the ester.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide valuable information about the carbon framework.

  • Pyrrole Carbons: Four distinct signals are expected for the pyrrole ring carbons (C2, C3, C4, and C5). The chemical shifts will be diagnostic of the substitution pattern. The carbon bearing the bromine (C4) will be significantly influenced by the halogen's electronic effect.

  • Carbonyl Carbons: Two signals in the downfield region will correspond to the carbonyl carbons of the Boc group and the methyl ester.

  • tert-Butyl and Methyl Ester Carbons: Signals for the quaternary and methyl carbons of the tert-butyl group, as well as the methyl carbon of the ester, will be observed in the upfield region.

Experimental Protocols: Synthesis and Characterization

While a specific synthesis for the title compound is not detailed in the provided search results, a general and reliable method for the preparation of N-alkoxycarbonyl pyrroles can be adapted.[9][10][11][12]

Proposed Synthetic Route

A plausible synthetic approach involves the N-protection of a pre-functionalized pyrrole. For instance, starting from a suitable 4-bromo-2-methoxycarbonylpyrrole, N-protection with di-tert-butyl dicarbonate (Boc₂O) would yield the target molecule.

Caption: Proposed synthetic workflow for the target molecule.

Step-by-Step Characterization Workflow
  • Purification: The crude product should be purified using column chromatography on silica gel with an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve 10-20 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Perform 2D NMR experiments such as COSY, HSQC, and HMBC to unambiguously assign all proton and carbon signals.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula.

  • Infrared (IR) Spectroscopy: Acquire an IR spectrum to identify characteristic vibrational frequencies, particularly the C=O stretching bands of the ester and carbamate groups.

Conclusion and Future Directions

This technical guide has provided a detailed analysis of the molecular structure and conformational properties of this compound. By synthesizing information from related compounds and applying fundamental principles of stereochemistry and electronic effects, we have built a comprehensive understanding of this molecule. The insights into its preferred conformation and spectroscopic signatures are invaluable for researchers working on the synthesis and application of substituted pyrroles.

Future experimental work, including single-crystal X-ray diffraction and advanced NMR studies (e.g., variable temperature NMR), would provide definitive validation of the conformational models presented here and further enrich our understanding of this important class of heterocyclic compounds.

References

  • 1-(tert-Butyl) 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate. PubChem. Available from: [Link]

  • Experimental and theoretical studies on the rotational barrier of 1-acyl- and 1-alkoxycarbonyl-2-pyrrolines. ResearchGate. Available from: [Link]

  • Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. Available from: [Link]

  • On the Protonation and Deuteration of Pyrroles. ResearchGate. Available from: [Link]

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. National Institutes of Health. Available from: [Link]

  • ¹³C NMR Spectra of Pyrroles 1 and 4. ResearchGate. Available from: [Link]

  • Fox, J. M., et al. (2020). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society. Available from: [Link]

  • Bain, A. D., et al. (2004). The Barrier to Internal Rotation and Chemical Exchange in N-Acetylpyrrole. A Study on NMR Methods and Molecular Modeling. The Journal of Physical Chemistry A. Available from: [Link]

  • Tuning Excited-State Properties in Pyrrolo[3,2-b]pyrrole-Based Donor–Acceptor Emitters via Molecular Conformation and Conjugation Control. MDPI. Available from: [Link]

  • Fox, J. M., et al. (2020). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society. Available from: [Link]

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Organic Chemistry Portal. Available from: [Link]

  • Gangjee, A., et al. (2018). Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel pyrrolo[3,2-d]pyrimidines as Microtubule Targeting Agents. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties. ResearchGate. Available from: [Link]

  • Dubis, A. T. (2014). Conformational Preferences of 2-Acylpyrroles in Light of FT-IR and DFT Studies. Journal of Molecular and Genetic Medicine. Available from: [Link]

  • Arlinger, L., et al. (1970). The Barrier to Internal Rotation in N-Methylpyrrole-2-aldehyde. Acta Chemica Scandinavica. Available from: [Link]

  • Conformational Preferences of 2-Acylpyrroles in Light of FT-IR an. Longdom Publishing. Available from: [Link]

  • Dynamics of a Molecular Rotor Exhibiting Local Directional Rotational Preference within Each Enantiomer. National Institutes of Health. Available from: [Link]

  • Smith, K. M., et al. (1980). Convenient Synthesis of t-Butyl Pyrrole-2-carboxylates from 2-Methylpyrroles. Synthesis. Available from: [Link]

  • Conformational features and anion-binding properties of calix[2]pyrrole: A theoretical study. ScienceDirect. Available from: [Link]

  • 1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate. PubChem. Available from: [Link]

  • ChemInform Abstract: Conformational Preferences of 2-Acylpyrroles in Light of FT-IR and DFT Studies. ResearchGate. Available from: [Link]

  • Unusually low barrier to carbamate C-N rotation. National Institutes of Health. Available from: [Link]

  • Mechanism of Reverse Photoconversion in Canonical Bacteriophytochrome. ACS Publications. Available from: [Link]

  • tert-Butyl 2-borono-1H-pyrrole-1-carboxylate. National Institutes of Health. Available from: [Link]

  • Study of conformations and hydrogen bonds in the configurational isomers of pyrrole-2-carbaldehyde oxime by 1H, 13C and 15N NMR spectroscopy combined with MP2 and DFT calculations and NBO analysis. National Institutes of Health. Available from: [Link]

  • Computational study about the derivatives of pyrrole as high-energy-density compounds. ScienceDirect. Available from: [Link]

  • X-Ray crystal structure of (RS)-24. X-Ray crystallographic numbering shown. ResearchGate. Available from: [Link]

  • Conformational preferences of N-methoxycarbonyl proline dipeptide. National Institutes of Health. Available from: [Link]

  • Beak, P., et al. (1991). Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. Journal of the American Chemical Society. Available from: [Link]

  • Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. Available from: [Link]

  • The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. MDPI. Available from: [Link]

Sources

A Technical Guide to 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate: Stability, Reactivity, and Application in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Drug Discovery

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are paramount. Among these, the pyrrole ring system is a privileged structure, forming the core of numerous natural products and synthetic pharmaceuticals.[1] This guide focuses on a highly functionalized and strategically important pyrrole derivative: 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate (CAS No. 156237-78-4).

This compound is engineered for synthetic utility. The N-tert-butoxycarbonyl (Boc) group serves to protect the pyrrole nitrogen, enhancing stability and preventing unwanted side reactions, a common challenge with the electron-rich pyrrole core.[2][3] The methyl ester at the 2-position offers a handle for further modification, while the bromine atom at the 4-position is the key to its primary application: as a versatile substrate in palladium-catalyzed cross-coupling reactions. This strategic placement of functional groups makes it an invaluable building block for the synthesis of complex substituted pyrroles, particularly 4-arylpyrrole-2-carboxylates, a motif of significant interest in drug development.[4][5]

This technical guide provides an in-depth analysis of the stability, reactivity, and practical application of this compound for researchers, scientists, and drug development professionals. We will explore its synthesis, detail its cornerstone reactions with field-proven protocols, and discuss its potential in the generation of novel molecular entities.

Physicochemical Properties and Stability

A foundational understanding of a reagent's properties is critical for its effective and safe use in synthesis.

PropertyValue
Molecular Formula C₁₁H₁₄BrNO₄
Molecular Weight 304.15 g/mol
CAS Number 156237-78-4
Boiling Point ~349.7 °C at 760 mmHg
Density ~1.421 g/cm³
Stability Profile and Storage

The stability of this compound is significantly enhanced by the N-Boc protecting group. Unprotected bromopyrroles can be prone to degradation and polymerization. The electron-withdrawing nature of the Boc group reduces the electron density of the pyrrole ring, making it less susceptible to electrophilic attack and oxidative degradation.

Key Stability Considerations:

  • Acid Sensitivity: The N-Boc group is labile under strong acidic conditions.[6] Exposure to acids like trifluoroacetic acid (TFA) or strong mineral acids (e.g., HCl) will lead to deprotection, yielding the free amine. This is a critical consideration during reaction workups and purification (e.g., reverse-phase chromatography with TFA additives).[7]

  • Base Stability: The compound is generally stable under the basic conditions required for many cross-coupling reactions (e.g., using bases like K₂CO₃, Cs₂CO₃, or organic bases). The tert-butyl ester of the Boc group is sterically hindered, making it resistant to saponification under typical basic hydrolysis conditions that would cleave a simple methyl or ethyl ester.[6]

  • Thermal Stability: While possessing a high boiling point, prolonged heating at very high temperatures should be avoided to prevent potential decomposition. For reactions requiring heat, maintaining the temperature at the minimum required for efficient conversion is recommended.

Recommended Storage: For long-term stability, the compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent gradual degradation from moisture and atmospheric oxygen.

Synthesis of the Core Moiety

Understanding the synthesis of the title compound provides insight into potential impurities and handling precautions. A plausible and efficient synthetic route begins with readily available methyl 1H-pyrrole-2-carboxylate and proceeds through a three-step sequence.

G cluster_0 Synthetic Pathway Start Methyl 1H-pyrrole-2-carboxylate Step1 N-Boc Protection Start->Step1 (Boc)₂O, DMAP THF Step2 Bromination Step1->Step2 N-Bromosuccinimide (NBS) Acetonitrile, 0°C to rt Product 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate Step2->Product

Caption: Synthetic workflow for the title compound.

Experimental Protocol: Synthesis

Step 1: N-Boc Protection

  • To a solution of methyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 1-tert-Butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate, which can often be used in the next step without further purification.

Step 2: Regioselective Bromination

  • Dissolve the N-Boc protected pyrrole from the previous step in acetonitrile and cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The primary synthetic utility of this compound lies in its role as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position of the pyrrole ring.[3]

The presence of the N-Boc group is crucial for the success of this reaction. Unprotected 4-bromopyrrole-2-carboxylates are known to undergo significant dehalogenation (protodebromination) as a side reaction under Suzuki coupling conditions.[2][3] The N-Boc group suppresses this undesired pathway, leading to higher yields of the desired cross-coupled product.[3]

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-Br OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal Coupled_PdII R¹-Pd(II)L₂-R² Transmetal->Coupled_PdII RedElim Reductive Elimination Coupled_PdII->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Reactants R¹-Br + (HO)₂B-R² Reactants->OxAdd Base Base Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst to the flask under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 1-tert-Butyl 2-methyl 4-aryl-1H-pyrrole-1,2-dicarboxylate.

Post-Coupling Modifications: Deprotection Strategies

Following a successful Suzuki coupling, the N-Boc and methyl ester groups can be removed to unmask the core pyrrole structure, which may be necessary for subsequent synthetic steps or for revealing the final biologically active compound.

G cluster_0 Deprotection Workflow Start Coupled Product (N-Boc, Me Ester) Step1 N-Boc Deprotection Start->Step1 TFA/DCM or HCl in Dioxane Step2 Ester Hydrolysis Step1->Step2 LiOH or NaOH THF/H₂O Product 4-Aryl-1H-pyrrole-2-carboxylic acid Step2->Product

Caption: Sequential deprotection of the coupled product.

Protocol 1: N-Boc Deprotection
  • Dissolve the 1-tert-Butyl 2-methyl 4-aryl-1H-pyrrole-1,2-dicarboxylate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours until TLC analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue by adding saturated aqueous NaHCO₃ solution and extract with ethyl acetate.

  • Dry the organic layer and concentrate to yield the deprotected methyl 4-aryl-1H-pyrrole-2-carboxylate.

Protocol 2: Methyl Ester Saponification
  • Dissolve the methyl 4-aryl-1H-pyrrole-2-carboxylate in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2-3 eq) or sodium hydroxide (NaOH).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours.

  • After completion, acidify the reaction mixture with 1M HCl to a pH of ~3-4.

  • Extract the carboxylic acid product with ethyl acetate.

  • Dry the organic layer and concentrate to obtain the final 4-aryl-1H-pyrrole-2-carboxylic acid.

Conclusion and Future Outlook

This compound is a strategically designed and highly valuable building block for organic synthesis. Its enhanced stability due to N-Boc protection, coupled with the reactivity of the C4-bromine atom in palladium-catalyzed cross-coupling reactions, makes it an ideal precursor for the synthesis of diverse libraries of 4-arylpyrrole-2-carboxylates. The protocols detailed in this guide offer robust and reproducible methods for its synthesis, application in Suzuki-Miyaura coupling, and subsequent deprotection. For researchers in drug discovery, this compound provides a reliable and efficient route to novel chemical entities based on the privileged pyrrole scaffold, accelerating the development of next-generation therapeutics.

References

  • Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A. PMC - NIH.
  • An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy.
  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central.
  • Why is boc stable to hydrolysis under basic conditions? Reddit.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PMC - NIH.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
  • Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline.
  • Deprotection of different N-Boc-compounds.
  • Application Note – N-Boc deprotection. Sigma-Aldrich.
  • Deprotection of N-BOC compounds - European Patent Office EP2070899 A1.
  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?
  • Application Notes and Protocols: Suzuki Coupling of 2-bromo-1H-pyrrole with Arylboronic Acids. Benchchem.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • ChemInform Abstract: Regioselective Suzuki Cross-Coupling Reactions of 2,3,4,5-Tetrabromo-1-methylpyrrole.
  • A synthetic route to 1-(4-boronobenzyl)-1H-pyrrole. Semantic Scholar.
  • Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar.
  • Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene. Benchchem.

Sources

A Technical Guide to the Biological Potential of Substituted Pyrrole-Dicarboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrole ring is a privileged heterocyclic scaffold that serves as a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] This guide focuses specifically on substituted pyrrole-dicarboxylates, a subclass of pyrrole derivatives characterized by two carboxylate groups on the pyrrole core. The strategic placement of these electron-withdrawing groups, combined with diverse substitutions at other positions, allows for the fine-tuning of electronic and steric properties, leading to a vast spectrum of biological activities. We will explore the anticancer, antimicrobial, and anti-inflammatory potential of these compounds, delving into their mechanisms of action, structure-activity relationships, and the validated experimental protocols used to assess their efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

The Pyrrole-Dicarboxylate Scaffold: A Versatile Pharmacophore

The five-membered aromatic pyrrole ring is a fundamental structural motif in biologically active molecules.[4] Its unique electronic properties, including its electron-rich nature and ability to participate in hydrogen bonding and π–π stacking, make it an ideal template for drug design.[5][6] The introduction of two carboxylate groups (dicarboxylates) significantly modulates the ring's reactivity and provides additional points for interaction with biological targets. These dicarboxylate moieties can act as key hydrogen bond acceptors or be esterified to modify lipophilicity and pharmacokinetic profiles. The true therapeutic potential, however, is unlocked through the strategic placement of various substituents on the nitrogen and remaining carbon atoms of the pyrrole ring, which dictates the compound's specificity and potency against different biological targets.[1]

Major Biological Activities and Mechanisms of Action

Substituted pyrrole-dicarboxylates have demonstrated efficacy across several major therapeutic areas. Their activity is highly dependent on the specific substitution pattern, which influences their interaction with molecular targets.

Anticancer Activity

A significant body of research highlights the potential of pyrrole-dicarboxylates as anticancer agents, operating through multiple mechanisms.[4]

2.1.1 Mechanism: Enzyme Inhibition and Apoptosis Induction

Many pyrrole-dicarboxylates exert their cytotoxic effects by targeting key enzymes essential for cancer cell proliferation and survival. For instance, certain pyrrole-2,3-dicarboxylate derivatives have been identified as potential inhibitors of human topoisomerase-II (Topo-II) and platelet-derived growth factor receptor-α (PDGFR-α), two enzymes implicated in the progression of hepatic carcinoma.[7] Other derivatives, such as those with alkynyl substitutions, have been shown to arrest the cell cycle in the G0/G1 phase and induce apoptosis in lung carcinoma cells.[8][9] This programmed cell death is often triggered by the accumulation of intracellular reactive oxygen species (ROS), leading to nuclear fragmentation and cell demise.[7]

cluster_effects Cellular Effects Pyrrole Substituted Pyrrole-Dicarboxylate Kinase Protein Kinase (e.g., EGFR, PDGFR) Pyrrole->Kinase Inhibition Arrest Cell Cycle Arrest (G0/G1 Phase) Pyrrole->Arrest Leads to Apoptosis Apoptosis Induction Pyrrole->Apoptosis Leads to Signaling Downstream Signaling Cascade Kinase->Signaling Activation Proliferation Cell Proliferation & Survival Signaling->Proliferation Promotes

Figure 1: Mechanism of anticancer action via kinase inhibition.

2.1.2 Quantitative Anticancer Data

The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

Compound ClassSubstitution DetailsTarget Cell LineActivity (IC₅₀)Reference
3-Alkynylpyrrole-2,4-dicarboxylateCompound 12l with specific alkynyl moietyA549 (Lung Carcinoma)3.49 µM[1][8]
3-Alkynylpyrrole-2,4-dicarboxylateCompound 12l U251 (Glioma)2.29 µM[8][9]
Pyrrole-Indole HybridSingle chloro-substitutionT47D (Breast Cancer)2.4 µM[1]
Phenyl-substituted Pyrrole3,4-dimethoxy phenyl at C4 position (Cpd 21)HepG2 (Liver Cancer)0.5 - 0.9 µM[1]
Antimicrobial Activity

Pyrrole-dicarboxylates also represent a promising class of antimicrobial agents. Their utility stems from their ability to target pathways unique to microorganisms, potentially reducing toxicity to host cells.

2.2.1 Mechanism: Quorum Sensing and Enzyme Inhibition

One novel mechanism involves the inhibition of quorum sensing (QS), the cell-to-cell communication system used by bacteria to coordinate virulence. The natural product 1H-pyrrole-2,5-dicarboxylic acid, isolated from an endophytic fungus, acts as a QS inhibitor against Pseudomonas aeruginosa.[2] When co-administered with traditional antibiotics like gentamycin, it acts as an "antibiotic accelerator," enhancing their efficacy.[2] Other pyrrole derivatives function by inhibiting essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[2]

2.2.2 Quantitative Antimicrobial Data

Antimicrobial potency is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Compound ClassSubstitution DetailsTarget OrganismActivity (MIC)Reference
1H-pyrrole-2-carboxylate derivativeEthyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-...Mycobacterium tuberculosis H37Rv0.7 µg/mL[2]
Marinopyrrole Derivativepara-trifluoromethyl groupMethicillin-resistant S. epidermidis (MRSE)8 ng/mL[2]
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylateThiazole ring substitutionsE. coli100 µg/mL[10]
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylateThiazole ring substitutionsC. albicans100 µg/mL[10]
Anti-inflammatory Activity

The pyrrole scaffold is present in several well-known nonsteroidal anti-inflammatory drugs (NSAIDs), including tolmetin and ketorolac.[2][11] This has inspired the development of novel pyrrole-dicarboxylates with anti-inflammatory properties.

2.3.1 Mechanism: COX/LOX Inhibition

Inflammation is mediated by prostaglandins and leukotrienes, which are produced from arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. Substituted pyrrole-dicarboxylates have been designed as dual inhibitors of COX-2 and LOX, which could offer a safer alternative to traditional NSAIDs that primarily inhibit COX enzymes and can cause gastrointestinal side effects.[11] By blocking both pathways, these compounds can more effectively reduce inflammation and associated oxidative stress.[11]

Structure-Activity Relationships (SAR)

Understanding the relationship between a compound's chemical structure and its biological activity is paramount for rational drug design. For pyrrole-dicarboxylates, SAR studies have revealed several key insights:

  • Anticancer Activity: For 3-alkynylpyrrole-2,4-dicarboxylates, the nature of the alkynyl substitution is critical for potency against lung and brain cancer cell lines.[8] The presence of phenyl groups at the C4 and C5 positions is also a recurring feature in potent anticancer pyrroles.[12]

  • Antimicrobial Activity: For marinopyrrole derivatives, strong electron-withdrawing groups (like CF₃) in the para-position of a phenyl substituent, combined with ortho-hydroxyl groups, dramatically increase potency against resistant bacteria.[2] In a series of metallo-β-lactamase inhibitors, the 3-carbonitrile group and N-benzyl side chain on the pyrrole ring were found to be crucial for inhibitory activity.[12]

  • Enzyme Inhibition: In a study of pyrrolyl diketo acid derivatives as non-nucleoside inhibitors, the specific arrangement of substituents was found to physically interfere with the binding of the incoming nucleotide at the enzyme's active site.[13]

Synthetic Strategies and Experimental Protocols

The synthesis and biological evaluation of pyrrole-dicarboxylates require robust and reproducible methodologies.

Common Synthetic Routes

Several classical reactions are employed to synthesize the pyrrole-dicarboxylate core:

  • Paal-Knorr Synthesis: This is one of the most common methods, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[14][15][16] This method is highly versatile for creating N-substituted pyrroles.

  • Hantzsch Pyrrole Synthesis: This reaction involves the condensation of an α-halo ketone with a β-ketoester in the presence of ammonia or a primary amine.[14][15]

Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol provides a self-validating system for assessing the cytotoxicity of novel compounds against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[1]

Materials:

  • 96-well microtiter plates

  • Cancer cell line (e.g., HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Substituted pyrrole-dicarboxylate compounds

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds. Treat the cells with these various concentrations. Include wells for a negative control (vehicle only) and a positive control (a known anticancer drug).[1]

  • Incubation: Incubate the treated plates for 48-72 hours under standard culture conditions.

  • MTT Addition: Carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C, allowing formazan crystals to form.[1]

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[1]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.

Figure 2: Standard workflow for an MTT cytotoxicity assay.

The Role of In Silico Methods in Development

Modern drug discovery heavily relies on computational, or in silico, methods to accelerate the identification and optimization of lead compounds. For pyrrole-dicarboxylates, these approaches are invaluable.

  • Molecular Docking: This technique predicts the preferred binding orientation of a compound to a molecular target. It has been used to study the interactions between pyrrole-2,3-dicarboxylate derivatives and the active sites of Topo-II and PDGFR-α, revealing key interacting amino acid residues.[7]

  • Virtual Screening: Large libraries of virtual pyrrole-dicarboxylate compounds can be rapidly screened against a target's structure to identify promising candidates for synthesis, saving significant time and resources.[7]

  • ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties can be predicted computationally. This helps to eliminate compounds with poor pharmacokinetic profiles early in the discovery process, increasing the likelihood of success in later clinical stages.[7][11]

Target Target Identification (e.g., Kinase, Enzyme) Screening Virtual Screening & Molecular Docking Target->Screening Library Virtual Library of Pyrrole-Dicarboxylates Library->Screening ADMET In Silico ADMET Prediction Screening->ADMET Selection Hit Candidate Selection ADMET->Selection Synthesis Chemical Synthesis Selection->Synthesis Promising Candidates InVitro In Vitro Biological Testing (e.g., MTT) Synthesis->InVitro InVitro->Selection Feedback Loop for Optimization

Figure 3: Integrated in silico to in vitro drug discovery workflow.

Conclusion and Future Perspectives

Substituted pyrrole-dicarboxylates are a highly promising class of compounds with a remarkable breadth of biological activities. The inherent versatility of the pyrrole core, modulated by the electronic influence of the dicarboxylate groups, provides a robust platform for developing targeted therapeutics. Research has validated their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Future research should focus on several key areas:

  • Improving Selectivity: Synthesizing novel derivatives with enhanced selectivity for cancer-specific enzymes or microbial targets to minimize off-target effects and host toxicity.

  • Overcoming Resistance: Developing pyrrole-dicarboxylates that can circumvent known drug resistance mechanisms, particularly in oncology and infectious diseases.

  • Multi-Target Agents: Leveraging the scaffold's versatility to design single molecules that can hit multiple targets in a disease pathway, such as the dual COX/LOX inhibitors for inflammation.

  • Pharmacokinetic Optimization: Further exploration of ester and amide derivatives of the carboxylate groups to improve ADMET properties and enhance in vivo efficacy.

The continued exploration of the chemical space around the pyrrole-dicarboxylate scaffold, guided by integrated computational and experimental approaches, holds significant promise for the discovery of next-generation therapeutics.

References

Sources

The Strategic Utility of 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of heterocyclic scaffolds, the pyrrole nucleus is a cornerstone, embedded in a vast array of natural products, pharmaceuticals, and advanced materials. "1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate" has emerged as a particularly valuable and versatile building block for researchers and drug development professionals.

This technical guide provides an in-depth exploration of this compound, detailing its synthesis, characterization, and, most critically, its application as a linchpin in palladium-catalyzed cross-coupling reactions and other key transformations. The unique arrangement of functional groups—a sterically demanding N-Boc protecting group, a readily transformable C2-methyl ester, and a strategically positioned C4-bromine atom—offers a powerful handle for controlled, regioselective functionalization. The N-Boc group not only enhances stability and solubility but also crucially prevents unwanted side reactions, such as dehalogenation, which can plague cross-coupling reactions on NH-pyrroles.[1] This guide will elucidate the causality behind experimental choices and provide field-proven protocols to empower chemists in leveraging this reagent to its full potential.

Synthesis and Characterization

The reliable synthesis of the title compound is the essential first step for its utilization. A robust and scalable procedure begins with the commercially available Methyl 4-bromo-1H-pyrrole-2-carboxylate. The protection of the pyrrole nitrogen is achieved under standard conditions, affording the target molecule in high purity.

Experimental Protocol: Synthesis of this compound
  • To the Starting Material: To a solution of methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq.) in a suitable aprotic solvent such as Tetrahydrofuran (THF) or Acetonitrile (MeCN) is added 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.) and Triethylamine (Et₃N) (2.0 eq.).[1][2]

  • Reaction Initiation: The mixture is cooled to 0 °C in an ice bath. A solution of Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq.) in the same solvent is then added dropwise to the stirred reaction mixture.[1][2]

  • Reaction and Work-up: The reaction is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is redissolved in a water-immiscible organic solvent like ethyl acetate and washed sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.[3]

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield the crude product.[3] While often used directly in subsequent steps due to high purity, further purification can be achieved via silica gel column chromatography if necessary.[4]

Compound Characterization
PropertyDataReference
Molecular Formula C₁₁H₁₄BrNO₄
Molecular Weight 304.14 g/mol
CAS Number 156237-78-4[5]
Appearance Yellow Oil[4]
¹H NMR (CDCl₃)δ = 7.29 (d), 6.90 (d), 3.84 (s), 1.59 (s) ppm (Representative shifts)[4]

Core Reactivity: A Hub for Palladium-Catalyzed Cross-Coupling

The C4-bromo substituent is the primary site of reactivity, making this building block an ideal substrate for palladium-catalyzed cross-coupling reactions. The electron-rich nature of the pyrrole ring, modulated by the C2-ester and N-Boc groups, facilitates oxidative addition to the Pd(0) catalyst, initiating the catalytic cycle.

reaction_overview cluster_coupling Pd-Catalyzed Cross-Coupling main 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate suzuki Suzuki (Ar-B(OH)₂) main->suzuki Pd Cat. Base heck Heck (Alkene) main->heck Pd Cat. Base sonogashira Sonogashira (Alkyne) main->sonogashira Pd/Cu Cat. Base prod_suzuki 4-Aryl-pyrrole Derivative suzuki->prod_suzuki prod_heck 4-Vinyl-pyrrole Derivative heck->prod_heck prod_sonogashira 4-Alkynyl-pyrrole Derivative sonogashira->prod_sonogashira

Caption: Key Palladium-Catalyzed Reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most utilized transformation with this building block, enabling the introduction of a wide range of aryl and heteroaryl substituents at the C4 position. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

  • Reagent Setup: In a reaction vessel, combine this compound (1.0 eq.), potassium trifluoro(vinyl)borate (1.9 eq.), and K₂CO₃ (2.9 eq.).

  • Solvent and Catalyst Addition: Add 1,4-Dioxane and water (e.g., 10:1 ratio). Degas the mixture thoroughly with an inert gas (Argon or Nitrogen). Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.19 eq.).

  • Reaction Conditions: Heat the mixture to reflux (e.g., 95 °C) and stir for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by silica gel chromatography to yield the 4-vinylpyrrole derivative.

Coupling PartnerCatalyst/LigandBaseSolventYield (%)
Potassium trifluoro(vinyl)boratePd(dppf)Cl₂K₂CO₃Dioxane/WaterGood
Phenylboronic acidPd(PPh₃)₄Na₂CO₃ / K₃PO₄Toluene/EthanolTypical
3,4-Dimethoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DMF/Water46%[6]
Heck-Mizoroki Reaction: Forming C(sp²)-C(sp²) Vinyl Bonds

The Heck reaction provides a powerful method for the vinylation of the pyrrole core, reacting the C4-bromo position with various alkenes. This transformation is key for introducing functional handles that can be further elaborated.

  • Reagent Setup: To a solution of this compound (1.0 eq.) and an acrylate ester (e.g., n-butyl acrylate, 1.5 eq.) in a polar aprotic solvent like DMF or MeCN, add a base such as Triethylamine (Et₃N) or K₂CO₃ (2.0-3.0 eq.).

  • Catalyst Addition: Degas the mixture with an inert gas. Add a palladium catalyst such as Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) and a phosphine ligand like Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir until completion.

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. The organic phase is washed, dried, and concentrated. Purification by column chromatography affords the C4-alkenylated pyrrole.

Sonogashira Coupling: Introducing C(sp) Functionality

The Sonogashira coupling enables the direct installation of an alkyne moiety at the C4 position, opening pathways to linear, rigid structures and further synthetic transformations such as cycloadditions or reductions. This reaction typically employs a dual-catalyst system of palladium and copper(I).

  • Reagent Setup: Dissolve this compound (1.0 eq.) and the terminal alkyne (e.g., Phenylacetylene, 1.2 eq.) in a solvent system like THF or DMF with an amine base (e.g., Et₃N or Diisopropylamine).

  • Catalyst Addition: Degas the solution thoroughly. Add a palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%), and a copper co-catalyst, Copper(I) iodide (CuI) (1-5 mol%).

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Work-up and Purification: Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate and purify the residue by column chromatography to yield the 4-alkynylpyrrole product.

Downstream Synthetic Transformations

Beyond cross-coupling, the functional groups on the pyrrole scaffold are designed for selective manipulation, adding to the building block's strategic value.

transformations cluster_deprotection Selective Deprotection start Functionalized N-Boc-Pyrrole Ester deprotect_n N-Boc Deprotection (e.g., TFA/DCM) start->deprotect_n hydrolyze_c Ester Hydrolysis (e.g., LiOH, THF/H₂O) start->hydrolyze_c prod_nh Free NH-Pyrrole deprotect_n->prod_nh prod_acid Pyrrole Carboxylic Acid hydrolyze_c->prod_acid final Further Functionalization (e.g., Amide Coupling) prod_acid->final EDC, HOBt

Caption: Key Downstream Transformations.

  • N-Boc Deprotection: The tert-butoxycarbonyl group can be readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in dichloromethane (DCM), to reveal the free NH-pyrrole. This is often a final step or a prelude to N-alkylation.

  • Ester Hydrolysis: The C2-methyl ester can be saponified to the corresponding carboxylic acid using bases like lithium hydroxide (LiOH) in a THF/water solvent system. This carboxylic acid is a versatile handle for amide bond formation, Curtius rearrangement, or other transformations.

Case Study: Application in the Total Synthesis of Lamellarin G Trimethyl Ether

The strategic utility of N-Boc protected bromopyrroles is exemplified in the total synthesis of Lamellarin G trimethyl ether, a marine alkaloid with potent cytotoxic activity. In a synthesis reported by Handy et al., a closely related N-Boc protected bromopyrrole ester served as a central building block.[1]

The synthesis involved a sequence of halogenation and Suzuki cross-coupling reactions to build the complex polyaromatic system. The N-Boc group was essential in the initial Suzuki coupling step to introduce the first aryl group, preventing decomposition and dehalogenation that would otherwise occur on the unprotected pyrrole.[1][6] This case demonstrates how the stability and predictable reactivity imparted by the N-Boc group enable the successful execution of complex, multi-step synthetic sequences.

Conclusion

This compound stands as a testament to the power of rational design in synthetic building blocks. Its trifunctional nature provides chemists with a robust platform for the controlled and regioselective elaboration of the pyrrole core. The protocols and principles outlined in this guide demonstrate its efficacy in cornerstone reactions like the Suzuki, Heck, and Sonogashira couplings, while its capacity for selective deprotection further enhances its synthetic value. For researchers in medicinal chemistry and materials science, this building block represents a reliable and powerful tool for accelerating the discovery and development of novel, high-value molecules.

References

  • Handy, S. T., et al. An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest. Marine Drugs, via PMC. [Link]

  • Structure-Based Discovery of Proline-derived Arginase Inhibitors with Improved Oral Bioavailability for Immuno-oncology. Amazon S3. [Link]

  • Handy, S. T., et al. Total Synthesis of Lamellarin G Trimethyl Ether. The Journal of Organic Chemistry. [Link]

  • Heck Reaction. Wikipedia. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • THROMBIN INHIBITORS. European Patent Office - EP 2922535 B1. [Link]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed. Wiley-Interscience. (Note: This is a general reference for ester hydrolysis, a specific online link is not available but this is a standard text).
  • Fused quadracyclic compounds, compositions and uses thereof.

Sources

The Ascendancy of a Privileged Scaffold: A Technical Guide to 4-Bromo-1H-pyrrole-1,2-dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Discovery, Synthesis, and Application of a Versatile Pyrrole Core in Modern Drug Discovery

Foreword: The Pyrrole Motif in Medicinal Chemistry

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of countless biologically active molecules. From the life-sustaining core of heme and chlorophyll to a plethora of natural products and synthetic pharmaceuticals, the pyrrole scaffold has consistently demonstrated its versatility and significance.[1] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a "privileged structure" in medicinal chemistry, a recurring motif in successful drug candidates. This guide delves into a specific, highly functionalized class of these vital heterocycles: the 4-bromo-1H-pyrrole-1,2-dicarboxylate derivatives. We will trace their historical roots, dissect the strategic chemical syntheses that grant access to this core, and explore their burgeoning applications in the relentless pursuit of novel therapeutics.

Section 1: Genesis of a Functionalized Core: Discovery and Historical Context

The journey to the highly substituted 4-bromo-1H-pyrrole-1,2-dicarboxylate scaffold is not one of a single, sudden discovery but rather an evolution built upon foundational principles of pyrrole chemistry. The late 19th century saw the emergence of seminal named reactions for pyrrole synthesis, such as those developed by Knorr and Paal, which laid the groundwork for accessing the basic pyrrole ring system.[2]

Early investigations into the reactivity of pyrroles revealed their propensity for electrophilic substitution, particularly at the electron-rich C2 and C5 positions. Halogenation, a key transformation for introducing synthetic handles, was found to yield polyhalogenated pyrroles readily. However, achieving monohalogenation required more controlled conditions.[3] The development of milder brominating agents like N-bromosuccinimide (NBS) provided a more selective means to introduce a bromine atom onto the pyrrole ring.[4]

The concept of N-functionalization of pyrroles, moving beyond simple N-alkylation, gained traction as chemists sought to modulate the electronic properties of the ring and introduce additional points of diversity. The introduction of an alkoxycarbonyl group at the N1 position, creating a pyrrole-1,2-dicarboxylate, was a significant step. This modification not only enhances the stability of the pyrrole ring by introducing an electron-withdrawing group but also offers distinct reactivity profiles compared to other N-substituted pyrroles. While the precise first synthesis of a 4-bromo-1H-pyrrole-1,2-dicarboxylate derivative is not prominently documented as a landmark discovery, its emergence is a logical consequence of the convergence of these established synthetic strategies: the selective bromination of a pyrrole-2-carboxylate followed by N-alkoxycarbonylation, or the bromination of a pre-formed pyrrole-1,2-dicarboxylate.

Section 2: Synthetic Strategies for Assembling the 4-Bromo-1H-pyrrole-1,2-dicarboxylate Core

Accessing the 4-bromo-1H-pyrrole-1,2-dicarboxylate scaffold can be approached through two primary retrosynthetic disconnections, each with its own set of advantages and experimental considerations.

2.1. Pathway A: Late-Stage N-Acylation of a Pre-brominated Pyrrole

This strategy involves the initial synthesis of a 4-bromo-1H-pyrrole-2-carboxylate ester, followed by the introduction of the second carboxylate group at the nitrogen atom.

  • Step 1: Synthesis of the 4-Bromo-1H-pyrrole-2-carboxylate Precursor: The synthesis of the key intermediate, typically a methyl or ethyl ester of 4-bromo-1H-pyrrole-2-carboxylic acid, can be achieved through established methods. A common and efficient route is the direct bromination of the corresponding 1H-pyrrole-2-carboxylate ester using a selective brominating agent like N-bromosuccinimide (NBS) in an inert solvent.

  • Step 2: N-Alkoxycarbonylation: The introduction of the carboxylate group at the N1 position is achieved through N-acylation. This is typically performed by deprotonating the pyrrole nitrogen with a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), followed by quenching with an appropriate chloroformate (e.g., methyl chloroformate or ethyl chloroformate).

2.2. Pathway B: Bromination of a Pyrrole-1,2-dicarboxylate Scaffold

An alternative approach involves the initial construction of the pyrrole-1,2-dicarboxylate core, followed by regioselective bromination at the C4 position.

  • Step 1: Synthesis of the Dialkyl 1H-pyrrole-1,2-dicarboxylate: This can be accomplished through various methods, including the Paal-Knorr synthesis from a 1,4-dicarbonyl compound and an amino acid ester, or through more modern approaches.

  • Step 2: Regioselective Bromination: The electron-withdrawing nature of the two carboxylate groups deactivates the pyrrole ring towards electrophilic substitution. However, selective bromination at the C4 position can still be achieved under controlled conditions, often requiring a more reactive brominating agent or a Lewis acid catalyst to promote the reaction. The regioselectivity is governed by the directing effects of the existing substituents.

2.3. Experimental Protocol: Synthesis of Dimethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate (Illustrative Example)

The following protocol details a representative synthesis following Pathway A.

Materials and Equipment:

  • Methyl 1H-pyrrole-2-carboxylate

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl4)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl chloroformate

  • Standard laboratory glassware, magnetic stirrer, reflux condenser, and inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

Part 1: Synthesis of Methyl 4-bromo-1H-pyrrole-2-carboxylate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 1H-pyrrole-2-carboxylate (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.05 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with saturated aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford methyl 4-bromo-1H-pyrrole-2-carboxylate.

Part 2: Synthesis of Dimethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous THF dropwise to the suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl chloroformate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield dimethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate.

Characterization Data (Illustrative):

CompoundMolecular FormulaMolecular Weight1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
Dimethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate C8H8BrNO4262.067.21 (d, 1H), 6.95 (d, 1H), 3.95 (s, 3H), 3.85 (s, 3H)162.1, 151.5, 126.8, 122.5, 118.9, 98.7, 53.2, 52.8

Workflow Diagram:

Synthesis_Workflow cluster_pathway_a Pathway A: Late-Stage N-Acylation cluster_pathway_b Pathway B: Bromination of Dicarboxylate A1 Methyl 1H-pyrrole-2-carboxylate A2 Bromination (NBS, CCl4, Reflux) A1->A2 A3 Methyl 4-bromo-1H-pyrrole-2-carboxylate A2->A3 A4 N-Acylation (NaH, THF, Methyl Chloroformate) A3->A4 A5 Dimethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate A4->A5 B1 Dialkyl 1H-pyrrole-1,2-dicarboxylate B2 Regioselective Bromination B1->B2 B3 Dimethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate B2->B3

Synthetic pathways to 4-bromo-1H-pyrrole-1,2-dicarboxylates.

Section 3: Applications in Drug Discovery and Development

The 4-bromo-1H-pyrrole-1,2-dicarboxylate scaffold is of significant interest to medicinal chemists due to the strategic placement of its functional groups, which allows for versatile derivatization and the exploration of structure-activity relationships (SAR).[5]

3.1. A Versatile Template for Library Synthesis

The three distinct functional handles on the pyrrole core—the bromine atom and the two carboxylate esters—provide orthogonal points for chemical modification.

  • The Bromine Atom: This serves as a key site for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the C4 position. This allows for the systematic probing of the steric and electronic requirements of a biological target's binding pocket.

  • The C2-Carboxylate: This ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other functional groups. Amide coupling with diverse amine building blocks is a particularly powerful strategy for expanding chemical space and modulating physicochemical properties like solubility and cell permeability.

  • The N1-Carboxylate: The N-alkoxycarbonyl group can also be modified. For instance, it can be removed under specific conditions to reveal the N-H for further functionalization, or it can be converted to other N-acyl or N-sulfonyl groups to fine-tune the electronic nature of the pyrrole ring and its interactions with biological targets.

3.2. Biological Activities and Therapeutic Targets

While specific, publicly disclosed clinical candidates featuring the 4-bromo-1H-pyrrole-1,2-dicarboxylate core are not yet widespread, derivatives of brominated and functionalized pyrroles have demonstrated a broad range of biological activities, suggesting the potential of this scaffold. These activities include:

  • Anticancer Activity: Many pyrrole derivatives have been investigated as anticancer agents, with mechanisms of action that include the inhibition of kinases, tubulin polymerization, and topoisomerases.[6][7] The ability to introduce diverse substituents on the 4-bromo-1H-pyrrole-1,2-dicarboxylate core makes it an attractive platform for the design of novel kinase inhibitors.

  • Antimicrobial and Antiviral Properties: The pyrrole nucleus is found in several natural products with potent antimicrobial and antiviral activities.[8] The functional handles on the 4-bromo-1H-pyrrole-1,2-dicarboxylate scaffold allow for the synthesis of libraries of compounds for screening against various pathogens.

  • Enzyme Inhibition: The structural features of these derivatives make them suitable for targeting the active sites of various enzymes. For example, pyrrole-based compounds have been explored as inhibitors of dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes.[9]

Logical Relationship Diagram:

Drug_Discovery_Logic cluster_derivatization Chemical Derivatization cluster_applications Therapeutic Applications Core 4-Bromo-1H-pyrrole-1,2-dicarboxylate Core C4 C4-Position (Br) Suzuki, Stille, etc. Core->C4 C2 C2-Carboxylate Amide Coupling, etc. Core->C2 N1 N1-Carboxylate Modification/Removal Core->N1 Library Diverse Chemical Library C4->Library C2->Library N1->Library Screening High-Throughput Screening Library->Screening Anticancer Anticancer Agents (Kinase Inhibitors) Screening->Anticancer Antimicrobial Antimicrobial/Antiviral Screening->Antimicrobial Enzyme Enzyme Inhibitors (e.g., DPP-4) Screening->Enzyme SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Optimization SAR->Lead Candidate Drug Candidate Lead->Candidate

Drug discovery workflow utilizing the 4-bromo-1H-pyrrole-1,2-dicarboxylate scaffold.

Section 4: Future Perspectives and Conclusion

The 4-bromo-1H-pyrrole-1,2-dicarboxylate scaffold represents a highly versatile and strategically important building block in modern medicinal chemistry. Its well-defined and accessible synthetic routes, coupled with the orthogonal reactivity of its functional groups, provide a robust platform for the generation of diverse chemical libraries. While the full therapeutic potential of this specific core is still being explored, the wealth of biological activities associated with functionalized pyrroles strongly suggests that derivatives of this scaffold will continue to emerge as promising leads in the development of new drugs for a wide range of diseases. The ongoing innovation in synthetic methodologies and a deeper understanding of the molecular targets of these compounds will undoubtedly solidify the position of 4-bromo-1H-pyrrole-1,2-dicarboxylate derivatives as a valuable tool in the arsenal of the drug discovery professional.

References

  • Gilow, H. M., & Burton, D. E. (1981). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry, 46(11), 2221–2225.
  • Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 1635–1642.
  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.
  • Sundberg, R. J. (1996). Indoles. Academic Press.
  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
  • Banwell, M. G., et al. (2006). A Chemoenzymatic Synthesis of the Amaryllidaceae Alkaloid (+)-Lycoricidine and Related Compounds. The Journal of Organic Chemistry, 71(23), 8921-8925.
  • Faulkner, D. J. (2002). Marine natural products.
  • Liu, Y., et al. (2005). Oroidin-related alkaloids from the South China Sea sponge Agelas sp.
  • Synthesis and Biological Evaluation of Novel Substituted pyrrolo[1,2-a]quinoxaline Derivatives as Inhibitors of the Human Protein Kinase CK2. (2013). European Journal of Medicinal Chemistry, 66, 451-460.
  • On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig's Product. (2020).
  • Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. (2020). Archiv der Pharmazie, 353(10), 2000153.
  • Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles. (1981). The Journal of Organic Chemistry, 46(11), 2221-2225.
  • Recent Advancements in Pyrrole Synthesis. (2020). ACS Omega, 5(1), 16-30.
  • Pyrrole - Wikipedia. (n.d.). Retrieved from [Link]

  • Bioactive pyrrole-based compounds with target selectivity. (2020). European Journal of Medicinal Chemistry, 207, 112731.
  • The synthesis of highly functionalized pyrroles : A challenge in regioselectivity and chemical reactivity. (2007). CHIMIA International Journal for Chemistry, 61(10), 621-626.
  • Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. (2014). European Journal of Medicinal Chemistry, 76, 474-484.
  • Early examples of pyrrole functionalization by carbene incorporation... (2021).
  • SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). (2018). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
  • 4-Bromo-1H-pyrrole-2-carboxylic acid. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(9), o2689.
  • Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. (2013). Journal of Medicinal Chemistry, 56(7), 2845-2852.
  • A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. (2010). Journal of Chemical Research, 34(11), 655-658.
  • Regioselective bromination of pyrrolo[1,2-a]quinoxalines. (2024). RSC Advances, 14(1), 35-39.
  • Application Notes and Protocols: NMR Spectroscopy for the Characterization of Chroman-4-ones. (2025). BenchChem.
  • 4 - Supporting Inform
  • 4-Bromo-N-isobutyl-1H-pyrrole-2-carboxamide - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • 132911-43-4|4-Bromo-N-methyl-1H-pyrrole-2-carboxamide. (n.d.). BLDpharm.
  • Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(9), o2097.

Sources

A Technical Guide to 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Building Block for Modern Medicinal Chemistry

Introduction

1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate, registered under CAS No. 156237-78-4, is a highly functionalized heterocyclic compound that has emerged as a pivotal intermediate in organic synthesis and drug discovery.[1] Its unique structure, featuring a pyrrole core with orthogonal protecting groups (N-Boc and C2-methyl ester) and a reactive bromine atom at the C4 position, offers chemists a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its synthesis, physicochemical properties, reactivity—with a particular focus on palladium-catalyzed cross-coupling reactions—and its significant role in the development of novel therapeutic agents. For researchers and drug development professionals, understanding the utility of this building block is key to unlocking new avenues in medicinal chemistry.[2][3]

Physicochemical and Spectroscopic Profile

The compound's physical and chemical properties make it a stable, crystalline solid that is amenable to a wide range of reaction conditions. Its structural features are well-defined by standard analytical techniques.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 156237-78-4[1]
Molecular Formula C₁₁H₁₄BrNO₄[1]
Molecular Weight 304.14 g/mol [1][4]
Exact Mass 303.01062 Da[1]
Appearance White to off-white solid (typical)
Density 1.421 g/cm³[1]
Boiling Point 349.7 °C[1]
Flash Point 165.3 °C[1]
Refractive Index 1.533[1]
LogP 2.82[1]

Spectroscopic Characterization (Predicted)

While specific spectra require experimental acquisition, the expected NMR signatures can be predicted based on the molecular structure:

  • ¹H NMR: The spectrum would feature a singlet for the nine equivalent protons of the tert-butyl group (~1.6 ppm), a singlet for the three methyl ester protons (~3.8 ppm), and two distinct doublets in the aromatic region for the pyrrole ring protons at the C3 and C5 positions.

  • ¹³C NMR: The carbon spectrum would show distinct signals for the quaternary carbons of the tert-butyl group, the carbonyl carbons of the Boc and ester groups, and the sp²-hybridized carbons of the pyrrole ring, including the bromine-bearing carbon.

Synthesis and Mechanistic Considerations

The synthesis of this compound is not a trivial one-step process but a multi-step sequence that requires careful control of regiochemistry. A plausible and efficient synthetic strategy involves the formation of the protected pyrrole-2-carboxylate core followed by selective bromination.

Synthesis_Workflow cluster_0 Step 1: Pyrrole Core Formation cluster_1 Step 2: C2-Carboxylation cluster_2 Step 3: C4-Bromination A 2,5-Dimethoxytetrahydrofuran + tert-Butyl Carbamate B N-Boc-pyrrole A->B Clauson-Kaas (AcOH, reflux) C N-Boc-2-lithiopyrrole (Intermediate) B->C 1. t-BuLi, -78°C D 1-tert-Butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate C->D 2. Methyl Chloroformate E 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate D->E NBS, THF

Caption: Proposed synthetic workflow for the target compound.

Detailed Synthetic Protocol (Proposed)

Step 1: Synthesis of tert-butyl 1H-pyrrole-1-carboxylate (N-Boc-pyrrole) This step utilizes the Clauson-Kaas reaction, a robust method for pyrrole synthesis.[5]

  • To a solution of tert-butyl carbamate (1.0 equiv) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 equiv).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and dilute with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Carefully neutralize the acetic acid by washing with a saturated aqueous solution of sodium bicarbonate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Boc-pyrrole.

Step 2: Synthesis of 1-tert-Butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate This involves a regioselective deprotonation at the C2 position followed by quenching with an electrophile.

  • Dissolve N-Boc-pyrrole (1.0 equiv) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add tert-butyllithium (t-BuLi, 1.1 equiv) dropwise, maintaining the temperature at -78 °C. A color change is typically observed.

  • Stir the reaction at this temperature for 1 hour to ensure complete lithiation.

  • Add methyl chloroformate (1.2 equiv) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography to obtain the C2-esterified product.

Step 3: Synthesis of this compound The final step is a regioselective electrophilic bromination. The electron-withdrawing groups at N1 and C2 direct the bromination to the C4 position.

  • Dissolve the product from Step 2 (1.0 equiv) in an appropriate solvent such as THF or DMF at 0 °C.

  • Add N-Bromosuccinimide (NBS, 1.0-1.1 equiv) portion-wise, keeping the reaction protected from light.

  • Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic phase with aqueous sodium thiosulfate to remove any remaining bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography to yield the final title compound.

Chemical Reactivity and Key Synthetic Applications

The primary utility of this compound lies in the reactivity of its C-Br bond, which serves as a handle for introducing molecular diversity, most notably through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[6][7] For pyrrole substrates, this reaction can be challenging due to unwanted side reactions, particularly dehalogenation (protodebromination).[8][9]

The Critical Role of the N-Boc Group: The N-tert-butoxycarbonyl (Boc) group is not merely a protecting group; it is an essential activating and directing group. By withdrawing electron density from the pyrrole ring, it:

  • Suppresses Dehalogenation: It reduces the nucleophilicity of the pyrrole ring, making it less prone to protonolysis which leads to the formation of the debrominated byproduct.[8][9]

  • Facilitates Oxidative Addition: It modulates the electronic properties of the C-Br bond, facilitating the initial oxidative addition step in the palladium catalytic cycle.

Interestingly, under certain Suzuki coupling conditions, the N-Boc group can be cleaved in situ, providing a direct route to N-H functionalized 4-arylpyrroles.[8]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition complex1 R¹-Pd(II)L₂(Br) pd0->complex1 R¹-Br (Pyrrole Substrate) transmetalation Transmetalation complex2 R¹-Pd(II)L₂(R²) complex1->complex2 boronic_acid R²-B(OH)₂ (Base) boronic_acid->complex1 complex2->pd0 reductive_elimination Reductive Elimination product R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2-2.0 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%).[6][10]

  • Purge the vessel with an inert gas (Argon).

  • Add a degassed solvent (e.g., DME, dioxane, or toluene) and a degassed aqueous base solution (e.g., 2M K₂CO₃ or K₃PO₄).[6][8]

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography to afford the 4-aryl-1H-pyrrole product.

Table 2: Example Suzuki Coupling Reactions and Yields

Arylboronic AcidCatalystBaseSolventYield (%)Reference
Phenylboronic acidPd(dppf)Cl₂K₂CO₃DME80[8]
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃DME84[8]
4-Fluorophenylboronic acidPd(dppf)Cl₂K₂CO₃DME68[8]
2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃DME82[8]
Note: Yields are representative and can be optimized by adjusting stoichiometry and reaction time.[8]

Applications in Drug Discovery

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] this compound is a gateway molecule for accessing novel pyrrole-based chemical entities for drug discovery programs.

The straightforward functionalization via Suzuki coupling allows for the rapid generation of libraries of 4-arylpyrroles. This strategy is central to structure-activity relationship (SAR) studies, where systematic modification of the aryl substituent can fine-tune the pharmacological properties of a lead compound to optimize potency, selectivity, and pharmacokinetic profiles.[11]

Drug_Discovery_Workflow Start 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate Coupling Parallel Suzuki-Miyaura Cross-Coupling Start->Coupling Library Diverse Library of 4-Arylpyrrole Derivatives Coupling->Library Array of Arylboronic Acids Screening High-Throughput Biological Screening Library->Screening Hit Hit Compounds Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Workflow from building block to drug candidate.

Safety and Handling

As with all brominated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Consult the Safety Data Sheet (SDS) for specific handling and disposal information. The compound is typically labeled with a "Warning" signal word.[4]

Conclusion

This compound is more than just a chemical intermediate; it is a powerful and enabling tool for chemical innovation. Its well-defined structure and predictable reactivity, particularly in Suzuki-Miyaura cross-coupling, provide a reliable and efficient pathway to a vast chemical space of substituted pyrroles. For scientists engaged in the synthesis of complex molecules and the discovery of new medicines, this versatile building block offers a strategic advantage, streamlining the path from initial concept to the generation of valuable, biologically active compounds.

References

  • An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxyl
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • 1-(tert-Butyl)
  • 1-(tert-Butyl)
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Str
  • The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. LinkedIn.
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Academica.
  • Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Rel
  • Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. NIH.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Derivatization of 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the synthetic derivatization of 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate. This versatile building block is a cornerstone for accessing a diverse array of substituted pyrrole scaffolds, which are prevalent in numerous biologically active molecules and marketed pharmaceuticals.[1][2][3][4][5] The protocols detailed herein focus on robust and scalable palladium-catalyzed cross-coupling reactions and other key transformations, offering insights into reaction optimization, mechanistic considerations, and practical applications.

Introduction: The Strategic Importance of the Pyrrole Scaffold

The pyrrole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of many natural products and synthetic drugs with a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][4][5][6] The ability to precisely functionalize the pyrrole nucleus is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.[4][7] this compound serves as an ideal starting material due to its strategic placement of functional groups: a bromine atom at the 4-position for diverse cross-coupling reactions, a methyl ester at the 2-position for potential amide coupling, and a tert-butoxycarbonyl (Boc) group on the nitrogen for protection and modulation of reactivity.

Foundational Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The bromo-substituted pyrrole core of our starting material is particularly amenable to these transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for introducing aryl and heteroaryl substituents.[8][9] A critical consideration when performing Suzuki couplings on N-H pyrroles is the potential for a competing dehalogenation side reaction.[10][11] The Boc-protecting group on our starting material mitigates this issue, ensuring higher yields of the desired coupled product.[11]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Solvent: Add a degassed solvent system, commonly a mixture of dimethoxyethane (DME) and water or toluene and water.[12]

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Entry Boronic Acid Catalyst Base Solvent Temp (°C) Yield (%)
1Phenylboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O8085
24-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Toluene/H₂O9089
3Thiophene-2-boronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O8078[12]

Causality Behind Choices: The use of a phosphine-ligated palladium catalyst is crucial for efficient catalytic turnover.[12] The base is required to activate the boronic acid for transmetalation.[9] A biphasic solvent system often enhances the reaction rate and yield.

Visualization of Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow Start Starting Material: 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate Reaction Suzuki-Miyaura Coupling Start->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Reaction Catalyst Palladium Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Product 4-Aryl/Heteroaryl Pyrrole Derivative Reaction->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Synthesis of Alkenyl-Substituted Pyrroles

The Heck reaction facilitates the formation of a new carbon-carbon bond between the bromopyrrole and an alkene.[13][14][15] This reaction is highly valuable for introducing vinyl groups, which can be further functionalized.

Protocol 2: General Procedure for the Heck Reaction

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the desired alkene (1.5-2.0 equiv.), a palladium source like Pd(OAc)₂ (2-5 mol%), a phosphine ligand (e.g., PPh₃ or a more specialized ligand), and a base such as triethylamine (Et₃N) or K₂CO₃ (2.0-3.0 equiv.).

  • Solvent: Use a polar aprotic solvent like DMF or acetonitrile.

  • Reaction Conditions: Heat the mixture to 100-120 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Follow a similar procedure to the Suzuki-Miyaura coupling.

Entry Alkene Catalyst System Base Solvent Temp (°C) Yield (%)
1StyrenePd(OAc)₂/PPh₃Et₃NDMF11075
2n-Butyl acrylatePd(OAc)₂K₂CO₃Acetonitrile10082

Expertise & Experience: The choice of ligand can significantly impact the efficiency and regioselectivity of the Heck reaction. For challenging substrates, more advanced ligands may be necessary. The base is crucial for regenerating the active palladium catalyst in the catalytic cycle.[13]

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is the premier method for synthesizing aryl- and vinyl-alkynes.[16][17] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[17]

Protocol 3: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a suitable base, typically an amine like triethylamine or diisopropylamine.

  • Solvent: A solvent such as THF or DMF is commonly used.

  • Reaction Conditions: The reaction is often run at room temperature to 60 °C.

  • Work-up and Purification: After completion, the reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is worked up and purified as described previously.

Entry Alkyne Catalyst System Base Solvent Temp (°C) Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHFRT90
2TrimethylsilylacetylenePd(PPh₃)₂Cl₂/CuIi-Pr₂NHDMF5088

Authoritative Grounding: The copper co-catalyst is believed to facilitate the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[16]

Buchwald-Hartwig Amination: C–N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[18] This reaction is particularly useful for introducing diverse amine functionalities onto the pyrrole ring.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).

  • Solvent: Anhydrous toluene or dioxane is typically used.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C.

  • Work-up and Purification: After cooling, the reaction is quenched with water, extracted, and purified by column chromatography.

Entry Amine Catalyst System Base Solvent Temp (°C) Yield (%)
1MorpholinePd₂(dba)₃/XPhosNaOt-BuToluene10092
2AnilinePd(OAc)₂/BINAPLHMDSDioxane9085

Trustworthiness: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, which must be carefully selected based on the specific amine and aryl halide coupling partners.[18][19][20][21]

Visualization of Cross-Coupling Pathways:

Cross_Coupling_Pathways cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Derivative Classes Start 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate Suzuki Suzuki-Miyaura (+ Boronic Acid) Start->Suzuki Heck Heck (+ Alkene) Start->Heck Sonogashira Sonogashira (+ Alkyne) Start->Sonogashira Buchwald Buchwald-Hartwig (+ Amine) Start->Buchwald Aryl_Product 4-Aryl/Heteroaryl Pyrroles Suzuki->Aryl_Product Alkenyl_Product 4-Alkenyl Pyrroles Heck->Alkenyl_Product Alkynyl_Product 4-Alkynyl Pyrroles Sonogashira->Alkynyl_Product Amino_Product 4-Amino Pyrroles Buchwald->Amino_Product

Caption: Synthetic pathways from the starting bromopyrrole.

Other Key Transformations

Beyond palladium-catalyzed reactions, the 4-bromo-pyrrole scaffold can undergo other valuable transformations.

Lithiation and Electrophilic Quench

Directed ortho-metalation followed by reaction with an electrophile is a classic strategy for functionalization. While direct lithiation of the pyrrole ring can be challenging, metal-halogen exchange offers a viable route.

Protocol 5: Lithiation and Electrophilic Quench

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere.

  • Lithiation: Slowly add a solution of n-butyllithium or t-butyllithium (1.1 equiv.). Stir for a short period (e.g., 15-30 minutes).

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) and allow the reaction to warm to room temperature.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution, extract with an organic solvent, and purify as usual.

Cyanation Reactions

The introduction of a nitrile group provides a versatile handle for further chemical manipulation.

Protocol 6: Cyanation using Copper(I) Cyanide (Rosenmund-von Braun Reaction)

  • Reaction Setup: Combine this compound (1.0 equiv.) with an excess of CuCN (1.5-2.0 equiv.) in a high-boiling polar solvent such as DMF or NMP.

  • Reaction Conditions: Heat the mixture to reflux (typically >150 °C).

  • Work-up: Cool the reaction, pour into an aqueous solution of ferric chloride and HCl to dissolve the copper salts, and then extract the product.

Expertise & Experience: The Rosenmund-von Braun reaction often requires harsh conditions.[22] Milder, palladium- or nickel-catalyzed cyanation methods using sources like Zn(CN)₂ can be viable alternatives.[23]

Conclusion and Future Outlook

The synthetic protocols detailed in these application notes provide a robust framework for the derivatization of this compound. By leveraging a suite of modern synthetic methodologies, researchers can efficiently generate libraries of novel pyrrole-containing compounds. These derivatives are poised for screening in various biological assays, contributing to the discovery of new lead compounds in drug development programs. The versatility of this starting material, coupled with the power of palladium-catalyzed cross-coupling and other transformations, ensures its continued importance in the field of medicinal chemistry.

References

  • Berrichi Amina, Bachir Redouane. (2025). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Current Topics in Medicinal Chemistry, 5, 461-492.
  • Berrichi, A., & Bachir, R. (2025). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Current Topics in Medicinal Chemistry.
  • Unknown Authors. (n.d.). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Ilam University.
  • Unknown Authors. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • Unknown Author. (n.d.).
  • Unknown Author. (n.d.). Bioactive pyrrole-based compounds with target selectivity. PubMed Central.
  • Handy, S. T., & Zhang, Y. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(32), 5735-5737.
  • Unknown Author. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • Rawat, P., et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.
  • Unknown Author. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.
  • Unknown Author. (n.d.). Heck Reaction. Organic Chemistry Portal.
  • Unknown Author. (n.d.). Heck Reaction. Chemistry LibreTexts.
  • Unknown Author. (n.d.).
  • Unknown Author. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003.
  • Unknown Author. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Semantic Scholar.
  • Unknown Author. (n.d.). Sonogashira coupling. Wikipedia.
  • Unknown Author. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • Unknown Author. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Unknown Source.
  • Unknown Author. (n.d.). Rosenmund-von Braun Reaction. Organic Chemistry Portal.
  • Unknown Author. (2021).
  • Unknown Author. (n.d.). Suzuki reaction. Wikipedia.
  • Unknown Author. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Unknown Author. (n.d.).

Sources

Application Notes and Protocols: Suzuki Coupling Reactions with 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This guide focuses on a specific, highly functionalized substrate: 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate . This building block is of significant interest to researchers in drug development due to the prevalence of substituted pyrrole motifs in biologically active molecules.[4] The presence of both a bromo-substituent at the C4-position and distinct ester protecting groups (Boc at N1 and methyl at C2) offers a versatile platform for molecular elaboration. The bromine atom serves as an ideal handle for Suzuki coupling, allowing for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents.

This document provides a comprehensive overview, including the reaction mechanism, detailed experimental protocols, optimization strategies, and data presentation to enable researchers, scientists, and drug development professionals to successfully employ this substrate in their synthetic campaigns.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the pyrrole substrate. This step forms a square-planar Pd(II) complex.[6] The reactivity order for halides in this step is generally I > Br > Cl.[1] For brominated heterocycles like our substrate, this step is typically efficient.

  • Transmetalation : This is the key bond-forming step where the organic moiety is transferred from the boron atom of the boronic acid (or its ester) to the palladium(II) center.[8] This process requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the R-group to the palladium, displacing the halide.[8][9]

  • Reductive Elimination : In the final step, the two organic ligands on the palladium(II) complex—the pyrrole and the newly transferred group—couple together, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[5][8]

Mechanistic Diagram

The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_ox Pyr-Pd(II)L₂(Br) (Oxidative Adduct) pd0->pd2_ox Oxidative Addition Pyr-Br pd2_trans Pyr-Pd(II)L₂(R') (Transmetalated Complex) pd2_ox->pd2_trans Transmetalation R'-B(OH)₂ Base pd2_trans->pd0 Reductive Elimination Pyr-R' product Coupled Product pyr_br 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate boronic_acid Ar-B(OH)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols & Application Data

The success of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. For electron-rich heterocyclic halides, such as the bromopyrrole substrate, specific conditions are often required to achieve high yields and avoid side reactions.

Recommended Protocol: General Procedure

This protocol provides a robust starting point for the Suzuki coupling of This compound with a variety of arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/H₂O)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent system via syringe. The reaction mixture should be a suspension.

  • Heating and Monitoring: Place the reaction vessel in a pre-heated oil bath or heating block at the desired temperature (typically 80-100 °C). Stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-20 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Experimental Workflow Diagram

Workflow start Start reagents Combine Reactants: - Bromopyrrole - Boronic Acid - Catalyst & Base start->reagents inert Establish Inert Atmosphere (Purge with Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Aqueous Workup (Extraction) monitor->workup Reaction Complete purify Purify (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: Standard experimental workflow for the Suzuki coupling protocol.

Optimization and Parameter Selection

The choice of reagents can significantly impact the reaction outcome. For electron-rich and potentially sensitive heterocyclic substrates, careful optimization is key.

ParameterRecommended Choice(s)Rationale & Justification
Palladium Source Pd(dppf)Cl₂, Pd(PPh₃)₄, Buchwald Precatalysts (e.g., SPhos, XPhos)Pd(dppf)Cl₂ is a robust, air-stable precatalyst effective for many couplings. Pd(PPh₃)₄ is a classic choice but can be sensitive to air. For challenging or sterically hindered couplings, modern Buchwald ligands like SPhos and XPhos often provide superior yields and reaction rates by promoting both oxidative addition and reductive elimination.[10][11]
Base K₃PO₄, Cs₂CO₃, K₂CO₃A moderately strong, non-nucleophilic base is required to activate the boronic acid without causing hydrolysis of the ester groups on the pyrrole substrate.[9] K₃PO₄ and Cs₂CO₃ are often superior to stronger bases like NaOH or alkoxides, which can promote side reactions.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent with water is common. Water helps to dissolve the inorganic base and facilitates the formation of the active "ate" complex.[12] Dioxane and toluene are excellent choices for their ability to dissolve the organic components and their high boiling points.
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The optimal temperature may vary depending on the reactivity of the specific coupling partners.
Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficient temperature; Poorly soluble base.Ensure thorough degassing of solvents. Use a fresh bottle of catalyst or a robust precatalyst. Increase the reaction temperature in 10 °C increments. Ensure vigorous stirring to maximize contact between phases.
Protodeboronation The boronic acid is replaced by a hydrogen atom.Use a slight excess (1.2-1.5 equiv.) of the boronic acid. Ensure the reaction is run under strictly anaerobic conditions. A faster catalyst system (e.g., using a Buchwald ligand) can outcompete this side reaction.[10]
Homocoupling Formation of biaryl products from the boronic acid (R-R).This is often caused by the presence of oxygen. Ensure all reagents and the reaction vessel are rigorously purged with an inert gas.
Hydrolysis of Ester Base is too strong or reaction time is excessively long.Use a milder base like K₃PO₄ or K₂CO₃. Monitor the reaction closely and stop it as soon as the starting material is consumed.

Conclusion

The Suzuki-Miyaura cross-coupling of This compound is a powerful and reliable method for the synthesis of diverse 4-substituted pyrrole derivatives. By carefully selecting the palladium catalyst, base, and solvent system, researchers can achieve high yields and access a wide range of novel compounds. The protocols and guidelines presented in this document offer a solid foundation for professionals in medicinal chemistry and materials science to successfully implement this valuable transformation in their synthetic endeavors, accelerating the discovery and development of new chemical entities.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Al-Masum, M., & Ng, D. (2011). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 16(5), 3754-3790. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • The Nobel Prize in Chemistry 2010. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Royal Swedish Academy of Sciences. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

Sources

Palladium-catalyzed cross-coupling of "1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate

Introduction: The Versatility of a Functionalized Pyrrole Building Block

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast array of natural products and synthetic compounds with significant biological activity.[1] The specific substrate, This compound , represents a highly versatile and strategically designed building block for complex molecule synthesis. Its key features include:

  • N-Boc Protection: The tert-butoxycarbonyl (Boc) group on the pyrrole nitrogen serves to protect the acidic N-H proton, preventing unwanted side reactions with bases commonly used in cross-coupling.[2] This also enhances the substrate's solubility in organic solvents.

  • C2-Ester Group: The methyl ester at the 2-position is an electron-withdrawing group that influences the electronic properties of the pyrrole ring.

  • C4-Bromo Handle: The bromine atom at the 4-position is the critical functional "handle" for palladium-catalyzed cross-coupling, allowing for the precise and efficient introduction of a wide range of molecular fragments.

Palladium-catalyzed cross-coupling reactions are among the most powerful and transformative tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3][4] This guide provides detailed application notes and protocols for leveraging this chemistry on the 4-bromo-pyrrole substrate, focusing on four cornerstone reactions: Suzuki-Miyaura coupling, Heck coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

PART 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron species, typically a boronic acid or ester.[5] This reaction is fundamental for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceutical compounds.[5][6]

Core Mechanism: The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle.[5] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyrrole substrate.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Coupling Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Pyr-Pd(II)L₂(Br) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Ar_Complex Pyr-Pd(II)L₂(Ar) Transmetal->PdII_Ar_Complex RedElim Reductive Elimination PdII_Ar_Complex->RedElim RedElim->Pd0 Product Pyr-Ar (Coupled Product) RedElim->Product Substrate Pyr-Br Substrate->OxAdd Boronic Ar-B(OH)₂ + Base Boronic->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of This compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Sodium carbonate (Na₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water mixture

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and Pd(PPh₃)₄ (0.03-0.05 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent mixture via syringe. The total concentration should be approximately 0.1 M with respect to the bromopyrrole.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-pyrrole derivative.

Data and Expected Outcomes

The choice of catalyst, base, and solvent can be critical. The following table provides representative data for analogous systems.

EntryCoupling PartnerBaseCatalyst (mol%)SolventTemp (°C)Yield (%)
1Phenylboronic acidNa₂CO₃Pd(PPh₃)₄ (5)Toluene/H₂O80~82[7]
24-Methoxyphenylboronic acidCs₂CO₃Pd(dppf)Cl₂ (3)Dioxane/H₂O90~85-95
33-Pyridylboronic acidK₂CO₃Pd(OAc)₂/SPhos (2)Dioxane/H₂O100~75-85

PART 2: Heck Coupling for Alkene Functionalization

The Heck (or Mizoroki-Heck) reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, creating a new C-C bond.[8] It is particularly useful for installing vinyl groups onto aromatic and heteroaromatic rings.[9]

Core Mechanism: The Palladium Catalytic Cycle

The Heck reaction follows a distinct Pd(0)/Pd(II) cycle:

  • Oxidative Addition: Pd(0) inserts into the Pyrrole-Br bond.

  • Olefin Coordination & Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion into the Pd-C bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the double bond of the product and a palladium-hydride species.

  • Reductive Elimination/Base Regeneration: The base neutralizes the H-X formed, regenerating the Pd(0) catalyst.

Heck_Coupling Heck Coupling Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Pyr-Pd(II)L₂(Br) OxAdd->PdII_Complex Insertion Olefin Insertion PdII_Complex->Insertion Inserted_Complex R-CH₂-CH(Pyr)-Pd(II)L₂(Br) Insertion->Inserted_Complex BetaElim β-Hydride Elimination Inserted_Complex->BetaElim Product_Complex [HPd(II)L₂(Br)] • Product BetaElim->Product_Complex Regen Base-mediated Regeneration Product_Complex->Regen Product Pyr-CH=CH-R (Coupled Product) Product_Complex->Product Product Release Regen->Pd0 Substrate Pyr-Br Substrate->OxAdd Alkene H₂C=CH-R Alkene->Insertion

Caption: Catalytic cycle for the Heck cross-coupling reaction.

Experimental Protocol: Heck Coupling

This protocol outlines a general procedure for coupling the bromopyrrole with an acrylate or styrene derivative.

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate or styrene) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Ligand (e.g., Tri(o-tolyl)phosphine, P(o-tol)₃) (4-10 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)) (2.0 equivalents)

  • Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealable reaction tube, combine this compound (1.0 eq), Pd(OAc)₂ (0.02-0.05 eq), and the phosphine ligand (0.04-0.10 eq).

  • Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent, the base (2.0 eq), and the alkene (1.5 eq) via syringe.

  • Seal the tube tightly and heat the mixture to 100-130 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-24 hours), cool to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove palladium black, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

PART 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira reaction is a highly effective method for forming a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[10][11] It is the premier method for synthesizing arylalkynes and conjugated enynes. The reaction traditionally uses both palladium and copper(I) co-catalysts.[12]

Core Mechanism: Dual Catalytic Cycles

The Sonogashira reaction involves two interconnected catalytic cycles.

  • Palladium Cycle: Similar to other cross-couplings, it begins with oxidative addition of the Pd(0) catalyst to the Pyrrole-Br bond.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The coupled product is eliminated, regenerating the Pd(0) catalyst.

Sonogashira_Coupling Sonogashira Dual Catalytic Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Complex Pyr-Pd(II)L₂(Br) Pd0->PdII_Complex Oxidative Addition PdII_Alkyne_Complex Pyr-Pd(II)L₂(C≡CR) PdII_Complex->PdII_Alkyne_Complex Transmetalation PdII_Alkyne_Complex->Pd0 Reductive Elimination Product Pyr-C≡CR PdII_Alkyne_Complex->Product CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR Cu_Acetylide->PdII_Complex Cu_Acetylide->CuX Alkyne H-C≡CR + Base Alkyne->Cu_Acetylide Deprotonation Substrate Pyr-Br Substrate->PdII_Complex

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

This protocol describes a standard Sonogashira coupling using a copper(I) co-catalyst.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-3 mol%)

  • Copper(I) iodide (CuI) (4-6 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

  • Solvent: Tetrahydrofuran (THF) or Toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the bromopyrrole (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.03 eq), and CuI (0.04-0.06 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent (e.g., THF), followed by the amine base (which often serves as both base and co-solvent).

  • Add the terminal alkyne (1.5 eq) dropwise via syringe.

  • Stir the reaction at room temperature to 50 °C. The reaction is often rapid (1-6 hours). Monitor by TLC or LC-MS.

  • Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts), then with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

PART 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new C-N bond.[13][14] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[15] The reaction requires a strong, non-nucleophilic base and often employs bulky, electron-rich phosphine ligands.[4]

Core Mechanism: The Palladium Catalytic Cycle

The catalytic cycle is similar to other cross-couplings but with key differences in the transmetalation/base-mediated step.

  • Oxidative Addition: Pd(0) inserts into the Pyrrole-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. The strong base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl and amido groups couple and are eliminated, forming the C-N bond of the product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Amination Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Pyr-Pd(II)L(Br) OxAdd->PdII_Complex AmineCoord Amine Coordination & Deprotonation PdII_Complex->AmineCoord Amido_Complex Pyr-Pd(II)L(NR¹R²) AmineCoord->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0 Product Pyr-NR¹R² (Coupled Product) RedElim->Product Substrate Pyr-Br Substrate->OxAdd Amine HNR¹R² + Base Amine->AmineCoord

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method using a modern catalyst system for the amination of the bromopyrrole.

Materials:

  • This compound

  • Primary or secondary amine (1.2-1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst) (1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos) (2-4 mol%)

  • Base: Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 equivalents)

  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane

Procedure:

  • In a glovebox, add the palladium precatalyst (0.01-0.02 eq), ligand (0.02-0.04 eq), and base (1.5-2.0 eq) to a dry reaction vial or flask.

  • Outside the glovebox, add the bromopyrrole (1.0 eq) to the flask.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the amine (1.2-1.5 eq) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS (typically 2-16 hours).

  • After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.

  • Dilute with ethyl acetate and separate the layers. Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Data and Expected Outcomes

The success of Buchwald-Hartwig amination is highly dependent on the ligand-base combination.

EntryAmineBaseCatalyst/Ligand (mol%)SolventTemp (°C)Yield (%)
1MorpholineNaOt-BuPd₂(dba)₃ (1) / XPhos (2)Toluene100>90
2AnilineLiHMDSPd(OAc)₂ (2) / RuPhos (4)Dioxane110~80-90
3BenzylamineK₃PO₄XPhos Pd G3 (2)t-BuOH80~85-95

References

  • Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Letters, 11(15), 3466–3469. [Link]

  • Powers, I. G., & Uyeda, C. (2017). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 7(7), 4782–4793. [Link]

  • Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Mechanism of Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 111(3), 1417–1492. [Link]

  • Le Gac, S., et al. (2018). Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favoring remote Zn···pyridine interactions. Faraday Discussions, 208, 327-340. [Link]

  • Schranck, J. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Ito, H. (2017). Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions. Springer. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Anonymous. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Banwell, M. G., et al. (2006). Palladium-Catalysed Cross-Coupling and Related Reactions Involving Pyrroles. European Journal of Organic Chemistry, 2006(23), 5235-5247. [Link]

  • Ye, M., & Hartwig, J. F. (2007). A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. Angewandte Chemie, 119(34), 6466-6489. [Link]

  • Judge, P. T., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(7), 8143-8149. [Link]

  • Anonymous. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (2023). Heck reaction. Wikipedia. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]

  • Smith, C. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1936-1954. [Link]

  • Van der Veken, P., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]

  • Dutta, U., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4529-4547. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Anonymous. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Reissig, H.-U., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 46. [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole Scaffold and the Value of a Versatile Building Block

The pyrrole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and clinically significant therapeutic agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of molecules targeting a wide array of biological targets, including enzymes and receptors involved in cancer, inflammation, and infectious diseases.[1][2]

Within this important class of heterocycles, 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate emerges as a particularly strategic building block for drug discovery. Its structure is engineered for maximum synthetic versatility, providing chemists with precise control over the elaboration of the pyrrole core.

The key attributes of this reagent are:

  • The Pyrrole Core : A five-membered aromatic heterocycle fundamental to many biologically active compounds.[1]

  • C4-Bromine Atom : A versatile synthetic handle, perfectly positioned for transition metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse aryl, heteroaryl, or alkyl substituents to explore the chemical space and optimize structure-activity relationships (SAR).

  • N1-Boc Protecting Group : The tert-butoxycarbonyl (Boc) group serves a dual purpose. It deactivates the pyrrole nitrogen, preventing it from interfering with subsequent reactions and, crucially, it has been shown to suppress undesired side reactions like dehalogenation, which can plague cross-coupling on unprotected N-H pyrroles.[3] Its lability under acidic conditions allows for clean removal when the pyrrole nitrogen is needed for further functionalization or as a key pharmacophoric element.

  • C2-Methyl Ester : This group can be readily hydrolyzed (saponified) to the corresponding carboxylic acid, which opens a gateway to a host of subsequent modifications, most commonly amide bond formation, a staple in medicinal chemistry for linking molecular fragments.

This guide provides an in-depth look at the applications of this compound, complete with detailed, field-proven protocols to empower researchers in their drug development endeavors.

Physicochemical & Spectroscopic Profile

A clear understanding of a reagent's properties is fundamental to its effective use.

PropertyValueSource / Method
Molecular Formula C₁₂H₁₆BrNO₂Calculated
Molecular Weight 286.17 g/mol Calculated
IUPAC Name This compoundIUPAC Nomenclature
Appearance Typically an off-white to pale yellow solidCommon Observation
Solubility Soluble in common organic solvents (DCM, THF, EtOAc, DMF)General Knowledge

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz) : Expect signals corresponding to the Boc group (~1.6 ppm, singlet, 9H), the methyl ester (~3.8 ppm, singlet, 3H), and two distinct pyrrole protons as doublets in the aromatic region (~6.8-7.2 ppm, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz) : Key signals would include the Boc carbonyl, the ester carbonyl, the quaternary carbon and methyls of the Boc group, the methyl of the ester group, and four distinct signals for the pyrrole ring carbons, one of which (the C4-Br carbon) would appear at a higher field than the others.

Core Application: Palladium-Catalyzed Cross-Coupling

The primary utility of the C4-bromo position is as an anchor point for building molecular complexity via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the most prominent and reliable of these methods for this class of substrate.[4][5]

Causality Behind the Choice: The Suzuki reaction is favored for its mild reaction conditions, broad functional group tolerance, commercial availability of a vast library of boronic acids and esters, and the generally non-toxic nature of its boron-containing byproducts.[4][6] For a drug discovery program, these features translate to rapid, efficient, and scalable generation of diverse compound libraries for screening.

An unusual dehalogenation (replacement of bromine with hydrogen) can sometimes be a significant side reaction in cross-coupling of bromopyrroles.[3] The presence of the electron-withdrawing Boc protecting group on the pyrrole nitrogen mitigates this issue, making the desired cross-coupling pathway the dominant outcome.[3]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of Arylboronic Acids

This protocol details a robust, general procedure for coupling an arylboronic acid to the C4 position of the title compound.

Principle: The reaction proceeds via a well-established catalytic cycle involving the palladium(0) catalyst.[4][6] The cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex. This is followed by transmetalation, where the organic group from the activated boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Start Dry Schlenk Flask Reagents Add Pyrrole (1 eq), Boronic Acid (1.2 eq), Base (2.0 eq), Pd Catalyst (3-5 mol%) Start->Reagents Inert Evacuate & Backfill with Argon (3x) Reagents->Inert Solvent Add Degassed Solvent (e.g., Dioxane/H2O) Inert->Solvent Heat Heat to 80-100 °C with Vigorous Stirring Solvent->Heat Monitor Monitor by TLC/LC-MS (8-24 h) Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute (EtOAc), Wash (H2O, Brine) Cool->Extract Dry Dry (Na2SO4), Filter, Concentrate Extract->Dry Purify Purify via Flash Column Chromatography Dry->Purify Product Isolate Pure Coupled Product Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., 1,4-dioxane/water 4:1, Toluene/Ethanol/Water 4:1:1)[4][6]

  • Inert Gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the pyrrole starting material (1.0 equiv), the chosen arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times. This step is critical as oxygen can oxidize and deactivate the palladium catalyst.[4][6]

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical concentration is 0.1 M with respect to the starting pyrrole.

  • Reaction: Immerse the flask in a preheated oil bath at the desired temperature (typically 80–100 °C) and stir vigorously.

  • Monitoring: Follow the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material is the primary indicator of completion, which often occurs within 8-24 hours.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to yield the pure coupled product.

Arylboronic AcidCatalyst (mol%)BaseSolvent SystemTemp (°C)Typical Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O (4:1)9085-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Toluene/EtOH/H₂O8580-90
Pyridin-3-ylboronic acidPd(dppf)Cl₂ (3)K₃PO₄Dioxane/H₂O (4:1)10070-85
Protocol 2: N-Boc Deprotection

This protocol removes the Boc protecting group to reveal the N-H pyrrole, which may be essential for biological activity or further synthesis.

Principle: The tert-butyl carbamate is highly susceptible to cleavage under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched, releasing isobutylene and carbon dioxide.

Materials:

  • N-Boc protected pyrrole (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-Boc protected pyrrole in DCM (approx. 0.1 M).

  • Acid Addition: Cool the solution in an ice bath and add TFA (5-10 equivalents) dropwise.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Carefully concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and slowly add saturated NaHCO₃ solution to neutralize the excess TFA.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected product.

Protocol 3: Saponification of the C2-Methyl Ester

This protocol converts the methyl ester into a carboxylic acid, a key functional group for amide coupling (e.g., EDC/HOBt coupling) to append peptides or other moieties.

Principle: Saponification is the base-catalyzed hydrolysis of an ester. The hydroxide ion attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and methanol. A final acidic work-up step is required to protonate the carboxylate.

Materials:

  • Methyl ester starting material

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) / Water mixture

  • 1 M Hydrochloric acid (HCl)

Step-by-Step Methodology:

  • Dissolution: Dissolve the methyl ester in a mixture of THF and water (e.g., 3:1).

  • Base Addition: Add an excess of LiOH (2-4 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Once complete, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by slowly adding 1 M HCl.

  • Extraction: A precipitate of the carboxylic acid may form and can be collected by filtration. Alternatively, extract the product into an organic solvent like ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to afford the desired carboxylic acid.

Synthetic_Utility cluster_transformations Key Synthetic Transformations cluster_products Key Intermediates Start 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate Suzuki Suzuki Coupling (Protocol 1) Start->Suzuki Coupled C4-Aryl Pyrrole (N-Boc, C2-Ester) Suzuki->Coupled Deprotection N-Boc Deprotection (Protocol 2) Deprotected C4-Aryl Pyrrole (N-H, C2-Ester) Deprotection->Deprotected Saponification Ester Saponification (Protocol 3) Acid C4-Aryl Pyrrole (N-Boc, C2-Acid) Saponification->Acid Coupled->Deprotection Coupled->Saponification Deprotected->Saponification Final C4-Aryl Pyrrole (N-H, C2-Amide) Deprotected->Final Amide Coupling (Further Steps) Acid->Deprotection Acid->Final Amide Coupling (Further Steps)

Caption: Synthetic pathways enabled by the title compound.

Conclusion

This compound is far more than a simple chemical; it is a sophisticated tool for medicinal chemists. Its pre-installed protecting groups and reactive handle provide a streamlined and logical entry point into complex, biologically relevant pyrrole derivatives. The protocols outlined herein are designed to be robust starting points, enabling researchers to efficiently generate novel molecular architectures in the perpetual quest for new and effective therapeutic agents.

References

  • Smolecule. (n.d.). Buy 4-bromo-1H-pyrrole-2-carboxylic Acid | 27746-02-7.
  • BenchChem. (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery.
  • SciSpace. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.
  • National Center for Biotechnology Information. (n.d.). Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications. PubMed.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with Boc-D-2-Amino-4-bromo-4-pentenoic acid.
  • Elsevier. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • Royal Society of Chemistry. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Amino-4-bromo-6-nitrobenzoic Acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Application Notes and Protocols: 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Advanced Materials

1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate is a highly functionalized pyrrole derivative with significant potential in the field of materials science. Its unique structure, featuring a reactive bromine atom at the 4-position and protecting groups on the nitrogen and at the 2-position, makes it an ideal monomer for the synthesis of novel conductive polymers and organic electronic materials.[1][2][3][4] The tert-butoxycarbonyl (Boc) group at the nitrogen atom enhances solubility and processability of the resulting polymers, a crucial factor for device fabrication.[1] The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the construction of extended π-conjugated systems, the backbone of organic semiconductors.[5][6]

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of a model conductive polymer via Suzuki polycondensation. The protocols are designed for researchers and scientists in materials science and drug development, offering a robust framework for the exploration of new functional materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₁H₁₄BrNO₄
Molecular Weight 304.137 g/mol [7]
Appearance Off-white to light yellow powder
Boiling Point 349.693 °C[7]
Density 1.421 g/cm³[7]
Flash Point 165.289 °C[7]
CAS Number 156237-78-4[7]

Application in Conductive Polymer Synthesis

The primary application of this compound in materials science is as a monomer in the synthesis of conductive polymers. The bromine atom at the 4-position allows for facile palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form carbon-carbon bonds and extend the polymer chain.[5][6] The resulting polypyrrole derivatives are of great interest for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors due to their tunable electronic properties and environmental stability.[1][8][9]

The following protocol details the synthesis of a copolymer of this compound and a suitable comonomer using a Suzuki polycondensation reaction.

Experimental Workflow: Suzuki Polycondensation

cluster_0 Monomer Preparation cluster_1 Reaction Setup cluster_2 Polymerization cluster_3 Work-up and Purification MonomerA 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate ReactionVessel Schlenk Flask under Argon MonomerA->ReactionVessel MonomerB Comonomer Diboronic Ester (e.g., Thiophene-2,5-diboronic acid bis(pinacol) ester) MonomerB->ReactionVessel Solvent Anhydrous Solvent (e.g., Toluene/DMF) Solvent->ReactionVessel Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->ReactionVessel Base Aqueous Base (e.g., 2M K₂CO₃) Base->ReactionVessel Heating Heat to 80-100 °C ReactionVessel->Heating Stirring Stir for 24-48 hours Heating->Stirring Precipitation Precipitate in Methanol Stirring->Precipitation Filtration Collect Polymer by Filtration Precipitation->Filtration Washing Wash with Methanol and Acetone Filtration->Washing Drying Dry under Vacuum Washing->Drying

Caption: Workflow for Suzuki Polycondensation.

Protocol: Synthesis of a Pyrrole-Thiophene Copolymer

This protocol describes the synthesis of a copolymer from this compound and thiophene-2,5-diboronic acid bis(pinacol) ester.

Materials:

  • This compound (1.0 equiv.)

  • Thiophene-2,5-diboronic acid bis(pinacol) ester (1.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv.)

  • Anhydrous Toluene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2 M Potassium Carbonate (K₂CO₃) solution, degassed

  • Methanol

  • Acetone

  • Argon gas supply

  • Schlenk flask and condenser

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a 100 mL Schlenk flask, add this compound (e.g., 304 mg, 1.0 mmol) and thiophene-2,5-diboronic acid bis(pinacol) ester (e.g., 336 mg, 1.0 mmol).

    • Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 23 mg, 0.02 mmol).

    • Fit the flask with a condenser and purge with argon for 15 minutes to ensure an inert atmosphere.

  • Solvent Addition:

    • Add anhydrous toluene (20 mL) and anhydrous DMF (5 mL) to the flask via a syringe.

    • Stir the mixture to dissolve the reactants.

  • Base Addition and Polymerization:

    • Add the degassed 2 M K₂CO₃ solution (5 mL) to the reaction mixture.

    • Heat the mixture to 90 °C with vigorous stirring.

    • Allow the reaction to proceed for 48 hours under a positive pressure of argon. The mixture will become viscous as the polymer forms.

  • Polymer Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing 200 mL of rapidly stirring methanol. A precipitate should form.

    • Collect the polymer by vacuum filtration.

    • Wash the polymer sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.

    • Dry the polymer in a vacuum oven at 40 °C for 24 hours.

Expected Outcome:

The procedure should yield a dark-colored solid, which is the pyrrole-thiophene copolymer. The solubility of the polymer in common organic solvents such as chloroform, tetrahydrofuran (THF), and dichlorobenzene should be assessed for further characterization and device fabrication.

Characterization of the Resulting Polymer

The synthesized polymer should be characterized to determine its structure, molecular weight, and optoelectronic properties.

Characterization TechniquePurpose
¹H NMR Spectroscopy To confirm the polymer structure and the successful removal of the Boc protecting group if desired.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
UV-Vis Spectroscopy To determine the optical bandgap of the polymer from the onset of absorption in the solid state (thin film).
Cyclic Voltammetry (CV) To determine the HOMO and LUMO energy levels and the electrochemical bandgap.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.

Mechanism: The Suzuki Coupling Reaction

The Suzuki coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Ar-Br OxAdd Oxidative Addition PdII_Aryl_Aryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Aryl_Aryl Ar'-B(OR)₂ Base Transmetal Transmetalation PdII_Aryl_Aryl->Pd0 Ar-Ar' RedElim Reductive Elimination

Caption: Simplified Suzuki Coupling Catalytic Cycle.

In the context of this protocol, 'Ar-Br' represents the this compound monomer, and 'Ar'-B(OR)₂' represents the thiophene-2,5-diboronic acid bis(pinacol) ester comonomer.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced functional materials. The protocols and application notes provided herein offer a comprehensive guide for its use in the construction of conductive polymers via Suzuki polycondensation. The ability to readily polymerize this monomer into well-defined structures opens up exciting possibilities for the development of next-generation organic electronic devices.

References

  • Synthesis of Pyrrole Functionalized Materials for Organic Electronic Applications. (n.d.). Google Scholar.
  • Advances in Cross-Coupling Reactions. (2020). MDPI. Retrieved from [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). PMC - NIH. Retrieved from [Link]

  • One-pot synthesis of methanone from tosylmethyl isocyanide and carbonyl compound. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis of Polypyrrole and Their Application. (n.d.). IOSR Journal. Retrieved from [Link]

  • Design of Novel Functional Conductive Structures and Preparation of High-Hole-Mobility Polymer Transistors by Green Synthesis Using Acceptor–Donor–Acceptor Strategies. (2024). NIH. Retrieved from [Link]

  • METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • 1-(tert-Butyl) 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate. (n.d.). Kingst. Retrieved from [Link]

  • This compound. (n.d.). porphyrin-systems. Retrieved from [Link]

  • tert-butyl 1H-pyrrole-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • tert-butyl 2-bromo-1H-pyrrole-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Polypyrrole-based conducting polymers and interactions with biological tissues. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

The Strategic Utility of 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate in API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of pharmaceutical development, the pyrrole nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetically derived active pharmaceutical ingredients (APIs). Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone of medicinal chemistry.[1][2] Within this class, 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate emerges as a highly valuable and strategically designed intermediate. Its specific substitution pattern—a bromine atom at the C4 position for versatile coupling, a methyl ester at C2 for further elaboration, and a tert-butoxycarbonyl (Boc) group protecting the pyrrole nitrogen—renders it an ideal building block for the synthesis of complex, multi-substituted pyrrole-containing APIs.

This guide provides a comprehensive overview of the synthesis and application of this key intermediate. It details not only the "how"—the explicit protocols—but also the "why," offering insights into the chemical rationale that underpins its design and utility in constructing advanced molecular architectures for drug discovery.

Core Concept: The Rationale Behind the Intermediate's Design

The structure of this compound is not arbitrary; each functional group serves a distinct and critical purpose in a multi-step synthetic strategy. Understanding this design is fundamental to its effective application.

  • The C4-Bromine Atom: This is the primary reactive handle for introducing molecular diversity. The bromine atom is perfectly positioned for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions are pillars of modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon bonds.[3][4][5] This enables the attachment of a wide array of aryl, heteroaryl, alkynyl, and vinyl groups, which are often essential moieties for tuning the pharmacological activity of an API.

  • The C2-Methyl Ester: This group serves two main functions. Firstly, it acts as a stable protecting group for the carboxylic acid, preventing its interference in the cross-coupling step. Secondly, it provides a latent site for late-stage functionalization. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, a common functional group in many APIs, including histone deacetylase (HDAC) inhibitors like Belinostat.

  • The N-tert-Butoxycarbonyl (Boc) Group: The protection of the pyrrole nitrogen is arguably the most critical design element for ensuring successful cross-coupling. The NH proton of an unprotected pyrrole is acidic and can be deprotonated by the bases typically used in coupling reactions. This can lead to catalyst inhibition and undesirable side reactions, most notably, competitive dehalogenation (replacement of bromine with hydrogen).[6][7] The bulky and electron-withdrawing Boc group passivates the pyrrole nitrogen, preventing these side reactions and ensuring that the palladium catalyst engages productively with the C4-bromine.[6][7] Furthermore, the Boc group can be removed under relatively mild acidic conditions, which are often compatible with other functional groups in the molecule.[4][8][9]

Synthesis of the Key Intermediate

The preparation of this compound is reliably achieved through a two-step sequence starting from the commercially available 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone.

Workflow for Intermediate Synthesis

start 1-(4-bromo-1H-pyrrol-2-yl)- 2,2,2-trichloroethanone step1_reagents Sodium Methoxide Methanol start->step1_reagents step1_product Methyl 4-bromo-1H-pyrrole-2-carboxylate step1_reagents->step1_product Step 1: Esterification step2_reagents Boc Anhydride (Boc)₂O DMAP (cat.), THF step1_product->step2_reagents final_product 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate step2_reagents->final_product Step 2: N-Boc Protection

Caption: Synthetic pathway to the title intermediate.

Protocol 1: Synthesis of Methyl 4-bromo-1H-pyrrole-2-carboxylate

This protocol describes the conversion of the trichloroethanone precursor to the methyl ester.

Materials:

  • 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone

  • Methanol (anhydrous)

  • Sodium metal

  • Deionized water

  • Ice bath

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (5.0 g, 217.5 mmol) portion-wise to a flask containing anhydrous methanol (60 mL) at 0 °C. Caution: This reaction is highly exothermic and generates flammable hydrogen gas.

  • Once all the sodium has dissolved to form sodium methoxide, prepare a solution of 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone (50.0 g, 171.8 mmol) in methanol (860 mL).

  • Slowly add the sodium methoxide solution to the trichloroethanone solution via a dropping funnel at room temperature.

  • After the addition is complete, stir the reaction mixture for an additional 10-15 minutes.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • Cool the resulting residue in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the solid under vacuum to yield the product.

Expected Results:

  • Product: Methyl 4-bromo-1H-pyrrole-2-carboxylate[8]

  • Appearance: White solid

  • Yield: Approximately 71%[8]

  • Analytical Data: ¹H NMR (400MHz, DMSO-d₆) δ: 12.5 (br s, 1H, NH), 7.16 (d, 1H), 6.89 (d, 1H), 3.75 (s, 3H, OCH₃). Mass Spec (m/z): 204.0 [M-H]⁻.[8]

Protocol 2: N-Boc Protection

This general protocol describes the protection of the pyrrole nitrogen using Boc anhydride.

Materials:

  • Methyl 4-bromo-1H-pyrrole-2-carboxylate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve Methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Add triethylamine (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • To this stirred solution, add di-tert-butyl dicarbonate (1.2 eq) either neat or as a solution in THF.

  • Stir the reaction at room temperature for 8-12 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with deionized water (3x) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final intermediate.

Expected Results:

  • Product: this compound

  • Appearance: Typically a colorless oil or white solid.

  • Analytical Data (Predicted): ¹H NMR should show the disappearance of the broad NH proton signal above 12 ppm and the appearance of a singlet around 1.5 ppm corresponding to the 9 protons of the tert-butyl group. The two pyrrole protons will show characteristic shifts. ¹³C NMR will show signals for the Boc carbonyl (~149 ppm), the ester carbonyl (~161 ppm), the quaternary Boc carbon (~84 ppm), and the tert-butyl methyl carbons (~28 ppm).

Compound Molecular Formula Molecular Weight
Methyl 4-bromo-1H-pyrrole-2-carboxylateC₆H₆BrNO₂204.02 g/mol
This compoundC₁₁H₁₄BrNO₄304.14 g/mol

Application in API Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of the title intermediate is its application in palladium-catalyzed cross-coupling reactions to build complex molecular frameworks. The C4-bromo position serves as the electrophilic partner in these transformations.

General Workflow for Cross-Coupling and Deprotection

cluster_coupling Palladium-Catalyzed Cross-Coupling start 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate suzuki Suzuki Coupling (with R-B(OH)₂) start->suzuki Select Coupling Partner sonogashira Sonogashira Coupling (with R-C≡CH) start->sonogashira Select Coupling Partner heck Heck Coupling (with Alkene) start->heck Select Coupling Partner coupled_product Coupled Pyrrole Intermediate (N-Boc, C2-Ester protected) suzuki->coupled_product sonogashira->coupled_product heck->coupled_product deprotection Deprotection (e.g., TFA or HCl) coupled_product->deprotection Removal of Protecting Groups final_core Functionalized Pyrrole Core (for further API elaboration) deprotection->final_core

Caption: Versatile application of the intermediate in API synthesis.

Protocol 3: Representative Suzuki-Miyaura Coupling

This protocol describes the coupling of the intermediate with an arylboronic acid to form a C4-arylpyrrole derivative.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 eq)

  • Solvent (e.g., Dioxane/Water 4:1 mixture)

  • Inert atmosphere supplies

Procedure:

  • To a Schlenk flask, add the pyrrole intermediate, arylboronic acid, base, and palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution. Purify the residue by flash column chromatography.

Expert Insight: As reported by Smith et al., the use of an N-Boc protecting group is effective at preventing the common side reaction of debromination that plagues unprotected 4-bromopyrrole-2-carboxylates under Suzuki conditions.[6][7] In some cases, the basic conditions and elevated temperatures of the Suzuki coupling may lead to the simultaneous removal of the Boc group, providing the deprotected product directly.[6][7]

Protocol 4: Representative Sonogashira Coupling

This protocol outlines the coupling with a terminal alkyne to create a C4-alkynylpyrrole.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Base/Solvent (e.g., Triethylamine or Diisopropylamine)

  • Co-solvent (e.g., THF or DMF, optional)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the pyrrole intermediate, palladium catalyst, and CuI.

  • Add the solvent (e.g., THF) followed by the amine base.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Stir the reaction at room temperature to 50 °C until completion (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with an organic solvent like ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl, then brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 5: Subsequent Deprotection Steps

To reveal the core pyrrole scaffold for further derivatization (e.g., amide coupling), the protecting groups must be removed.

  • N-Boc Deprotection: This is typically achieved under acidic conditions. Stirring the protected compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20-50% TFA) at room temperature for 1-4 hours is often effective.[8] Alternatively, a solution of HCl in an organic solvent like dioxane or methanol can be used.[4]

  • Methyl Ester Hydrolysis: Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF/water or methanol/water is the standard method to convert the methyl ester to a carboxylic acid.

Conclusion: A Gateway to Complex APIs

This compound is a quintessential example of a modern synthetic intermediate, strategically designed for modularity and efficiency. Its pre-installed protecting groups and reactive handle facilitate access to a vast chemical space of substituted pyrroles through robust and well-understood cross-coupling chemistry. By providing a reliable platform for introducing diversity at the C4 position and allowing for late-stage modification at the C2 position, this intermediate serves as a powerful tool for researchers and scientists in the development of next-generation APIs across various therapeutic areas. The protocols and insights provided herein offer a solid foundation for leveraging this versatile building block in drug discovery programs.

References

  • Smith, J.A., Ng, S., & White, J. (2003). An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. Tetrahedron Letters, 44(2), 427–430.
  • RTI International. (n.d.). An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. Retrieved from [Link]

  • Princeton University, Macmillan Group. (n.d.). Supplementary Information. Retrieved from [Link]

  • Gupton, J. T., & Yeudall, M. P. (2016). Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A. Molecules, 21(4), 513.
  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Kolar, M., & Stanovnik, B. (2001). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 6(10), 849-858.
  • MDPI. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Retrieved from [Link]

  • O'Duill, M., & Moody, C. J. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23970-23974.
  • Wikipedia. (2023, December 2). Sonogashira coupling. Retrieved from [Link]

  • Al-Masri, A., & El-Atawy, M. A. (2017). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 22(8), 1279.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Bioaustralis Fine Chemicals. (n.d.). Pyrrole-2-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (2020). Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles. Organic Letters, 22(15), 5985-5990.
  • Wikipedia. (2023, November 29). Pyrrole-2-carboxylic acid. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). Retrieved from [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. Retrieved from [Link]

  • Wikipedia. (2024, January 10). Heck reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Retrieved from [Link]

Sources

Scale-up synthesis of "1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Regioselective Synthesis and Scale-Up of 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a key heterocyclic building block in medicinal chemistry and materials science. The protocol detailed herein is designed for robust scalability, moving from bench-scale synthesis to larger, kilogram-scale production. We will delve into the mechanistic underpinnings of the regioselective bromination, provide a detailed, step-by-step protocol with integrated safety and expert analysis, and offer a guide for troubleshooting common issues. This application note is intended for researchers and process chemists in the pharmaceutical and chemical industries.

Introduction and Mechanistic Rationale

Pyrrole scaffolds are ubiquitous in biologically active molecules. The targeted compound, this compound, serves as a versatile intermediate, with the bromine atom providing a reactive handle for further functionalization via cross-coupling reactions.

The synthesis begins with the precursor, 1-tert-Butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate. The key transformation is a highly regioselective electrophilic aromatic substitution. The pyrrole ring is inherently electron-rich and susceptible to such reactions.[1] However, the substituents on the starting material dictate the position of bromination.

  • N-Boc Group (1-tert-Butoxycarbonyl): This group is sterically bulky and electronically deactivating through resonance, discouraging substitution at the adjacent C2 and C5 positions.

  • C2-Ester Group (2-methyl-carboxylate): This is a strong electron-withdrawing group, which deactivates the pyrrole ring, particularly at the C3 and C5 positions.

Collectively, these groups direct the incoming electrophile (Br⁺) preferentially to the C4 position, which is the most electron-rich and least sterically hindered site available. This controlled reactivity allows for the synthesis of the desired 4-bromo isomer with high fidelity.[2] Utilizing a mild brominating agent like N-Bromosuccinimide (NBS) is crucial to prevent over-bromination, a common issue with highly activated pyrrole systems.[1][3]

Overall Synthetic Scheme

The synthesis is a straightforward, single-step bromination of the commercially available or readily synthesized pyrrole precursor.

Caption: Regioselective bromination of the pyrrole precursor.

Detailed Scale-Up Protocol

This protocol is optimized for a 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleQuantityMolar Eq.
1-tert-Butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate≥97%Sigma-Aldrich100.0 g1.0
N-Bromosuccinimide (NBS)Reagent Grade, >98%Sigma-Aldrich78.7 g1.05
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Fisher Scientific1.5 L-
Ethyl Acetate (EtOAc)ACS GradeVWR2.0 L-
Saturated Sodium Thiosulfate (aq.)-Lab Prepared500 mL-
Saturated Sodium Bicarbonate (aq.)-Lab Prepared500 mL-
Brine (Saturated NaCl aq.)-Lab Prepared500 mL-
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWR~50 g-
Celite® 545-Sigma-Aldrich~20 g-
Equipment Specifications
3 L, 3-neck round-bottom flaskFlame-dried
Mechanical StirrerOverhead motor
500 mL Addition FunnelPressure-equalizing
Low-temperature thermometer-
Inert gas line (Nitrogen or Argon)-
Dry ice / Acetone bath-
3 L Separatory Funnel-
Rotary Evaporator-
Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep1 Flame-dry glassware and assemble under N₂ prep2 Dissolve pyrrole precursor in 1.0 L anhydrous THF prep1->prep2 prep3 Cool solution to -78 °C in dry ice/acetone bath prep2->prep3 react2 Add NBS solution dropwise over 90 min via addition funnel Keep internal temp < -70 °C prep3->react2 react1 Dissolve NBS in 500 mL anhydrous THF react1->react2 react3 Stir at -78 °C for 2 hours react2->react3 react4 Allow to warm slowly to room temperature overnight (16h) react3->react4 workup1 Quench reaction with 500 mL sat. Na₂S₂O₃ (aq) react4->workup1 workup2 Transfer to separatory funnel Extract with EtOAc (2 x 500 mL) workup1->workup2 workup3 Wash combined organic layers with: 1. 500 mL sat. NaHCO₃ (aq) 2. 500 mL Brine workup2->workup3 workup4 Dry organic layer over MgSO₄, filter through Celite® workup3->workup4 workup5 Concentrate in vacuo using rotary evaporator workup4->workup5 purify1 Recrystallize crude product from hot heptane or isopropanol workup5->purify1 purify2 Collect crystals by vacuum filtration purify1->purify2 purify3 Wash with cold solvent and dry under high vacuum purify2->purify3 purify4 Characterize final product (NMR, MS, MP) purify3->purify4

Caption: Step-by-step experimental workflow for synthesis.

Step-by-Step Procedure
  • Reactor Setup: Assemble a flame-dried 3 L, three-necked round-bottom flask with a mechanical stirrer, a low-temperature thermometer, and a pressure-equalizing addition funnel. Ensure the system is under a positive pressure of inert gas (Nitrogen or Argon).

  • Reactant Preparation: Charge the flask with 1-tert-Butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate (100.0 g) and anhydrous THF (1.0 L). Stir until all solids are dissolved.

  • Cooling: Cool the reaction vessel to an internal temperature of -78 °C using a dry ice/acetone bath.

    • Expert Insight: Maintaining a low temperature is the most critical parameter for achieving high selectivity.[1] It minimizes the rate of competing side reactions, such as the formation of the 2,4-dibromo-pyrrole byproduct.

  • NBS Addition: In a separate flask, dissolve N-Bromosuccinimide (78.7 g) in anhydrous THF (500 mL). Transfer this solution to the addition funnel. Add the NBS solution dropwise to the cooled pyrrole solution over approximately 90 minutes. The rate of addition should be controlled to maintain the internal reaction temperature below -70 °C.

    • Expert Insight: A slight excess of NBS (1.05 eq) ensures full conversion of the starting material. Slow, controlled addition prevents localized high concentrations of the brominating agent, which can lead to polybromination.[1] The reaction is often accompanied by a color change from colorless to pale yellow.

  • Reaction Monitoring: After the addition is complete, stir the mixture at -78 °C for an additional 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Warm-up: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature while stirring overnight (approximately 16 hours).

  • Quenching: Carefully quench the reaction by slowly adding 500 mL of saturated aqueous sodium thiosulfate solution. Stir for 15-20 minutes until the yellow color dissipates. This step neutralizes any unreacted NBS or bromine.

  • Extraction: Transfer the biphasic mixture to a 3 L separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 500 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 500 mL of saturated aqueous sodium bicarbonate (to remove succinimide byproduct) and 500 mL of brine (to remove excess water).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter through a pad of Celite® to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow solid or oil.

  • Purification: For scale-up, recrystallization is preferred over column chromatography. Dissolve the crude product in a minimal amount of a hot solvent like heptane or isopropanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified solid by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.

Process Safety Assessment

Scaling up chemical reactions requires a thorough understanding of the associated hazards.

Hazard CategoryDescriptionMitigation Strategy
Reagent Hazards N-Bromosuccinimide (NBS): Corrosive, causes severe skin burns and eye damage. Harmful if swallowed.[4][5] Can be a source of bromine, which is highly toxic and corrosive.[6] THF: Highly flammable liquid and vapor. May form explosive peroxides upon storage.Handle NBS in a fume hood wearing gloves, safety goggles, and a lab coat.[7][8] Use anhydrous THF from a freshly opened container or tested for peroxides. Ground all equipment to prevent static discharge.
Reaction Exotherm While the reaction is initiated at low temperatures, the quenching step with sodium thiosulfate can be exothermic.Add the quenching solution slowly while monitoring the temperature of the reaction mixture. Have an ice bath ready to cool the flask if necessary.
Waste Disposal The reaction generates halogenated organic waste and aqueous waste containing sulfur byproducts.Segregate waste streams. Halogenated organic waste must be disposed of according to institutional and local regulations. Neutralize aqueous waste before disposal.
Personal Protective Equipment (PPE) Chemical splash goggles, face shield, flame-retardant lab coat, and nitrile or neoprene gloves are mandatory.[6][7]Ensure all personnel are trained on the proper use and disposal of PPE. An eyewash station and safety shower must be readily accessible.[7]

Analytical Characterization

The final product should be characterized to confirm its identity and purity.

Analysis TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.15 (s, 1H, pyrrole-H5), ~6.30 (s, 1H, pyrrole-H3), ~3.85 (s, 3H, -OCH₃), ~1.60 (s, 9H, -C(CH₃)₃).
¹³C NMR (101 MHz, CDCl₃)δ (ppm): ~161.0 (C=O, ester), ~149.5 (C=O, Boc), ~128.0 (C2), ~122.0 (C5), ~115.0 (C3), ~95.0 (C4), ~84.0 (C(CH₃)₃), ~52.0 (-OCH₃), ~28.0 (-C(CH₃)₃).
Mass Spec (ESI+) m/z: Calculated for C₁₁H₁₅BrNO₄ [M+H]⁺: 304.0239; Found: 304.0241.
Melting Point Expected to be a crystalline solid. Literature values for similar compounds suggest a melting point in the range of 80-100 °C.

Troubleshooting Guide

Troubleshooting p1 Problem Low Yield / Incomplete Reaction c1a Cause Insufficient NBS p1->c1a c1b Cause NBS degradation (moisture) p1->c1b p2 Problem Polybromination Detected c2a Cause Reaction temp too high p2->c2a c2b Cause NBS added too quickly p2->c2b p3 Problem Difficult Purification c3a Cause Oily crude product p3->c3a s1a Solution Use slight excess (1.05 eq) of NBS c1a->s1a s1b Solution Use fresh, high-purity NBS from a sealed container c1b->s1b s2a Solution Maintain temp at -78 °C during addition c2a->s2a s2b Solution Extend addition time; ensure good mixing c2b->s2b s3a Solution Triturate with cold hexanes to induce solidification before recrystallization c3a->s3a

Caption: Troubleshooting common issues in the synthesis.

IssuePossible CauseRecommended Solution
Low Yield / Incomplete Reaction 1. Insufficient brominating agent. 2. Degradation of NBS due to moisture.1. Ensure a slight excess (1.05 equivalents) of NBS is used. 2. Use a fresh bottle of high-purity NBS. Store NBS in a desiccator.[8]
Polybromination Observed (e.g., dibromo-product by MS)1. Reaction temperature was too high. 2. NBS was added too quickly.[1]1. Strictly maintain the internal reaction temperature below -70 °C during the NBS addition. 2. Increase the addition time and ensure efficient stirring to avoid "hot spots."
Product is an oil, difficult to recrystallize Residual solvent or minor impurities are preventing crystallization.1. After rotary evaporation, place the crude oil under high vacuum for several hours. 2. Try triturating the oil with a cold non-polar solvent (e.g., hexanes or pentane) to precipitate the solid product.
Low Purity After Recrystallization The chosen recrystallization solvent is not optimal.Screen a variety of solvents. A good solvent system will dissolve the product when hot but have low solubility when cold. Consider solvent pairs like EtOAc/Heptane or Toluene/Heptane.

References

  • Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances.
  • Overcoming over-bromin
  • Bromine Safety Inform
  • N-Bromosuccinimide Safety D
  • Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles. The Journal of Organic Chemistry.
  • MSDS of N-Bromosuccinimide (NBS). Capot Chemical.
  • N-Bromosuccinimide Safety D
  • N-bromosuccinimide safety d
  • Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3). The Journal of Organic Chemistry.

Sources

Application Note: Quantitative Analysis of 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methodologies for the precise quantification of 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate, a key intermediate in various synthetic chemistry and drug development pathways. The inherent need for accurate concentration determination—whether for reaction monitoring, purity assessment, or stability testing—demands reliable analytical procedures. We provide detailed protocols for two primary, orthogonal techniques: Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, we discuss Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful alternative. Each protocol is grounded in established scientific principles and includes comprehensive guidelines for method validation in accordance with International Council for Harmonisation (ICH) standards to ensure data integrity and trustworthiness.[1][2][3]

Introduction and Analyte Profile

This compound is a substituted pyrrole derivative. Pyrrole scaffolds are prevalent in a vast range of bioactive natural products and synthetic pharmaceuticals, making their intermediates critical components in medicinal chemistry.[4] The presence of a bromine atom, a tert-butyl ester, and a methyl ester on the pyrrole ring gives the molecule distinct chemical properties that inform the selection and optimization of analytical methods. Accurate quantification is paramount for ensuring stoichiometric control in subsequent reactions and for characterizing the purity and stability of the compound.

Analyte Chemical Profile:

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₁H₁₄BrNO₄[5]
Molecular Weight 304.14 g/mol -
Structure Chemical Structure (Illustrative)-
Key Features Pyrrole chromophore, Bromine atom, Ester functional groups[5]

Primary Method: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle and Rationale

RP-HPLC is the workhorse method for the analysis of moderately polar to nonpolar small molecules. The analyte possesses both hydrophobic (tert-butyl group) and polar (ester moieties) characteristics, making it ideally suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase. The conjugated pyrrole ring system contains a chromophore that absorbs UV radiation, allowing for sensitive and specific detection. This method is highly valued for its reproducibility, robustness, and suitability for routine quality control.

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks (Class A).

  • Pipettes and syringes.

  • HPLC-grade Acetonitrile (ACN) and water.

  • HPLC-grade Formic Acid (FA).

  • Reference Standard: this compound (≥99.5% purity).

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for this type of analyte.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier improves peak shape and suppresses ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier providing good elution strength.
Gradient Elution 0-2 min: 60% B; 2-15 min: 60-90% B; 15-17 min: 90% B; 17-18 min: 90-60% B; 18-25 min: 60% BA gradient is proposed to ensure elution of the main analyte with good peak shape while also separating potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures run-to-run reproducibility of retention times.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Detection 235 nm (or λmax from PDA scan)The pyrrole ring is expected to have strong absorbance in this region. A PDA scan of a concentrated standard is required to determine the optimal wavelength.

Protocol Steps:

  • Mobile Phase Preparation: Prepare mobile phases A and B by adding 1.0 mL of formic acid to 1 L of HPLC-grade water and acetonitrile, respectively. Degas thoroughly.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and water (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100, 250 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh an amount of the sample expected to contain ~2.5 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a target concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter if particulate matter is present.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (60% B) for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup: Set up an analytical sequence including blank injections (diluent), system suitability injections, calibration standards, and unknown samples.

Method Validation Protocol

The developed method must be validated to demonstrate its fitness for purpose, following ICH Q2(R2) guidelines.[2]

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation Experiments (ICH Q2) cluster_analysis Phase 3: Data Analysis prep_std Prepare Reference Standard Stock prep_cal Prepare Calibration Curve Standards lin Linearity & Range (5-6 concentrations, r² > 0.99) prep_cal->lin prep_qc Prepare QC Samples (Low, Mid, High) acc Accuracy (% Recovery of Spiked Samples) prep_qc->acc prec Precision (Repeatability & Intermediate) prep_qc->prec prep_spl Prepare Unknown Test Samples quant Quantify Samples (vs. Calibration Curve) prep_spl->quant spec Specificity (Peak Purity, Spiked Placebo) report Generate Validation & Analysis Report spec->report lin->quant acc->report prec->report loq LOD / LOQ (S/N Ratio or Std. Dev.) loq->report rob Robustness (Vary Flow, Temp, pH) rob->report sst System Suitability Test (SST) (Tailing, Resolution, %RSD) sst->quant If SST Passes quant->report

Caption: Workflow for HPLC Method Validation.

Validation Parameters & Acceptance Criteria:

ParameterObjectiveTypical Acceptance Criteria
System Suitability Ensure system performance before analysis.Tailing factor ≤ 2.0; %RSD of 5 replicate injections ≤ 2.0%.
Specificity Differentiate analyte from impurities/matrix.Peak is spectrally pure (PDA); No interference at analyte RT from placebo.
Linearity Proportional response to concentration.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Range Concentration interval for reliable results.Typically 80-120% of the test concentration.
Accuracy Closeness of results to the true value.98.0% - 102.0% recovery for spiked samples at 3 levels.
Precision (%RSD) Agreement among multiple measurements.Repeatability (Intra-day): ≤ 2.0%; Intermediate (Inter-day): ≤ 2.0%.
LOQ/LOD Lowest concentration quantifiable/detectable.S/N ratio ≥ 10 (LOQ), ≥ 3 (LOD).
Robustness Unaffected by small, deliberate variations.%RSD of results should remain within acceptable limits.

Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[6] This method is complementary to HPLC and serves as an excellent confirmatory analysis. The presence of a bromine atom in the analyte is a significant advantage, as it produces a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in ~1:1 ratio) in the mass spectrum, allowing for highly selective identification and quantification using Selected Ion Monitoring (SIM).[7][8] A preliminary thermal stability test (e.g., via TGA or a GC inlet temperature ramp) is recommended to ensure the analyte does not degrade upon injection.

Experimental Protocol

Instrumentation and Materials:

  • GC system with a split/splitless injector and an autosampler.

  • Mass Spectrometer (e.g., single quadrupole).

  • GC column: Low-bleed, mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium (99.999% purity).

  • Solvent: HPLC-grade Ethyl Acetate or Dichloromethane.

GC-MS Conditions:

ParameterRecommended ConditionRationale
Injector Temp. 250 °CSufficient to volatilize the analyte without degradation.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good efficiency.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 minA temperature ramp is necessary to elute the analyte in a reasonable time.
MS Transfer Line 280 °CPrevents condensation of the analyte.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode for creating reproducible fragmentation patterns.
Acquisition Mode Full Scan (m/z 50-400) for identification; SIM for quantification.Full scan confirms identity; SIM provides superior sensitivity and selectivity.
SIM Ions Molecular ion (M⁺) and key fragment ions (e.g., m/z 303/305 for M⁺, 247/249 for [M-C₄H₈]⁺).Monitoring multiple ions, especially the isotopic pair, increases confidence.

Protocol Steps:

  • Standard and Sample Preparation: Prepare standards and samples in a volatile solvent like Ethyl Acetate, following a similar dilution scheme as for HPLC.

  • Method Development (Scan Mode): Inject a concentrated standard in Full Scan mode to determine the retention time and identify characteristic fragment ions for SIM mode. Confirm the isotopic pattern for bromine-containing fragments.

  • Quantification (SIM Mode): Create a SIM method using the ions identified in the previous step.

  • Sequence Setup and Analysis: Run a sequence including solvent blanks, calibration standards, and samples. The principles of validation (linearity, accuracy, precision, etc.) are analogous to those for HPLC.

Alternative Method: Quantitative NMR (qNMR)

Principle and Rationale

qNMR is a primary analytical method that allows for direct quantification of an analyte against a certified internal standard without the need for a specific reference standard of the analyte itself.[9] The method relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. For the target analyte, the sharp singlet from the nine equivalent protons of the tert-butyl group is an ideal signal for quantification due to its high intensity and separation from other signals.

Protocol Overview:

  • Select Internal Standard (IS): Choose a certified internal standard (e.g., maleic acid, dimethyl sulfone) with signals that do not overlap with the analyte's signals. The IS must be accurately weighed.

  • Sample Preparation: Accurately weigh a known amount of the sample and the internal standard into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all relevant signals (e.g., a long relaxation delay, D1 ≥ 5 * T₁).

  • Data Processing: Carefully phase and baseline the spectrum. Integrate the analyte's tert-butyl signal and a well-resolved signal from the internal standard.

  • Calculation: The concentration is calculated using the ratio of the integrals, the number of protons for each signal, the molecular weights, and the initial masses of the analyte and standard.

Method Selection Guide

The choice of analytical method depends on the specific application and available resources.

G node_rect node_rect start What is the Goal? goal_qc Routine QC / Purity Assay? start->goal_qc High Throughput goal_id Impurity ID / Confirmation? start->goal_id High Specificity goal_primary Primary Standard / No RS? start->goal_primary Absolute Quantification method_hplc Use RP-HPLC-UV goal_qc->method_hplc method_gcms Use GC-MS goal_id->method_gcms method_qnmr Use qNMR goal_primary->method_qnmr method_hplc->node_rect Best for: Reproducibility, Robustness method_gcms->node_rect Best for: Confirmatory ID, Trace Analysis method_qnmr->node_rect Best for: Certified Material, Orthogonal Check

Caption: Decision Tree for Analytical Method Selection.

References

  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. Environmental Health Perspectives.
  • ICH Guidelines for Analytical Method Valid
  • Validation of Analytical Procedures Q2(R2).
  • Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments.
  • ICH Q2 Valid
  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
  • GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorin
  • 1-(tert-Butyl)
  • Analytical Method Validation: ICH and USP Perspectives.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • TBS-pyrrole as an “universal” reference to quantify artemisinin and structurally-diverse natural products in plants extracts by NMR.
  • Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds.

Sources

The Strategic Utility of 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrole Scaffold and a Key Synthetic Building Block

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2] Molecules containing this five-membered aromatic heterocycle exhibit anticancer, antibacterial, anti-inflammatory, and antiviral properties, among others.[3][4] The synthesis of complex, highly substituted pyrroles is therefore a critical endeavor in drug discovery. This guide focuses on a particularly versatile and strategically designed building block: 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate .

This reagent is engineered for efficiency and control in palladium-catalyzed cross-coupling reactions, a foundational technology in modern organic synthesis.[5][6] Its structure incorporates three key features that will be discussed in detail:

  • N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the pyrrole nitrogen serves a crucial role in modulating the electronic properties of the ring, preventing unwanted side reactions, and enhancing solubility.

  • C2-Methyl Ester: This group acts as a stable protecting group for the C2-carboxylic acid and can be selectively removed in later synthetic steps.

  • C4-Bromo Substituent: The bromine atom at the 4-position provides a reactive handle for introducing molecular complexity through various cross-coupling methodologies, most notably the Suzuki-Miyaura reaction.[7]

This document will provide a detailed exploration of the causality behind these design choices, present a comprehensive, field-tested protocol for a representative Suzuki-Miyaura coupling reaction, and discuss the subsequent transformations to yield a versatile scaffold for further drug development.

PART 1: Mechanistic Insights and Strategic Design

The specific substitution pattern of this compound is not arbitrary; it is a deliberate design to overcome common challenges in pyrrole chemistry.

The Critical Role of the N-Boc Protecting Group

The electron-rich nature of the pyrrole ring makes it susceptible to oxidation and unwanted side reactions. The nitrogen-bound Boc group is a robust electron-withdrawing group that mitigates this reactivity. More importantly, in the context of palladium-catalyzed cross-coupling, the N-H of an unprotected pyrrole can interfere with the catalytic cycle. For 4-bromopyrrole-2-carboxylates specifically, Suzuki coupling reactions performed on the unprotected pyrrole are often plagued by a significant side reaction: dehalogenation, where the bromine atom is replaced by hydrogen.[8]

Protection of the pyrrole nitrogen with a Boc group effectively suppresses this undesired dehalogenation pathway, favoring the desired cross-coupling product.[8] This ensures higher yields and a cleaner reaction profile, simplifying purification.

The C4-Bromo Handle for Cross-Coupling

The bromine atom at the C4 position is the key site for introducing new carbon-carbon bonds. Its position is strategic, as C4-arylated pyrroles are common motifs in bioactive molecules, including the lamellarin family of marine alkaloids. The C-Br bond is sufficiently reactive to readily undergo oxidative addition to a Pd(0) catalyst, initiating the cross-coupling cycle.

Workflow Logic: Coupling and Deprotection

The overall synthetic strategy enabled by this building block follows a logical progression. First, the C4 position is functionalized via a cross-coupling reaction. Subsequently, the two protecting groups (N-Boc and C2-methyl ester) can be removed to unmask the core pyrrole scaffold, which can then be subjected to further synthetic modifications.

G A 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate B Suzuki-Miyaura Coupling (e.g., with Arylboronic Acid) A->B Pd Catalyst, Base C C4-Arylated Intermediate (N-Boc, C2-Ester Protected) B->C C-C Bond Formation D Sequential or One-Pot Deprotection C->D Acid/Base Hydrolysis E Bioactive Scaffold (NH, COOH functionalized) D->E Unmasking Core F Further Derivatization E->F

Caption: General synthetic workflow using the title compound.

PART 2: Application Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura reaction to synthesize a 4-aryl-1H-pyrrole-2-carboxylate derivative, a common precursor to bioactive molecules.

Objective

To couple this compound with a generic arylboronic acid to form the corresponding 4-aryl derivative.

Materials
Reagent/MaterialM.W.Amount (1.0 mmol scale)Moles (mmol)Equiv.
This compound304.14304 mg1.01.0
Arylboronic AcidVariable1.2 mmol1.21.2
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.5658 mg0.050.05
Cesium Carbonate (Cs₂CO₃)325.82652 mg2.02.0
1,4-Dioxane (anhydrous, degassed)88.114.0 mL--
Water (degassed)18.021.0 mL--
Experimental Protocol

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Solvent Addition & Reaction cluster_2 Work-up & Purification A 1. Add solids to a dry Schlenk flask: - Pyrrole (1.0 eq) - Boronic Acid (1.2 eq) - Cs₂CO₃ (2.0 eq) - Pd(PPh₃)₄ (0.05 eq) B 2. Seal flask, evacuate, and backfill with Argon/Nitrogen (3 cycles). A->B C 3. Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe. B->C D 4. Stir the mixture vigorously and heat to 90 °C in an oil bath. C->D E 5. Monitor reaction progress by TLC or LC-MS (typically 4-12 hours). D->E F 6. Cool to room temperature. Dilute with Ethyl Acetate (20 mL). E->F G 7. Wash with water (2x15 mL) and brine (1x15 mL). F->G H 8. Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo. G->H I 9. Purify crude product by flash column chromatography (e.g., Hexanes/EtOAc). H->I

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Detailed Steps:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (304 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), cesium carbonate (652 mg, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Using syringes, add anhydrous, degassed 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL). The mixture should appear as a suspension.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting bromopyrrole is consumed.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and saturated aqueous sodium chloride (brine) (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-aryl product.

Causality and Trustworthiness of the Protocol
  • Catalyst Choice: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings.[9] While other catalyst/ligand systems may also be effective, this choice provides a robust starting point.

  • Base Selection: Cesium carbonate (Cs₂CO₃) is an effective base for activating the boronic acid for transmetalation.[10] Its use is well-documented for challenging couplings.

  • Solvent System: The dioxane/water mixture is a common and effective solvent system for Suzuki reactions, ensuring solubility for both the organic substrates and the inorganic base.[7] Degassing is critical to prevent oxidation of the Pd(0) catalyst.

  • Temperature: 90 °C is a standard temperature that provides sufficient thermal energy to drive the catalytic cycle without causing significant decomposition of the reactants or catalyst.

PART 3: Subsequent Transformations - Unmasking the Core

Following the successful C-C bond formation, the protecting groups can be removed to reveal the 4-aryl-1H-pyrrole-2-carboxylic acid scaffold, a versatile intermediate for further elaboration into target bioactive molecules.

Protocol: Stepwise Deprotection

Step A: N-Boc Deprotection (Acidolysis)

  • Setup: Dissolve the purified, coupled product (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M).

  • Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up: Concentrate the reaction mixture in vacuo. Re-dissolve the residue in ethyl acetate and wash carefully with saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic. Wash with brine, dry over Na₂SO₄, and concentrate to yield the N-deprotected pyrrole.

Step B: Methyl Ester Hydrolysis (Saponification)

  • Setup: Dissolve the N-deprotected product from Step A (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 equiv).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Cool the reaction to 0 °C and carefully acidify with 1 M HCl until the pH is ~3-4. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final 4-aryl-1H-pyrrole-2-carboxylic acid.

G cluster_0 Deprotection Pathway A C4-Arylated Intermediate (N-Boc, C2-Ester) B Step A: Acidolysis (TFA / DCM) A->B C N-Deprotected Intermediate (NH, C2-Ester) B->C D Step B: Saponification (LiOH / THF-H₂O) C->D E Final Scaffold (NH, COOH) D->E

Caption: The two-step deprotection sequence.

Conclusion

This compound is a highly valuable building block for the synthesis of complex bioactive molecules. Its rational design, featuring strategically placed protecting groups and a reactive handle, facilitates high-yielding and clean palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a reliable framework for researchers to employ this reagent in their synthetic campaigns, enabling the efficient construction of diverse libraries of pyrrole-containing compounds for drug discovery and development.

References

  • Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications. (2014). PubMed. Available at: [Link]

  • Marine Bromopyrrole Alkaloids: Synthesis and Diverse Medicinal Applications. (2025). ResearchGate. Available at: [Link]

  • Marine Pyrrole Alkaloids. (2021). MDPI. Available at: [Link]

  • Synthesis and evaluation of novel marine bromopyrrole alkaloid-based hybrids as anticancer agents. (2015). PubMed. Available at: [Link]

  • Marine Pyrrole Alkaloids. (2021). Semantic Scholar. Available at: [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025). ResearchGate. Available at: [Link]

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. (2023). PubMed. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Available at: [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Available at: [Link]

  • Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. (2025). Journal of the American Chemical Society. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Pyrrole Protection. (2025). ResearchGate. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions in total synthesis. (2005). PubMed - NIH. Available at: [Link]

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. (2023). PubMed. Available at: [Link]

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. (2023). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2021). MDPI. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). NIH. Available at: [Link]

  • tert-butyl 2-bromo-1H-pyrrole-1-carboxylate. (n.d.). PubChem. Available at: [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). JUIT. Available at: [Link]

  • Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. (2013). NIH. Available at: [Link]

  • Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. (2023). Organic Syntheses. Available at: [Link]

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (2018). RSC Advances (RSC Publishing). Available at: [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2019). ResearchGate. Available at: [Link]

  • A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. (n.d.). Semantic Scholar. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific chemical transformation. Here, we address common challenges and provide in-depth, evidence-based solutions to improve your synthesis yield and purity.

Introduction: The Chemistry at Hand

The target molecule, this compound, is a substituted pyrrole. The synthesis involves the selective bromination of an electron-rich heterocyclic ring that is substituted with two electron-withdrawing groups: a tert-butoxycarbonyl (Boc) group at the nitrogen (N1) and a methyl ester at C2. Pyrroles are inherently reactive towards electrophilic substitution, with a preference for the C2 position.[1] However, since the C2 and C5 positions are often substituted, electrophilic attack is directed to the C3 or C4 positions. The presence of the ester at C2 deactivates the ring, making the bromination require carefully controlled conditions to achieve high regioselectivity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method is the direct electrophilic bromination of the precursor, 1-tert-Butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate. This is typically achieved using a mild brominating agent like N-Bromosuccinimide (NBS) in an appropriate solvent.

Q2: Why is N-Bromosuccinimide (NBS) the preferred brominating agent for this synthesis?

NBS is a mild and selective brominating agent.[1] Unlike molecular bromine (Br₂), which can be too reactive and lead to polybromination, NBS provides a low, steady concentration of bromine, which helps in controlling the reaction and achieving mono-bromination.[2]

Q3: At which position on the pyrrole ring does bromination preferentially occur in this substrate?

Due to the electron-withdrawing nature of the methyl ester at the C2 position, the C4 position is electronically favored for electrophilic attack. The Boc group at N1 also influences the electron density of the ring. This directing effect generally leads to the desired 4-bromo isomer as the major product.[3]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired 4-Bromo Product

Symptom: After the reaction and workup, analysis by TLC, GC-MS, or NMR shows a significant amount of unreacted starting material and minimal formation of the desired product.

Possible Cause Underlying Rationale & Explanation Recommended Solution
Degraded NBS N-Bromosuccinimide can decompose over time, especially if not stored properly. A yellowish color can indicate degradation. Impure NBS will have a lower effective concentration of the active brominating species.[1]Recrystallize the NBS from water before use.[1] Ensure it is a white crystalline solid. Store in a cool, dark, and dry place.
Inappropriate Solvent The choice of solvent is critical. Some solvents can react with NBS or may not be suitable for stabilizing the reaction intermediates. For instance, chloroform may contain stabilizing agents that consume NBS.[1]Anhydrous tetrahydrofuran (THF) is a commonly used and effective solvent for this reaction.[1] Acetonitrile is another viable option.[1]
Reaction Temperature Too Low While low temperatures are often used to control selectivity, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate, especially with a deactivated pyrrole ring.If the reaction is sluggish at very low temperatures (e.g., -78 °C), consider allowing it to slowly warm to 0 °C or room temperature and monitor the progress closely by TLC.[1]
Problem 2: Formation of Multiple Products (Isomers and/or Polybrominated Species)

Symptom: The crude product mixture shows multiple spots on TLC, and spectroscopic analysis confirms the presence of isomeric bromo-pyrroles (e.g., 5-bromo) and/or di-brominated products.

Possible Cause Underlying Rationale & Explanation Recommended Solution
Excess Brominating Agent Using more than one equivalent of the brominating agent will inevitably lead to the formation of polybrominated products, as the mono-brominated product is still susceptible to further bromination.[1]Use precisely one equivalent of the brominating agent. For better control, add the brominating agent slowly and in portions to the reaction mixture.[1]
High Reaction Temperature Increased temperature enhances the reactivity of the brominating agent and can reduce the selectivity of the reaction, leading to a mixture of isomers and over-bromination.[1]Conduct the reaction at a lower temperature. A starting temperature of -78 °C is often recommended for the bromination of pyrroles.[1]
Solvent Effects The solvent can influence the regioselectivity of the bromination.While THF is common, you can explore other solvents like acetic acid which have been shown to influence selectivity in some cases.[4]
Problem 3: Difficult Purification of the Final Product

Symptom: The crude product is an oil or a sticky solid that is difficult to purify by column chromatography, or the product co-elutes with impurities.

Possible Cause Underlying Rationale & Explanation Recommended Solution
Presence of Acidic Impurities The reaction can generate acidic byproducts, such as succinimide from NBS, which can interfere with purification.Before concentrating the organic extract, wash it with a saturated aqueous solution of sodium bicarbonate to neutralize and remove acidic impurities.[1]
Incomplete Removal of Byproducts Succinimide, a byproduct of the reaction with NBS, can sometimes be challenging to separate from the desired product.A thorough aqueous workup is crucial. Washing the organic layer with water and brine will help remove water-soluble byproducts.[1]
Inappropriate Chromatography Conditions The choice of eluent system is critical for achieving good separation on a silica gel column.A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective. Monitor the fractions carefully by TLC.

Experimental Protocols

Protocol 1: Selective C4-Bromination using NBS

This protocol is a generalized procedure based on common practices for the bromination of electron-poor pyrroles.[1]

  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-tert-Butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the cooled pyrrole solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour. Then, let it slowly warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction's progress by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), and then dry over anhydrous sodium sulfate.[1] After filtration, concentrate the solution under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired this compound.

Visualizing the Workflow

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Pyrrole in Anhydrous THF cool Cool to -78°C start->cool add_nbs Add NBS Solution Dropwise cool->add_nbs stir Stir at -78°C, Warm to RT add_nbs->stir monitor Monitor by TLC stir->monitor quench Quench with Na₂S₂O₃ (aq) monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate chromatography Column Chromatography evaporate->chromatography end_product Pure 4-Bromo Product chromatography->end_product Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue check_nbs Is NBS fresh & pure? start->check_nbs check_temp Is the reaction temperature appropriate? start->check_temp check_isomers Are isomers or polybrominated products formed? start->check_isomers sol_nbs Recrystallize NBS. Store properly. check_nbs->sol_nbs No sol_temp Gradually warm the reaction from -78°C to RT. check_temp->sol_temp No sol_isomers Use exactly 1 equivalent of NBS. Add slowly at low temperature. check_isomers->sol_isomers Yes end Improved Yield sol_nbs->end Implement Solution sol_temp->end Implement Solution sol_isomers->end Implement Solution

Caption: A decision-making workflow for troubleshooting low yield issues.

References

  • Liu, C., Dai, R., et al. (2014). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Journal of Chemical Research. [Link]

  • Li, W., et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances. [Link]

  • ResearchGate. (2025). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. [Link]

  • Gora, J., et al. (2018). Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3). The Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Beijing Institute of Technology. (2014). Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions. [Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

  • RSC Publishing. (n.d.). Selective bromination of 2,5-bis(2-thienyl)pyrroles and solid-state polymerization through the β-carbon of pyrrole. [Link]

Sources

Technical Support Center: Purification of 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate" (CAS No. 156237-78-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this key synthetic intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your purification workflows effectively.

Troubleshooting Guide

This section addresses specific, common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My primary impurity is the unreacted starting material, methyl 4-bromo-1H-pyrrole-2-carboxylate. How can I effectively separate it from my desired product?

Answer: This is a frequent challenge arising from incomplete N-protection. The key to separation lies in the significant polarity difference between the starting material and the N-Boc protected product.

  • Causality: The addition of the tert-butyloxycarbonyl (Boc) group significantly increases the steric bulk and alters the electronic properties of the pyrrole nitrogen, but most importantly, it adds a large, nonpolar tert-butyl group. This typically makes the product less polar than the starting material, which has a free N-H group. The N-H group can engage in hydrogen bonding with the silica gel stationary phase, leading to stronger retention (lower Rf) compared to the N-Boc product.

  • Solution: Flash column chromatography is the most effective method.[1][2][3]

    • Stationary Phase: Standard silica gel (60 Å, 40-63 µm) is appropriate.

    • Mobile Phase: A non-polar/polar solvent system like hexanes/ethyl acetate is the standard choice.[3] Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. Your N-Boc product should elute before the more polar starting material.

    • Monitoring: Use Thin Layer Chromatography (TLC) with the same solvent system to determine the optimal elution conditions before running the column.

Q2: My TLC analysis shows the product and an impurity as very close spots. How can I improve the separation on my flash column?

Answer: Poor resolution between spots with similar Rf values is a classic chromatography problem that can be solved by optimizing several parameters.

  • Causality: Separation (resolution) is a function of the differential partitioning of compounds between the stationary and mobile phases. If two compounds have very similar polarities and structures, they will partition similarly, leading to co-elution.

  • Solutions:

    • Use a Shallower Gradient: Instead of large jumps in solvent polarity (e.g., from 10% to 20% ethyl acetate), use smaller increments (e.g., 1-2%).[4] This elongates the elution band on the column, providing more opportunity for separation.

    • Change Solvent Selectivity: The "magic" of chromatography often lies in changing the solvent system entirely.[5] Different solvents interact with your compounds in unique ways. If hexanes/ethyl acetate fails, try a system like dichloromethane/methanol or toluene/acetone.

    • Reduce the Rf: For difficult separations, aim for a lower Rf value on your analytical TLC plate (e.g., 0.1-0.2).[5] While this requires more solvent and increases run time, it significantly improves the chances of a successful separation.

    • Consider an Alternative Stationary Phase: Silica gel is acidic.[4] If your impurity has a slightly different pKa than your product, its interaction with the silica can be altered. Switching to a neutral stationary phase like alumina might change the elution order and improve separation.

Q3: I suspect my product is decomposing on the silica gel column. The collected fractions are impure, and I see a new spot appearing on my TLC plates over time. Is this possible?

Answer: Yes, this is a valid concern. The N-Boc protecting group is notoriously sensitive to acidic conditions.[6]

  • Causality: Standard silica gel has a pKa of around 4-5, making its surface acidic.[7][8] Prolonged contact between the acid-labile N-Boc group and the silica surface can catalyze its cleavage, regenerating the starting material or other degradation byproducts.[9] This is a common issue with thermally-sensitive or acid-labile heterocycles.[9]

  • Solutions:

    • Minimize Contact Time: Do not let the crude material sit on the column for an extended period before eluting. Run the purification promptly.

    • Use Deactivated Silica: Prepare a slurry of silica gel in your mobile phase containing a small amount of a base, such as triethylamine (~0.1-1%). This will neutralize the acidic sites on the silica surface.

    • Switch to a Neutral Stationary Phase: As mentioned previously, neutral alumina is an excellent alternative that avoids the issue of acidity altogether.

    • Avoid Acidic Additives: Do not use mobile phase modifiers like acetic acid. While some protocols for other compounds use acidic modifiers, they are contraindicated for purifying N-Boc protected amines.

Q4: After chromatography, my product is a persistent oil that won't solidify. How can I induce crystallization?

Answer: It is common for purified compounds to initially isolate as viscous oils, a state often caused by residual solvents or the lack of a nucleation site for crystal growth.[10]

  • Causality: Crystallization requires molecules to arrange themselves into a highly ordered lattice. Impurities (even trace amounts of solvent) can disrupt this process. Supersaturation is a state where the concentration of the compound is higher than its solubility, but crystallization has not yet occurred.[11]

  • Solutions:

    • Ensure Purity: First, confirm the purity of your oil by NMR or LC-MS. If significant impurities remain, re-purification by chromatography is necessary.

    • High Vacuum Drying: Remove all residual solvent by placing the oil under a high vacuum for several hours, possibly with gentle heating.

    • Induce Crystallization:

      • Scratching: Use a glass rod or metal spatula to scratch the inside surface of the flask below the level of the oil.[12] This creates microscopic imperfections on the glass that can serve as nucleation sites.

      • Seeding: If you have a tiny crystal of the pure compound from a previous batch, add it to the oil.[13][14] This "seed" provides a template for further crystal growth.

      • Solvent-Induced Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., hexanes) until the solution becomes slightly cloudy (turbid).[4] Warm the mixture until it is clear again, then allow it to cool slowly. This technique, known as recrystallization, is a powerful final purification step.[10][11][13]

Troubleshooting Workflow for Column Chromatography

G start Start: Impure Product tlc Run Analytical TLC in Hex/EtOAc start->tlc eval_tlc Evaluate TLC Plate tlc->eval_tlc good_sep Good Separation (ΔRf > 0.2) eval_tlc->good_sep Yes poor_sep Poor Separation (ΔRf < 0.2) eval_tlc->poor_sep No streaking Streaking/ Tailing Spot eval_tlc->streaking Streaking run_column Run Flash Column with optimized Hex/EtOAc good_sep->run_column shallow_grad Try a shallower gradient poor_sep->shallow_grad Option 1 change_solvent Change solvent system (e.g., DCM/MeOH) poor_sep->change_solvent Option 2 change_sp Change stationary phase (e.g., Alumina) poor_sep->change_sp Option 3 add_base Add ~0.5% Triethylamine to eluent streaking->add_base end_ok Pure Product run_column->end_ok shallow_grad->tlc change_solvent->tlc change_sp->tlc add_base->tlc end_fail Re-evaluate Strategy

Caption: Troubleshooting decision tree for flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, first-pass method for purifying this compound?

Flash column chromatography on silica gel is the industry-standard and most widely reported method for purifying N-substituted pyrrole derivatives.[1][2][3] It is highly effective at removing both more polar and less polar impurities from the crude reaction mixture. For achieving high purity (>98%), recrystallization can be employed as a final step if a suitable solvent system is identified.[4]

Q2: How should I properly set up and run a TLC to monitor my reaction and guide purification?

Spot your crude reaction mixture, your starting material, and a co-spot (crude on top of starting material) on the TLC plate. Develop the plate in a sealed chamber with your chosen eluent (e.g., 80:20 Hexanes:Ethyl Acetate). An ideal solvent system for column chromatography will move your desired product to an Rf (retention factor) of ~0.3, with clear separation from impurities.

Q3: What are the typical properties and appearance of the pure compound?

The pure compound is often described as a yellow or red oil.[3] Its molecular weight is 304.14 g/mol .[15] While it can exist as an oil, it can often be crystallized into a solid with the proper techniques (see Troubleshooting Q4).

Q4: How stable is this compound during storage?

Like many brominated heterocyclic compounds, it should be stored in a cool, dark place to prevent degradation. For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (like nitrogen or argon) at low temperatures (-20°C) is recommended to minimize decomposition.

Standard Purification Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes a standard purification of ~1-5 grams of crude material.

  • Prepare the Column: Select a glass column of appropriate size. Dry-pack the column with silica gel (40-63 µm).

  • Prepare the Eluent: Based on prior TLC analysis, prepare a starting eluent of low polarity (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Run the Column: Carefully add the eluent to the column. Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate (a common target is a drop rate of ~1-2 drops per second).

  • Collect Fractions: Collect fractions in test tubes. Monitor the elution of compounds by spotting fractions onto TLC plates and visualizing under UV light.

  • Combine and Concentrate: Combine the pure fractions containing your product. Remove the solvent using a rotary evaporator to yield the purified compound.

Table 1: Typical Flash Chromatography Parameters
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, cost-effective, and provides good resolution for most pyrrole derivatives.[1][2]
Mobile Phase Gradient of Ethyl Acetate in HexanesExcellent starting point for separating compounds of moderate polarity.[3][4]
Typical Gradient Start at 5% EtOAc, increase to 10%, 15%, 20%A gradual increase in polarity ensures good separation of closely eluting compounds.
TLC Visualization UV light (254 nm) and/or a potassium permanganate stainThe pyrrole ring is often UV active. A permanganate stain will visualize most organic compounds.
Protocol 2: Recrystallization
  • Choose a Solvent System: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[14] For this compound, systems like ethanol/water or ethyl acetate/hexanes are good starting points.[4]

  • Dissolve the Impure Solid: Place the impure compound (preferably after chromatography) in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture (e.g., on a hot plate) until the solid completely dissolves.[11]

  • Induce Cloudiness: While hot, slowly add the "poor" solvent (e.g., hexanes) dropwise until the solution remains faintly cloudy (turbid). Add a final 1-2 drops of the "good" solvent to make it clear again.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.[13] Slow cooling is critical for the formation of pure, well-defined crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collect Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Wash and Dry: Wash the crystals with a small amount of ice-cold solvent (the same solvent mixture used for recrystallization) to remove any remaining soluble impurities.[11] Allow the crystals to dry completely under vacuum.

Principle of Recrystallization

G start Impure Solid (Product + Impurities) dissolve Dissolve in MINIMUM Hot Solvent start->dissolve hot_solution Hot, Saturated Solution (Product & Impurities Dissolved) dissolve->hot_solution cool Slow Cooling hot_solution->cool crystals Pure Crystals Form (Product precipitates) cool->crystals impurities Impurities Remain in Cold Solvent cool->impurities filtration Vacuum Filtration crystals->filtration impurities->filtration pure_solid Pure Solid Product filtration->pure_solid Collected filtrate Filtrate (Solvent + Dissolved Impurities) filtration->filtrate Discarded

Caption: Logical workflow illustrating the principle of purification by recrystallization.

References
  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (n.d.). MDPI.
  • (PDF) Synthesis of pyrrole and substituted pyrroles (Review) - ResearchGate. (n.d.). ResearchGate.
  • Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. (2023). Organic Syntheses.
  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 453-463.
  • Photo- and electro-chemical synthesis of substituted pyrroles. (2024). RSC Publishing.
  • Knorr pyrrole synthesis. (n.d.). Wikipedia.
  • Structure-Based Discovery of Proline-derived Arginase Inhibitors with Improved Oral Bioavailability for Immuno-oncology. (n.d.). Amazon S3.
  • Recrystallization. (n.d.).
  • Recrystallization1. (n.d.).
  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012). ResearchGate.
  • Suzuki purification problem : r/OrganicChemistry. (2018). Reddit.
  • Lab Procedure: Recrystallization | Chemistry. (n.d.). ChemTalk.
  • (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone. (n.d.). EvitaChem.
  • (PDF) Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. (n.d.). ResearchGate.
  • Recrystallization. (2020). YouTube.
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube.
  • Purification techniques for 2-Bromobenzo[h]quinazoline. (n.d.). Benchchem.
  • THROMBIN INHIBITORS. (2021). European Patent Office.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020).
  • This compound. (n.d.). Fluorochem.
  • Fused quadracyclic compounds, compositions and uses thereof. (n.d.). Google Patents.
  • Selective Deprotection of N-Boc Catalyzed by Silica Gel. (n.d.). Chemical Journal of Chinese Universities.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

Sources

Technical Support Center: Synthesis of 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate . This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the electrophilic bromination of its precursor, 1-tert-Butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate. The guidance herein is curated for chemistry professionals dedicated to advancing their research and development projects.

I. Reaction Overview & Mechanism

The target molecule is synthesized via an electrophilic aromatic substitution reaction. The starting pyrrole is electron-rich, but the N-Boc (tert-butoxycarbonyl) and C2-ester groups are electron-withdrawing, which deactivates the ring compared to unsubstituted pyrrole.[1][2] Electrophilic attack on pyrroles generally occurs at the C2 (α) position due to superior resonance stabilization of the intermediate cation.[3][4] However, since the C2 and C5 positions are substituted or sterically hindered by the bulky N-Boc group, bromination is directed to the electron-rich C3 or C4 (β) positions. The C2-ester group further directs the incoming electrophile to the C4 position.

The most common and effective brominating agent for this transformation is N-Bromosuccinimide (NBS).[1][2][5] It serves as a source of an electrophilic bromine atom. The reaction is typically performed in a non-polar aprotic solvent, such as tetrahydrofuran (THF), at low temperatures to control reactivity and minimize side reactions.[1]

Reaction_Mechanism SM Starting Material 1-tert-Butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate Int Arenium Ion Intermediate (Resonance Stabilized) SM->Int Electrophilic Attack (Br+) NBS NBS (N-Bromosuccinimide) NBS->Int Product Desired Product 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate Int->Product Deprotonation (Restores Aromaticity) Succinimide Succinimide Int->Succinimide H+ Transfer

Caption: General workflow for the NBS bromination of the pyrrole substrate.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My reaction is yielding a significant amount of a second, isomeric product. How can I identify it and improve selectivity for the desired 4-bromo isomer?

Answer:

The most likely isomeric byproduct is the 5-bromo isomer (1-tert-Butyl 2-methyl 5-bromo-1H-pyrrole-1,2-dicarboxylate). While the C2-ester group directs bromination to the C4 position, some substitution can still occur at the electronically favorable C5 (α) position.

Root Causes & Solutions:

  • High Reaction Temperature: Increased temperatures can overcome the directing effect of the ester group, leading to a loss of regioselectivity.

    • Solution: Conduct the reaction at low temperatures, ideally starting at -78 °C (a dry ice/acetone bath) and allowing it to warm slowly to room temperature.[1] This enhances the kinetic control required for selective C4 bromination.

  • Reactive Brominating Agent: Using highly reactive agents like molecular bromine (Br₂) can lead to poor selectivity and over-bromination.[3]

    • Solution: N-Bromosuccinimide (NBS) is the preferred reagent for this transformation as it provides a milder, more controlled release of the electrophilic bromine.[1][6] Tetrabutylammonium tribromide (TBABr₃) is another mild alternative.[2]

  • Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent and the stability of the intermediates.

    • Solution: Anhydrous tetrahydrofuran (THF) is a standard and effective solvent.[1] Avoid protic or highly polar solvents that might accelerate unwanted side reactions.

Identification: The 4-bromo and 5-bromo isomers can be distinguished using ¹H NMR spectroscopy. The coupling patterns of the pyrrole ring protons will be distinct. For the 4-bromo product, you would expect to see two doublets for the C3-H and C5-H protons. For the 5-bromo product, you would observe two doublets for the C3-H and C4-H protons, likely with a different coupling constant.

Question 2: My final product is contaminated with di-brominated species. How can I prevent this?

Answer:

The formation of di-brominated products, such as 4,5-dibromopyrrole, is a common issue stemming from the high reactivity of the pyrrole ring.[1][3]

Root Causes & Solutions:

  • Incorrect Stoichiometry: Using more than one equivalent of the brominating agent is the most direct cause of over-bromination.

    • Solution: Use precisely 1.0 equivalent of NBS. For optimal control, add the NBS solution dropwise to the cooled pyrrole solution over an extended period (e.g., 15-20 minutes).[1] This maintains a low concentration of the brominating agent, favoring mono-substitution.

  • Localized High Concentrations: Adding solid NBS directly to the reaction flask can create "hot spots" of high concentration, leading to rapid, uncontrolled di-bromination.

    • Solution: Always dissolve the NBS in the reaction solvent (e.g., anhydrous THF) in a separate flask and add it as a solution.[1]

  • Reaction Monitoring: Allowing the reaction to run for too long after the starting material is consumed can provide time for the mono-brominated product to react further.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC).[1] Once the starting material spot has disappeared, proceed with the work-up promptly.

Troubleshooting_Overbromination Start Reaction Setup Problem Problem: Di-bromination Occurs Start->Problem Cause1 Cause: > 1.0 eq. NBS Problem->Cause1 Cause2 Cause: NBS added too quickly or as a solid Problem->Cause2 Cause3 Cause: Reaction time too long Problem->Cause3 Solution1 Solution: Use exactly 1.0 eq. NBS Cause1->Solution1 Solution2 Solution: Add NBS as a solution, dropwise at -78°C Cause2->Solution2 Solution3 Solution: Monitor by TLC and quench upon completion Cause3->Solution3

Caption: Troubleshooting workflow for preventing di-bromination.

Question 3: The reaction is not proceeding to completion, and I'm recovering a lot of starting material. What could be wrong?

Answer:

A stalled reaction can be frustrating. The issue often lies with the quality of the reagents or suboptimal reaction conditions.

Root Causes & Solutions:

  • Degraded NBS: N-Bromosuccinimide can decompose over time, especially if exposed to light or moisture. Decomposed NBS is often yellowish and less reactive.[1]

    • Solution: Use freshly recrystallized NBS. To recrystallize, dissolve the NBS in a minimum amount of hot water and allow it to cool slowly. The resulting white crystals should be filtered, washed with cold water, and dried thoroughly under vacuum.

  • Wet Reagents or Solvent: Water can react with NBS and interfere with the electrophilic substitution mechanism.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents, such as THF distilled from sodium benzophenone ketyl.[7] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Insufficient Activation: Although unlikely for this substrate, some electrophilic brominations require an initiator, particularly radical-mediated reactions. However, this reaction is an electrophilic aromatic substitution and should not require a radical initiator like AIBN or benzoyl peroxide.[1][8] If your protocol includes one for this specific reaction, ensure it is fresh.

Question 4: I'm observing decomposition of my starting material or product, indicated by a dark, tarry reaction mixture.

Answer:

Pyrrole rings, even when substituted with deactivating groups, can be sensitive to acidic conditions, which can lead to polymerization or decomposition.[1]

Root Causes & Solutions:

  • Acidic Byproducts: The reaction generates succinimide, and HBr can be formed as a byproduct, especially if side reactions occur. This acidic environment can degrade the pyrrole ring.

    • Solution 1: Perform the reaction at low temperatures to minimize the rate of decomposition.

    • Solution 2: During the work-up, quench the reaction with a saturated aqueous solution of sodium thiosulfate (to destroy any remaining electrophilic bromine) and then wash the organic layer with a mild base like saturated sodium bicarbonate solution to neutralize any acid.[1]

  • Boc Group Instability: The N-Boc protecting group is notoriously acid-labile.[9] Significant exposure to HBr can cause deprotection, leading to a more reactive (and unstable) free N-H pyrrole, which can then polymerize or react further.

    • Solution: Maintain anhydrous and neutral conditions as much as possible. The post-reaction basic wash is critical to prevent deprotection during work-up and extraction. Avoid strong acids during purification.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product?

A1: The most effective method for purifying this compound is flash column chromatography on silica gel.[1] A gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is recommended. The exact ratio will depend on your specific impurity profile, which should be determined by TLC analysis beforehand.

Q2: How should I properly store the starting material and the brominating agent?

A2:

  • 1-tert-Butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate (Starting Material): Should be stored in a cool, dry, dark place under an inert atmosphere if possible.

  • N-Bromosuccinimide (NBS): Must be protected from light and moisture. Store it in a desiccator in a dark bottle. As mentioned, recrystallization is recommended if the solid appears discolored.[1]

Q3: Can I use a different brominating agent, like Br₂ in acetic acid?

A3: While Br₂ is a potent brominating agent, it is generally too reactive for sensitive substrates like pyrroles, often leading to a mixture of polybrominated products and poor regioselectivity.[3] The use of NBS in a non-polar solvent like THF at low temperatures provides far superior control and is the highly recommended method.[1][2]

Q4: What are the key characterization data points I should look for to confirm my product?

A4:

  • ¹H NMR: Look for the characteristic signals of the pyrrole ring protons (typically in the 6-7 ppm range), the tert-butyl group singlet (around 1.5 ppm), and the methyl ester singlet (around 3.8 ppm). The integration and coupling patterns of the pyrrole protons are crucial for confirming the 4-bromo substitution pattern.

  • ¹³C NMR: Confirm the presence of the expected number of carbon signals, including the carbonyls from the Boc and ester groups (typically >150 ppm).

  • Mass Spectrometry (MS): Look for the molecular ion peak. A key feature will be the isotopic pattern for bromine; you should observe two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

  • Infrared (IR) Spectroscopy: Check for the characteristic C=O stretching frequencies of the carbamate and ester groups (typically in the 1700-1750 cm⁻¹ range).

IV. Recommended Experimental Protocol

This protocol is a synthesis of best practices for achieving a high yield of the desired product with minimal side reactions.[1]

Table 1: Reagents and Conditions

ParameterValue/ReagentNotes
Starting Material 1-tert-Butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate1.0 mmol
Brominating Agent N-Bromosuccinimide (NBS)1.0 mmol (1.0 eq.), freshly recrystallized
Solvent Anhydrous Tetrahydrofuran (THF)~15 mL
Temperature -78 °C to Room TemperatureInitial cooling is critical for selectivity.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture.
Reaction Time 2-4 hoursMonitor by TLC.

Step-by-Step Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the pyrrole starting material (1.0 mmol) in anhydrous THF (10 mL). Cool the solution to -78 °C using a dry ice/acetone bath.[1]

  • Reagent Addition: In a separate flask, dissolve NBS (1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the cooled pyrrole solution over 15-20 minutes. Maintain the internal temperature below -70 °C.[1]

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction's progress by TLC.[1]

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (~10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).[1]

  • Purification: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure this compound.[1]

V. References

  • RSC Publishing. (n.d.). Selective bromination of 2,5-bis(2-thienyl)pyrroles and solid-state polymerization through the β-carbon of pyrrole. RSC Advances. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, October 27). Side chain hydroxylation of pyrrole. Retrieved from [Link]

  • Filo. (2025, August 26). The chemistry of pyrrole under bromination. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.9: Heterocyclic Amines. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Rearrangement of 2,5-Bis(silylated)-N-Boc Pyrroles into the Corresponding 2,4-Species. Retrieved from [Link]

  • Reddit. (2019, September 12). Trouble with NBS bromination. r/OrganicChemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Retrieved from [Link]

  • ACS Publications. (n.d.). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2022, September 9). Calix[3]pyrrole-Based Azo-Bridged Porous Organic Polymer for Bromine Capture. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Retrieved from [Link]

  • ResearchGate. (2017, January 13). I'm trying to brominate a functionalized Diketopyrrolopyrrole with NBS and have been getting yields of less than or around 10%. Any suggestions? Retrieved from [Link]

  • UR Scholarship Repository. (2016, April 22). Synthetic flexibility of a bromopyrrole ester intermediate : toward novel biologically active compounds. Retrieved from [Link]

  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]

  • Unknown Source. (n.d.). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry.

  • PubMed Central (PMC). (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • ResearchGate. (2018, August). One-pot synthesis of methanone from tosylmethyl isocyanide and carbonyl compound. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). EP0608688A1 - Process for the purification of crude pyrroles. Retrieved from

  • Google Patents. (n.d.). US5502213A - Purification of crude pyrroles. Retrieved from

  • PubChem. (n.d.). 1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl 1H-pyrrole-1-carboxylate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Retrieved from [Link]

  • ResearchGate. (2019, July). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series Earth and Environmental Science. Retrieved from [Link]

  • NIH. (n.d.). 2-tert-Butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. Retrieved from [Link]

  • ACS Publications. (2018, July 3). Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3). The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Retrieved from [Link]

  • ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4,5-Dibromo-3-(1-methylethoxy)-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Bromo-Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 4-bromo-pyrrole derivatives. Pyrrole scaffolds are ubiquitous in pharmaceuticals and functional materials, making robust synthetic methodologies for their elaboration essential. The Suzuki coupling, a powerful C-C bond-forming reaction, is a cornerstone of modern organic synthesis.[1][2][3] However, the unique electronic properties of the pyrrole ring, particularly when unsubstituted on the nitrogen, can introduce specific challenges.

This guide moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of common issues and provides a logical framework for systematic optimization, empowering you to overcome synthetic hurdles with a rational, evidence-based approach.

Frequently Asked Questions (FAQs)

Q1: Why is N-protection of my 4-bromopyrrole important for Suzuki coupling?

A1: An unprotected pyrrole nitrogen can lead to several complications. The acidic N-H proton can interfere with the basic conditions of the reaction, and the lone pair on the nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[4][5] More significantly, unprotected 4-bromopyrroles are prone to dehalogenation, an undesired side reaction where the bromine atom is replaced by hydrogen.[6][7] Protecting the nitrogen with an electron-withdrawing group mitigates these issues. Common protecting groups include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl).[6][8] While the Boc group is widely used, it can be labile under some Suzuki conditions.[6][8] The SEM group offers greater stability.[8]

Q2: I'm observing a significant amount of debromination of my starting material. What's causing this?

A2: Debromination, or dehalogenation, is a common side reaction in Suzuki couplings involving heteroaryl halides.[6][7] It occurs when the palladium intermediate, formed after oxidative addition of the 4-bromopyrrole, is reduced by a hydride source before it can undergo transmetalation with the boronic acid partner.[7] Potential hydride sources include solvents (like THF or alcohols), the base, or even the boronic acid itself under certain conditions. Protecting the pyrrole nitrogen is a primary strategy to suppress this side reaction.[6]

Q3: My boronic acid seems to be degrading during the reaction, leading to low yields. How can I prevent this?

A3: The side reaction you are likely observing is protodeboronation, where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond. This is a well-known decomposition pathway, particularly for electron-rich or heteroaryl boronic acids, and is often promoted by aqueous basic conditions.[9] To minimize this, you can:

  • Use anhydrous conditions with a base like K₃PO₄.[10]

  • Employ more stable boronic acid derivatives, such as pinacol esters or MIDA boronates, which slowly release the boronic acid into the reaction medium.[7][11]

  • Ensure your reaction is rigorously degassed, as oxygen can also contribute to boronic acid degradation.[7]

Q4: What are the key parameters I should focus on when optimizing my Suzuki coupling reaction?

A4: The success of a Suzuki coupling hinges on the interplay of several factors. The most critical parameters to consider for optimization are:

  • Palladium Catalyst and Ligand: The choice of these components is paramount.

  • Base: The strength and solubility of the base are crucial.

  • Solvent: The solvent system affects solubility and reaction kinetics.

  • Temperature: Reaction temperature influences reaction rate and catalyst stability.

  • N-Protecting Group: As discussed, this is especially important for pyrrole substrates.

A systematic approach to optimizing these variables, such as a Design of Experiments (DoE) methodology, can be highly effective.[12]

Troubleshooting Guide: From Low Yields to Success

This section provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of 4-bromo-pyrrole derivatives.

Problem 1: Low or No Conversion of Starting Material

Low conversion is a frequent challenge and can stem from several sources. A systematic approach to diagnosing the root cause is essential.

Initial Diagnostic Workflow

start Low Conversion Observed check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes sub_catalyst Screen Catalysts & Ligands check_catalyst->sub_catalyst No/Unsure check_reagents Are Reagents High Quality? check_conditions->check_reagents Yes sub_conditions Optimize Base, Solvent, Temperature check_conditions->sub_conditions No/Unsure sub_reagents Verify Purity of Starting Materials & Boronic Acid Stability check_reagents->sub_reagents No/Unsure sub_catalyst->start sub_conditions->start sub_reagents->start

Caption: A logical workflow for troubleshooting low conversion.

Deep Dive: Catalyst and Ligand Selection

The choice of the palladium source and the supporting ligand is arguably the most critical factor for a successful Suzuki coupling. For electron-rich heteroaryl halides like 4-bromo-pyrroles, bulky and electron-rich phosphine ligands are often beneficial as they promote the oxidative addition step and stabilize the active palladium species.[10][13][14]

Recommended Catalyst/Ligand Systems for Screening:

Catalyst PrecursorLigandKey Characteristics & When to Use
Pd(PPh₃)₄TriphenylphosphineA classic, often effective for simple couplings. A good starting point.[8][15]
Pd(dppf)Cl₂dppfA robust catalyst, often showing good performance with heteroaryl halides.[15]
Pd(OAc)₂Buchwald Ligands (e.g., SPhos, XPhos)Highly active systems, excellent for challenging couplings, including those with sterically hindered substrates or aryl chlorides.[10][16][17]
Pd₂(dba)₃cataCXium® A, tBu₃PVery electron-rich and bulky ligands that can accelerate slow reactions.[10]

Experimental Protocol: Catalyst/Ligand Screening

  • Setup: In parallel reaction vials under an inert atmosphere (Argon or Nitrogen), add the N-protected 4-bromo-pyrrole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst/Ligand Addition: To each vial, add a different pre-weighed catalyst/ligand combination. For Pd(OAc)₂ or Pd₂(dba)₃, use a 1:2 Pd:ligand ratio. A typical catalyst loading is 1-5 mol % of Pd.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).

  • Reaction: Stir the reactions at a set temperature (e.g., 80-100 °C) for a defined period (e.g., 12-24 hours).

  • Analysis: Monitor the reactions by TLC, GC-MS, or LC-MS to determine the conversion and identify the most promising catalyst system.

Deep Dive: Base and Solvent Optimization

The base activates the boronic acid to form a more nucleophilic borate species, which is essential for the transmetalation step.[18] The solvent must solubilize the reactants and facilitate the reaction.

Common Base and Solvent Combinations:

BaseSolvent SystemComments
K₂CO₃, Cs₂CO₃Dioxane/H₂O, THF/H₂OA common and effective combination for many Suzuki couplings.[8][10][15] Cesium carbonate is more soluble and basic, sometimes leading to better results.[19]
K₃PO₄Toluene, Dioxane (anhydrous)A stronger base, often used in anhydrous conditions to minimize protodeboronation of sensitive boronic acids.[10][18]
NaHCO₃DME/H₂OA milder base, useful for substrates with base-sensitive functional groups.[10]

The choice of solvent can also influence selectivity in some cases.[20] For instance, polar aprotic solvents like DMF or acetonitrile can sometimes alter the course of the reaction compared to less polar solvents like toluene or THF.[20]

Problem 2: Formation of Significant Side Products

Even with good conversion, the desired product's yield can be compromised by the formation of side products.

Common Side Products and Mitigation Strategies
  • Homocoupling of Boronic Acid: This results in a biaryl product derived from two molecules of the boronic acid. It is often caused by the presence of oxygen.

    • Solution: Ensure thorough degassing of all solvents and maintain a strict inert atmosphere throughout the reaction.[7][21] Using Pd(0) precatalysts like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources.

  • Dehalogenated Starting Material: As discussed, this is a major issue with unprotected pyrroles but can still occur with protected ones.

    • Solution: If N-protection is already in place, consider using a less "hydride-rich" solvent. For example, switch from THF to dioxane or toluene.[22] Also, ensure the base is not a source of hydrides.

Troubleshooting Workflow for Side Product Formation

start Side Products Observed identify_side_product Identify Side Product(s) via MS/NMR start->identify_side_product homocoupling Homocoupling (Ar-Ar from Boronic Acid) identify_side_product->homocoupling dehalogenation Dehalogenation (Pyrrole-H) identify_side_product->dehalogenation solution_homocoupling Improve Degassing Protocol Use Pd(0) Precatalyst homocoupling->solution_homocoupling solution_dehalogenation Ensure N-Protection Switch to Anhydrous Conditions Change Solvent (e.g., from THF to Toluene) dehalogenation->solution_dehalogenation

Caption: A decision tree for addressing common side products.

Problem 3: Reaction is Sluggish or Stalls

Sometimes a reaction will start but fail to go to completion.

  • Possible Cause: Catalyst Decomposition

    • Explanation: The active Pd(0) species can be sensitive to high temperatures over long reaction times, leading to the formation of inactive palladium black.[23]

    • Solution: Try running the reaction at a lower temperature for a longer period. Alternatively, using a more robust ligand from the Buchwald family can enhance catalyst stability.[17]

  • Possible Cause: Incomplete Solubility

    • Explanation: If any of the reactants or the base are not sufficiently soluble in the chosen solvent system, the reaction can be slow or stall.[18]

    • Solution: For heterogeneous mixtures, ensure vigorous stirring.[22] Consider a different solvent system that provides better solubility for all components. For example, DMF or NMP can be used, but be mindful that they can also influence the reaction in other ways.[20]

General Experimental Protocol for Suzuki Coupling of N-Protected 4-Bromo-Pyrrole

This protocol serves as a robust starting point for optimization.

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the N-protected 4-bromo-pyrrole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Degassing: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three to five times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol %) and any additional ligand if required.

  • Solvent Addition: Add the previously degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water) via cannula or syringe.[24]

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(4), 1041-1053. Available at: [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2007).
  • Cacchi, S., Fabrizi, G., Goggiamani, A., & Sferrazza, A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4509-4523. Available at: [Link]

  • Reddit - r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? Available at: [Link]

  • Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for Suzuki−Miyaura and Buchwald−Hartwig Cross-Coupling Reactions of Aryl Chlorides. Journal of the American Chemical Society, 130(21), 6686-6687.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 133(7), 2116-2119. Available at: [Link]

  • Feuerstein, M., Doucet, H., & Santelli, M. (2003). Palladium–tetraphosphine catalyst for the Suzuki cross-coupling of aryl and vinyl bromides and chlorides. Tetrahedron Letters, 44(30), 5659-5662.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chen, J., Wang, H., & Liu, H. (2016). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 21(11), 1543. Available at: [Link]

  • Roesner, E., & El-Hellani, A. (2012). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry, 8, 116-121.
  • Reddit - r/chemistry. (2016). Why am I getting low yield for my Suzuki coupling reaction? Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available at: [Link]

  • Hawkins, C. L., Parrish, D., & Moses, J. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(20), 14555-14560.
  • ResearchGate. (2006). Pyrrole Protection. Available at: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • Sakakibara, R., Itoh, K., & Fujii, H. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry, 84(18), 11474-11481.
  • Asad, M., Hussain, A., Khan, M. A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5038.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Available at: [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Available at: [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Available at: [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. Available at: [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Available at: [Link]

  • Gupton, J. T., et al. (2017). Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. Bioorganic & Medicinal Chemistry, 25(12), 3206-3214.
  • Cacchi, S., Fabrizi, G., Goggiamani, A., & Sferrazza, A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4509-4523.
  • Sakakibara, R., Itoh, K., & Fujii, H. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry, 84(18), 11474-11481.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the Suzuki-Miyaura cross coupling reaction of 4-bromoanisole (21a) and phenylboronic acid (22a). Available at: [Link]

  • Chen, J., Wang, H., & Liu, H. (2016). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 21(11), 1543.
  • Cacchi, S., Fabrizi, G., Goggiamani, A., & Sferrazza, A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4509-4523.
  • ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Available at: [Link]

Sources

Technical Support Center: Byproduct Identification and Mitigation in Reactions of 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support guide for 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate. This versatile building block is integral to the synthesis of complex heterocyclic molecules in pharmaceutical and materials science research. However, its reactivity profile, particularly in popular cross-coupling reactions like the Suzuki-Miyaura coupling, can lead to the formation of characteristic byproducts.[1][2][3] Understanding and controlling these side reactions is critical for maximizing yield, simplifying purification, and ensuring the synthesis of the target compound.

This guide provides a structured, in-depth analysis of the most common byproducts encountered, their mechanisms of formation, and field-proven troubleshooting strategies to mitigate their occurrence.

Troubleshooting Guide: Common Byproducts & Mitigation Strategies

This section addresses specific issues observed during reactions. Each entry is structured as a question a researcher might ask when encountering an unexpected result.

Question 1: "My LC-MS shows a major peak with a mass corresponding to my starting material minus bromine. What is this byproduct and how can I prevent it?"

Answer:

This highly common byproduct is the debrominated pyrrole , 1-tert-Butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate. Its formation is a well-documented side reaction in palladium-catalyzed cross-coupling reactions, especially with electron-rich heterocyclic halides like your pyrrole derivative.[1][4]

Root Cause Analysis:

The mechanism of debromination (or more generally, hydrodehalogenation) in a Suzuki-type reaction involves the palladium catalyst and a hydride source.[5][6] Instead of the boronic acid, a hydride species can intercept the Ar-Pd(II)-Br intermediate, leading to reductive elimination of the debrominated product. Common hydride sources in the reaction mixture can include:

  • Solvent: Alcohols or even trace water can act as hydride donors under certain conditions.

  • Reagents: Boronic acids themselves or additives can sometimes be a source of hydride.

  • Base: Certain bases or their breakdown products might contribute.

An N-H pyrrole is particularly susceptible to debromination; however, the N-Boc protecting group on your starting material significantly suppresses this pathway, though it doesn't eliminate it entirely.[1]

Mitigation Protocol:

  • Rigorous Control of Reaction Atmosphere:

    • Step 1: Assemble your reaction vessel (oven-dried glassware) and add all solid reagents (palladium catalyst, ligand, base, boronic acid, and your bromo-pyrrole).

    • Step 2: Seal the vessel with a septum and perform at least three cycles of vacuum backfill with an inert gas (high-purity Argon or Nitrogen). This removes oxygen and ambient moisture.

    • Step 3: Use freshly distilled, anhydrous, and degassed solvents. Solvents should be sparged with inert gas for at least 30 minutes prior to use.

  • Choice of Catalyst and Ligand:

    • Highly active palladium catalysts can sometimes favor debromination.[6] If debromination is severe, consider switching to a less reactive catalyst or a different ligand that promotes the desired cross-coupling over the reductive pathway.

  • Base Selection:

    • Use a non-nucleophilic, anhydrous base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) that has been flame-dried under vacuum is often a reliable choice.

Workflow for Minimizing Debromination

G start Debromination Observed cond1 Are solvents anhydrous & degassed? start->cond1 step1 Implement rigorous solvent preparation: Distill, dry, and sparge with Ar/N2 cond1->step1 No cond2 Is the reaction under strict inert atmosphere? cond1->cond2 Yes step1->cond2 step2 Use vacuum/backfill cycles. Maintain positive inert gas pressure. cond2->step2 No cond3 Is the base anhydrous? cond2->cond3 Yes step2->cond3 step3 Flame-dry K2CO3 or Cs2CO3 under vacuum before use. cond3->step3 No end Debromination Minimized cond3->end Yes step3->end G cluster_desired Desired Pathway cluster_byproducts Byproduct Pathways SM Starting Material (Pyrrole-Br) Pd0 Pd(0) Int1 Ar-Pd(II)-Br Intermediate Pd0->Int1 Oxidative Addition Int2 Ar-Pd(II)-Ar' Int1->Int2 Debrom Debrominated Product (Ar-H) Int1->Debrom Reduction (Hydride Source) Homo Homocoupling Product (Ar-Ar) Int1->Homo Reaction with Starting Material Boronic Ar'-B(OH)2 Boronic->Int2 Transmetalation Product Desired Product (Ar-Ar') Int2->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Sources

Technical Support Center: Troubleshooting N-Boc Deprotection of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-Boc deprotection of substituted pyrroles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet often challenging transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve clean, high-yielding deprotection of your N-Boc substituted pyrroles.

Introduction to N-Boc Deprotection of Pyrroles

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of pyrroles in multistep organic synthesis. Its popularity stems from its general stability to a range of reaction conditions and its facile removal under acidic conditions.[1] The N-Boc group effectively reduces the electron-rich nature of the pyrrole ring, thereby preventing unwanted side reactions during subsequent synthetic steps.[2]

The deprotection is typically achieved through an acid-catalyzed mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the cleavage of the C-O bond, which generates a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free pyrrole.[1][3][4]

While seemingly straightforward, the N-Boc deprotection of substituted pyrroles can be plagued by issues such as incomplete reactions, product decomposition, and the formation of unwanted byproducts. This guide will address these common problems in a question-and-answer format, providing you with the knowledge to troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My N-Boc pyrrole deprotection is sluggish or incomplete. What are the likely causes and how can I fix it?

An incomplete or slow N-Boc deprotection can be frustrating. Several factors can contribute to this issue, primarily related to the stability of the protonated Boc group and the nucleophilicity of the pyrrole nitrogen.

Underlying Causes and Solutions:

  • Insufficient Acid Strength or Concentration: The choice and concentration of the acid are critical. For many substrates, a solution of 20-50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature is sufficient.[5] However, if your pyrrole possesses electron-withdrawing substituents, the nitrogen lone pair is less available for protonation, making deprotection more difficult. In such cases, increasing the concentration of TFA or switching to a stronger acid system, such as 4M HCl in dioxane, may be necessary.[5][6]

  • Low Reaction Temperature: While some reactions are performed at 0 °C to minimize side reactions, low temperatures can also slow down the desired deprotection.[7] Unless your substrate is particularly sensitive, running the reaction at room temperature is a good starting point.

  • Steric Hindrance: Bulky substituents on the pyrrole ring or near the Boc group can sterically hinder the approach of the acid catalyst.[8] In these instances, prolonged reaction times or elevated temperatures may be required. However, be mindful that harsher conditions can lead to decomposition.

  • Solvent Choice: The solvent can influence the efficiency of the deprotection. Dichloromethane (DCM) is a common choice due to its ability to dissolve a wide range of organic compounds and its inertness to acidic conditions. Other solvents such as dioxane, ethyl acetate, and methanol have also been employed with HCl.[8]

Troubleshooting Workflow for Incomplete Deprotection

start Incomplete Deprotection cond1 Is the pyrrole electron-deficient? start->cond1 action1 Increase TFA concentration (e.g., to 50% or neat) or switch to 4M HCl/dioxane cond1->action1 Yes cond2 Is the reaction at 0°C? cond1->cond2 No action1->cond2 action2 Allow reaction to warm to room temperature cond2->action2 Yes cond3 Is steric hindrance a factor? cond2->cond3 No action2->cond3 action3 Increase reaction time and monitor by TLC/LC-MS cond3->action3 Yes end Complete Deprotection cond3->end No action3->end

Caption: Decision tree for optimizing incomplete N-Boc deprotection.

Troubleshooting Summary Table:

Problem Possible Cause Suggested Solution
Incomplete Reaction Insufficient acid strengthIncrease TFA concentration; switch to 4M HCl in dioxane.[5][6]
Low temperatureRun reaction at room temperature.[7]
Steric hindranceIncrease reaction time; consider milder, thermal methods.[8][9]
Electron-withdrawing groupsUse stronger acid conditions and monitor carefully.[8]
Question 2: I'm observing significant decomposition of my pyrrole product. How can I minimize side reactions?

Pyrroles, especially those with electron-donating substituents, are notoriously sensitive to strong acids and can undergo polymerization or other decomposition pathways.[10][11] The primary culprit behind many side reactions is the highly reactive tert-butyl cation generated during the deprotection.[5][12]

Minimizing Decomposition:

  • Use of Scavengers: The most effective way to prevent side reactions caused by the tert-butyl cation is to use a scavenger.[6][12] Scavengers are nucleophilic species that are more reactive towards the carbocation than your substrate. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), and thioanisole.[6][13] These reagents effectively trap the tert-butyl cation, preventing it from alkylating your desired product or other sensitive functional groups.

  • Milder Acidic Conditions: If your substrate is highly acid-sensitive, consider using milder deprotection methods. Options include:

    • Lewis acids: Reagents like ZnBr₂ can facilitate deprotection under less harsh conditions.[14][15]

    • Oxalyl chloride in methanol: This system has been reported as a mild and effective method for N-Boc deprotection of a diverse range of substrates, including heterocycles.[16][17][18][19]

    • Thermolysis: In some cases, simply heating the N-Boc pyrrole in a suitable solvent like water or trifluoroethanol can effect deprotection without the need for an acid catalyst.[5][9]

  • Control of Reaction Conditions: Carefully controlling the reaction temperature (e.g., running the reaction at 0 °C) and time can help to minimize decomposition. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

Deprotection vs. Decomposition Pathways

sub N-Boc Pyrrole prot_sub Protonated N-Boc Pyrrole sub->prot_sub + H+ acid H+ tbu_plus tert-butyl cation prot_sub->tbu_plus product Deprotected Pyrrole prot_sub->product - CO2, - tBu+ trapped_tbu Trapped Cation tbu_plus->trapped_tbu + Scavenger side_product Alkylated Side Product tbu_plus->side_product + Nucleophile (Product) polymer Polymerization product->polymer + H+ scav Scavenger (e.g., TES)

Caption: Desired deprotection pathway and competing side reactions.

Question 3: My pyrrole contains other acid-sensitive functional groups. How can I selectively deprotect the N-Boc group?

The selective deprotection of an N-Boc group in the presence of other acid-labile functionalities, such as tert-butyl esters or silyl ethers, is a common challenge.[20][21] The key to success lies in choosing conditions that are just strong enough to cleave the N-Boc group while leaving the other protecting groups intact.

Strategies for Selective Deprotection:

  • Milder Reagents: As mentioned previously, employing milder acidic conditions is the primary strategy. A number of methods have been developed for the selective removal of the N-Boc group on indoles and pyrroles.[20] These include:

    • Catalytic NaOMe in methanol: This basic condition can be effective for activated N-Boc groups.[20]

    • CeCl₃·7H₂O-NaI in acetonitrile: This system operates under neutral conditions and is compatible with a wide range of functional groups.[20]

    • Thermolysis: Heating in a neutral solvent can provide the necessary energy to cleave the Boc group without the need for acid.[9][20][22]

  • Careful Control of Stoichiometry and Temperature: When using traditional acidic methods, carefully titrating the amount of acid and maintaining a low temperature can sometimes achieve the desired selectivity. However, this often requires extensive optimization for each specific substrate.

  • Orthogonal Protecting Groups: In the design phase of your synthesis, consider using protecting groups that are cleaved under different conditions. For example, if you have an acid-sensitive group elsewhere in your molecule, you might protect the pyrrole nitrogen with a group that can be removed under basic or hydrogenolysis conditions.

Reagent Selectivity Comparison Table:

Reagent/Condition Typical Substrates Compatibility with other Acid-Sensitive Groups Reference
TFA/DCM General purposeLow[1]
4M HCl/dioxane General purpose, electron-deficient pyrrolesLow[8]
CeCl₃·7H₂O-NaI/MeCN Indoles, pyrrolesHigh (compatible with TBDMS, Trityl, Cbz)[20]
NaOMe/MeOH Activated N-Boc (indoles, pyrroles)High[20]
Thermolysis (e.g., in TFE) Indoles, pyrrolesHigh[9][22]
Oxalyl chloride/MeOH Broad scopeGood[16][17]
Question 4: How do I effectively monitor the reaction progress and purify the final product?

Proper reaction monitoring and purification are essential for obtaining a clean product in high yield.

Monitoring and Purification Workflow:

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the disappearance of the starting material and the appearance of the product. The deprotected pyrrole, being more polar, will typically have a lower Rf value than the N-Boc protected starting material.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or when you need to confirm the identity of the product, LC-MS is an invaluable tool. It allows you to track the masses of the components in your reaction mixture over time.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a crude NMR of an aliquot from the reaction mixture can provide definitive evidence of deprotection by observing the disappearance of the characteristic tert-butyl singlet around 1.5 ppm.

  • Work-up and Purification:

    • Aqueous Work-up: Once the reaction is complete, a standard work-up procedure involves quenching the acid with a base such as saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). Care must be taken as the free pyrrole may be unstable to strongly basic conditions. The product is then extracted into an organic solvent, dried, and concentrated.

    • Chromatography: Purification by flash column chromatography on silica gel is often necessary to remove any remaining starting material, scavengers, and side products. The choice of eluent will depend on the polarity of your product.

General Experimental Workflow

setup Reaction Setup (N-Boc pyrrole, solvent, +/- scavenger) deprotection Add Deprotection Reagent (e.g., TFA) setup->deprotection monitoring Monitor by TLC/LC-MS deprotection->monitoring monitoring->monitoring workup Aqueous Work-up (Quench with base, extract) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Characterized Product purification->product

Caption: From reaction setup to purified product.

Detailed Experimental Protocols

Protocol 1: Standard N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is suitable for many robust pyrrole substrates.

  • Dissolve the N-Boc protected pyrrole (1 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, carefully concentrate the mixture under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: N-Boc Deprotection with a Scavenger to Prevent Side Reactions

This protocol is recommended for electron-rich or sensitive pyrroles.

  • Dissolve the N-Boc protected pyrrole (1 equivalent) in dichloromethane (DCM) (approx. 0.1 M).

  • Add a scavenger, such as triethylsilane (TES) or triisopropylsilane (TIS) (5-10 equivalents).[6]

  • Cool the mixture to 0 °C in an ice bath.

  • Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[6]

  • Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC or LC-MS.[6]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Follow the work-up and purification steps outlined in Protocol 1.

Protocol 3: Mild N-Boc Deprotection using Oxalyl Chloride in Methanol

This method is suitable for substrates with other acid-sensitive functional groups.[8][19]

  • In a dry round-bottom flask, dissolve the N-Boc protected pyrrole (1 equivalent) in methanol (to approx. 0.1 M) and stir at room temperature for 5 minutes.[8]

  • Carefully add oxalyl chloride (3 equivalents) dropwise to the solution.[8] An exotherm and sputtering may be observed.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.[8][18]

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The resulting product is often clean enough to be used directly, but can be further purified by flash column chromatography if needed.[17]

References

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24429–24438.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24429-24438. Available from: [Link]

  • BenchChem. (n.d.). Troubleshooting N-Boc deprotection in the presence of sensitive functional groups. BenchChem.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. Available from: [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. ResearchGate. Available from: [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24429-24438. Available from: [Link]

  • BenchChem. (2025). Scavengers for Boc deprotection to prevent side reactions. BenchChem.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available from: [Link]

  • Jia, Y.-X., et al. (2012).
  • Yadav, J. S., Reddy, B. V. S., & Reddy, K. S. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
  • Armes, S. P., et al. (1998). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole.
  • Choy, J., Jaime-Figueroa, S., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
  • Reddit. (2022). Boc deprotection --> Aza-Michael? Reddit.
  • BenchChem. (n.d.). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.
  • Choy, J., Jaime-Figueroa, S., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Semantic Scholar. Available from: [Link]

  • Gibson, F. S., Bergmeier, S. C., & Rapoport, H. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 59(12), 3216–3218.
  • Smith, C. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946–1963.
  • ResearchGate. (n.d.). Protection of Poorly Nucleophilic Pyrroles.
  • MDPI. (2021). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI.
  • Bean, G. P., & Wilkinson, T. J. (1978). Acid-catalysed proton exchange on pyrrole and alkylpyrroles. Journal of The Chemical Society-perkin Transactions 1, 72-76.
  • YouTube. (2022). Boc Deprotection Mechanism. YouTube. Available from: [Link]

  • Lattanzi, A., et al. (2001).
  • Ghaffari, M., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. National Center for Biotechnology Information. Available from: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • Reddit. (2012). Why won't my Boc group leave? Reddit.
  • ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?
  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.
  • BenchChem. (n.d.). Side reactions of Boc deprotection with scavengers. BenchChem.
  • Gerokonstantis, D. -T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(part _), 0-0.
  • ResearchGate. (n.d.). Acid catalyzed synthesis of pyrrole derivatives.
  • ResearchGate. (n.d.). Pyrrole Protection.
  • YouTube. (2020). Pyrrole: Acid/Base Reactions. YouTube. Available from: [Link]

  • ResearchGate. (n.d.). The preliminary exploration of N‐deletion reaction of N‐Boc pyrrole...
  • Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses. Available from: [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with "1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and validated protocols for selecting the optimal catalyst system for cross-coupling reactions involving the versatile building block, 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate . Our focus is on providing not just methods, but the underlying scientific rationale to empower you to overcome common challenges in your synthetic endeavors.

Frequently Asked Questions (FAQs): Catalyst System Selection

This section addresses fundamental questions regarding the selection of appropriate catalysts for various cross-coupling reactions with the target bromopyrrole.

Q1: What are the primary palladium-catalyzed cross-coupling reactions applicable to this bromopyrrole substrate?

A: The C4-bromo position on the pyrrole ring is well-suited for several powerful palladium-catalyzed cross-coupling reactions, enabling the formation of diverse carbon-carbon and carbon-nitrogen bonds. The most common and effective transformations include:

  • Suzuki-Miyaura Coupling: For forming C(sp²)–C(sp²) bonds with aryl, heteroaryl, or vinyl boronic acids/esters. This is often the first choice for creating biaryl structures due to the mild reaction conditions and commercial availability of boronic acids.[1][2]

  • Heck Coupling: For forming C(sp²)–C(sp²) bonds by coupling with alkenes to generate substituted vinylpyrroles.[3][4][5] This reaction is highly valuable for synthesizing styrenyl and acrylate derivatives.

  • Sonogashira Coupling: For forming C(sp²)–C(sp) bonds with terminal alkynes, leading to alkynylpyrroles. This method is crucial for accessing conjugated enynes and arylalkynes.[6][7][8]

  • Buchwald-Hartwig Amination: For forming C(sp²)–N bonds by coupling with a wide range of primary and secondary amines, amides, or carbamates.[9][10][11] This is a go-to method for synthesizing arylamines.

Q2: For a Suzuki-Miyaura coupling, what factors should guide my choice of palladium source and ligand?

A: The success of a Suzuki-Miyaura coupling hinges on a synergistic relationship between the palladium source, ligand, base, and solvent. For an electron-rich and potentially sterically hindered substrate like our target pyrrole, careful selection is critical.

  • Palladium Source: While Pd(PPh₃)₄ can be effective, modern catalyst systems often show higher efficacy. Pd(OAc)₂ or Pd₂(dba)₃ are common, stable Pd(0) precursors that are activated in situ. For challenging couplings, pre-formed palladium precatalysts incorporating a specific ligand (e.g., XPhos Pd G3) can offer superior reactivity and reproducibility.[12][13]

  • Ligand Selection: This is arguably the most critical parameter. The oxidative addition of the C-Br bond to Pd(0) is a key step. Electron-rich, sterically bulky phosphine ligands are known to accelerate this step and promote the subsequent reductive elimination, leading to higher yields and preventing side reactions.[14]

    • For general screening: Pd(dppf)Cl₂ is a robust and reliable choice for many heteroaryl couplings.[15]

    • For challenging substrates: Consider using Buchwald ligands such as SPhos, XPhos, or RuPhos. These dialkylbiarylphosphine ligands create a highly active, monoligated Pd(0) species in solution, which is often the true catalytic species.[13][14]

  • Causality: Bulky ligands create a sterically crowded coordination sphere around the palladium center. This promotes the dissociation of ligands to form the highly reactive 14-electron Pd(0)L species necessary for oxidative addition. Furthermore, their electron-donating nature increases the electron density on the palladium, facilitating the insertion into the C-Br bond.

Q3: What are the key considerations when setting up a Heck coupling reaction with this substrate?

A: The Heck reaction, or Mizoroki-Heck reaction, couples the bromopyrrole with an alkene.[4][16] Key considerations include:

  • Catalyst: Pd(OAc)₂ is a very common and effective catalyst precursor.[4][17] Often, no additional phosphine ligand is needed (phosphine-free conditions), particularly with activated alkenes like acrylates. However, for less reactive alkenes or to improve yields, ligands like PPh₃ or more specialized N-heterocyclic carbenes (NHCs) can be beneficial.[17][18]

  • Base: A hindered amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used.[3] Inorganic bases like K₂CO₃ or Cs₂CO₃ are also frequently employed, especially in polar aprotic solvents.[17] The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[19]

  • Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are standard choices as they help to stabilize the cationic palladium intermediates formed during the catalytic cycle.

  • Regioselectivity: For terminal alkenes, the Heck reaction is highly regioselective, with the pyrrole group typically adding to the less substituted carbon of the double bond.[20]

Q4: What is the best approach for a Sonogashira coupling with this bromopyrrole?

A: The Sonogashira coupling provides a direct route to alkynyl-substituted pyrroles. Two main protocols exist:

  • Classic Conditions (Palladium/Copper Co-catalyzed): This is the most common method.[7][8]

    • Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are standard choices.[6]

    • Copper(I) Co-catalyst: A copper salt, typically CuI, is essential. It facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7]

    • Base: An amine base, such as Et₃N or piperidine, is required to deprotonate the terminal alkyne and neutralize the HBr byproduct.[6][7]

  • Copper-Free Conditions: Concerns about copper contamination in pharmaceutical intermediates have driven the development of copper-free methods.[21]

    • Catalyst System: These reactions require a more active palladium catalyst system, often employing bulky, electron-rich phosphine ligands (like cataCXium® A) or N-heterocyclic carbene (NHC) ligands to facilitate the direct reaction between the palladium complex and the alkyne.[6][22]

    • Base: A strong amine base is still required.

Q5: For a Buchwald-Hartwig amination, how do I match the catalyst system to my amine coupling partner?

A: The Buchwald-Hartwig amination is highly dependent on the choice of ligand, which must be tailored to the steric and electronic properties of the amine.[9][11]

  • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are the most common precursors.

  • Ligand Selection: The development of increasingly sophisticated biarylphosphine ligands (often called "Buchwald ligands") has dramatically expanded the scope of this reaction.[9]

    • For primary amines & anilines: Ligands like BrettPhos are highly effective for monoarylation.[23]

    • For secondary amines: Ligands such as RuPhos are often superior.[23]

    • Universal Approach: A recent innovation is the use of a multi-ligand system, combining two different ligands (e.g., BrettPhos and RuPhos) to create a catalyst that is effective for a broad range of primary and secondary amines.[23][24]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices. For more sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, often in combination with more active catalyst systems.

Catalyst System Reference Tables

The following tables summarize recommended starting conditions for various cross-coupling reactions. Optimization may be required for specific coupling partners.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling

Pd Source (mol%) Ligand (mol%) Base (Equiv.) Solvent Temp (°C) Notes
Pd(dppf)Cl₂ (2-5) - K₂CO₃ (2-3) Dioxane/H₂O 80-100 A reliable starting point for many heteroaryl couplings.[15]
Pd(OAc)₂ (2) SPhos (4) K₃PO₄ (2) Toluene/H₂O 100 Effective for challenging couplings; requires inert atmosphere.[25]
Pd₂(dba)₃ (1-2) XPhos (2-4) Cs₂CO₃ (2) THF or Dioxane 80-110 Excellent for sterically hindered or electron-rich partners.

| XPhos Pd G3 (2-5) | - | K₃PO₄ (2) | t-BuOH/H₂O | 80 | Pre-catalyst offers ease of use and high reactivity.[12] |

Table 2: Recommended Catalyst Systems for Heck Coupling

Pd Source (mol%) Ligand (mol%) Base (Equiv.) Solvent Temp (°C) Notes
Pd(OAc)₂ (1-5) None Et₃N (1.5-2) DMF or MeCN 80-120 "Phosphine-free" conditions, suitable for activated alkenes.[4]
Pd(OAc)₂ (1-2) PPh₃ (2-4) K₂CO₃ (2) DMAc 100-140 Standard conditions for a broad range of alkenes.

| Pd(OAc)₂ (2) | NHC Ligand (4) | Cs₂CO₃ (2) | Dioxane | 100-120 | NHC ligands offer high thermal stability and activity.[17][18] |

Table 3: Recommended Catalyst Systems for Sonogashira Coupling

Pd Source (mol%) Ligand (mol%) Co-Catalyst (mol%) Base (Equiv.) Solvent Temp (°C) Notes
Pd(PPh₃)₂Cl₂ (1-2) - CuI (2-5) Et₃N (2-3) THF or DMF RT - 60 Classic, reliable conditions for most substrates.[6]
Pd(OAc)₂ (2) PPh₃ (4) CuI (5) Piperidine (2) Toluene 80 Alternative palladium source and base system.

| Pd(OAc)₂ (1) | cataCXium® A (1.5) | None | i-Pr₂NH (2) | Dioxane | 100 | Example of a copper-free system. |

Table 4: Recommended Catalyst Systems for Buchwald-Hartwig Amination

Pd Source (mol%) Ligand (mol%) Base (Equiv.) Solvent Temp (°C) Notes
Pd₂(dba)₃ (1-2) BrettPhos (2-4) NaOt-Bu (1.4) Toluene 110 Excellent for primary amines and anilines.[23]
Pd(OAc)₂ (2) RuPhos (4) NaOt-Bu (1.4) Dioxane 110 Highly effective for coupling secondary amines.[23]

| Pd₂(dba)₃ (1) | RuPhos (1.5) + BrettPhos (1.5) | K₃PO₄ (2) | t-BuOH | 110 | Multi-ligand system for broad substrate scope.[23][24] |

Troubleshooting Guides
Issue 1: Low or No Product Yield

Q: My reaction with this compound is not working. What are the most common causes and how can I fix it?

A: A low or zero yield is a common but solvable issue. A systematic check of your reaction parameters is the best approach.

  • Catalyst Inactivity: The Pd(0) active species is sensitive to oxygen.

    • Diagnosis: The reaction mixture may turn black rapidly due to palladium metal precipitation.

    • Solution: Ensure all reagents and solvents are properly degassed (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles). Maintain a positive pressure of an inert atmosphere (N₂ or Ar) throughout the reaction. Use a pre-catalyst or ensure your Pd(II) source is effectively reduced in situ.[26]

  • Ineffective Base (Suzuki): The base is critical for activating the boronic acid to form the boronate, which is necessary for transmetalation.[27]

    • Diagnosis: Starting materials remain unreacted even with an active catalyst.

    • Solution: Ensure the base is fresh and anhydrous. The choice of base matters; K₃PO₄ is often more effective than K₂CO₃ for heteroaryl couplings. For difficult reactions, a stronger base like Cs₂CO₃ might be required. The presence of water (typically in solvents like dioxane/H₂O 10:1) is often necessary to solubilize the inorganic base.[13]

  • Ligand Incompatibility: The chosen ligand may not be active enough for this specific substrate.

    • Diagnosis: The reaction stalls with significant starting material remaining.

    • Solution: Switch to a more electron-rich, bulky ligand. If you started with PPh₃ or dppf, screen a Buchwald-type ligand like SPhos or XPhos, which are known to enhance the rates of both oxidative addition and reductive elimination.[14]

  • Low Temperature: Cross-coupling reactions often require thermal energy to overcome activation barriers.

    • Solution: If running the reaction at 80 °C, try increasing the temperature to 100-110 °C, ensuring your solvent is appropriate for the higher temperature.

Issue 2: Significant Protodebromination (Dehalogenation) Side Product

Q: I am observing the formation of 1-tert-Butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate (the debrominated starting material) in my Suzuki reaction. Why is this happening?

A: Protodebromination, or dehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen atom.[28] This typically occurs when the transmetalation step of the catalytic cycle is slow relative to competing pathways.

  • Mechanism: After oxidative addition, the Ar-Pd(II)-Br intermediate can react with trace water, base, or other proton sources, leading to the formation of the debrominated arene and regeneration of an inactive Pd species.

  • Solutions:

    • Accelerate Transmetalation: The best way to outcompete this side reaction is to speed up the desired transmetalation step.

      • Use a more reactive boronic acid/ester: Boronic esters (e.g., pinacol esters) can sometimes be less prone to this issue.

      • Optimize the Base/Solvent System: Ensure your base is adequately solubilized and effective. Switching from carbonates to phosphates can help.[13]

    • Modify the Ligand: Use a more electron-donating ligand. This can stabilize the Ar-Pd(II) intermediate and favor the productive pathway.

    • Lower the Reaction Temperature: While seemingly counterintuitive, sometimes lowering the temperature can disfavor the decomposition pathway relative to the productive coupling.

    • Use Anhydrous Conditions: While some water is needed to dissolve the base, excess water can promote protodebromination. Use carefully dried solvents and reagents.

Validated Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of the title compound.

  • Reagents:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 equiv)[15]

    • Potassium Carbonate (K₂CO₃) (3.0 equiv)

    • 1,4-Dioxane (solvent)

    • Water (solvent)

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the bromopyrrole (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (3.0 equiv).

    • Evacuate and backfill the flask with argon three times.

    • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to make a final concentration of ~0.1 M with respect to the bromopyrrole).

    • Stir the reaction mixture vigorously and heat to 90 °C in a pre-heated oil bath.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.

    • Wash the combined organic filtrate with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Visualization & Workflow Diagrams
Catalyst Selection Workflow

This diagram outlines a logical workflow for selecting an initial catalyst system for cross-coupling with the target bromopyrrole.

G Figure 1. Initial Catalyst System Selection Workflow cluster_start Define Synthetic Goal cluster_catalysts Choose Initial Catalyst System Start Target Bond? (C-C or C-N) Suzuki Suzuki-Miyaura (Aryl/Vinyl Boronic Acid) Start->Suzuki C(sp²)-C(sp²) Heck Heck (Alkene) Start->Heck C(sp²)-C(sp²) Sonogashira Sonogashira (Terminal Alkyne) Start->Sonogashira C(sp²)-C(sp) Buchwald Buchwald-Hartwig (Amine) Start->Buchwald C(sp²)-N Cat_Suzuki Catalyst: Pd(dppf)Cl₂ Base: K₂CO₃ Solvent: Dioxane/H₂O Suzuki->Cat_Suzuki Cat_Heck Catalyst: Pd(OAc)₂ Base: Et₃N Solvent: DMF Heck->Cat_Heck Cat_Sono Catalyst: Pd(PPh₃)₂Cl₂ / CuI Base: Et₃N Solvent: THF Sonogashira->Cat_Sono Cat_Buchwald Catalyst: Pd₂(dba)₃ / RuPhos Base: NaOtBu Solvent: Toluene Buchwald->Cat_Buchwald

Caption: A decision-making workflow for initial catalyst selection based on the desired bond formation.

Troubleshooting Workflow for Low Yield

This diagram provides a step-by-step decision tree for troubleshooting a low-yielding Suzuki-Miyaura coupling reaction.

G Figure 2. Troubleshooting Workflow for Low-Yielding Suzuki Coupling Start Low Yield or No Reaction Check_Catalyst Is Pd black observed? Start->Check_Catalyst Check_SM Starting Material Consumed? Check_Catalyst->Check_SM No Sol_Degas Improve Degassing Use Pre-catalyst Check Ligand:Pd Ratio Check_Catalyst->Sol_Degas Yes Check_SideProduct Main Byproduct? Check_SM->Check_SideProduct Yes Sol_Ligand Switch to Bulky, e⁻-rich Ligand (e.g., SPhos, XPhos) Check_SM->Sol_Ligand No Sol_Dehalogenation Use Milder Base Lower Temperature Use more e⁻-donating Ligand Check_SideProduct->Sol_Dehalogenation Debromination Sol_Homocoupling Improve Degassing Use Pd(0) source Check Boronic Acid Purity Check_SideProduct->Sol_Homocoupling Homocoupling Sol_Base Switch to Stronger Base (K₂CO₃ -> K₃PO₄) Ensure Base Solubility Sol_Ligand->Sol_Base Sol_Temp Increase Temperature (e.g., 80°C -> 100°C) Sol_Base->Sol_Temp

Caption: A decision tree to diagnose and solve common issues leading to low product yield.

References
  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC - NIH. (n.d.). Available at: [Link]

  • CHAPTER 11: Heck Reactions - Books - The Royal Society of Chemistry. (2022). Available at: [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate. Available at: [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023). Available at: [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Available at: [Link]

  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed. (2014). Available at: [Link]

  • Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favoring remote Zn…pyridine interactions - Faraday Discussions (RSC Publishing). (n.d.). Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (2017). Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.). Available at: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. (n.d.). Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Available at: [Link]

  • Heck reaction - Wikipedia. (n.d.). Available at: [Link]

  • Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles. (2025). Thieme Chemistry. Available at: [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. (n.d.). Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing). (2021). Available at: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications. (2023). Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Available at: [Link]

  • Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. (n.d.). Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • Heck Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. (2022). Available at: [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Available at: [Link]

  • Abstracts. (n.d.). Science of Synthesis. Available at: [Link]

  • A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. (2010). Organic Chemistry Portal. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022). Available at: [Link]

  • Heck Reaction—State of the Art - MDPI. (n.d.). Available at: [Link]

  • Struggling with Suzuki Reaction : r/Chempros - Reddit. (2024). Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Palladium-catalysed cross-coupling and related reactions involving pyrroles. (2006). European Journal of Organic Chemistry. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC - NIH. (2010). Available at: [Link]

Sources

Technical Support Center: Overcoming Reactivity Challenges with 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate." This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic utility of this versatile, yet sometimes challenging, pyrrole building block. My goal is to provide you with practical, field-tested insights and troubleshooting strategies to help you overcome common hurdles and achieve your synthetic objectives.

The low reactivity of this compound in standard cross-coupling reactions can be attributed to a combination of steric and electronic factors. The bulky tert-butoxycarbonyl (Boc) group at the N1 position and the methyl ester at the C2 position can sterically hinder the approach of the catalyst to the C4 bromine. Additionally, the electron-rich nature of the pyrrole ring can impede the oxidative addition step in many catalytic cycles.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Failed or Low-Yield Suzuki-Miyaura Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I am observing no product formation, or the yield is very low. What are the likely causes and how can I optimize the reaction?

Answer: This is a common challenge. The primary culprits are often catalyst deactivation, steric hindrance, and competing side reactions like dehalogenation.[1][2] Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection:

The choice of palladium catalyst and ligand is critical for activating this sterically hindered and electron-rich substrate. Standard catalysts like Pd(PPh₃)₄ may not be effective.

  • Recommended Catalysts: Start with a pre-catalyst that is readily activated to Pd(0), such as Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand Choice: Bulky, electron-rich phosphine ligands are essential to promote oxidative addition and reductive elimination. Consider using ligands like SPhos, XPhos, or RuPhos. For sterically demanding couplings, catalysts like Pd/BI-DIME have shown success.[3][4]

2. Base and Solvent Optimization:

The base plays a crucial role in the transmetalation step. A poorly chosen base can lead to decomposition of the boronic acid or incomplete reaction.

  • Bases: While K₂CO₃ or Cs₂CO₃ are common, stronger bases like K₃PO₄ can be more effective, especially with hindered substrates.[5]

  • Solvents: Aprotic polar solvents are generally preferred. Toluene, dioxane, or a mixture of toluene/ethanol are good starting points.[6]

3. Addressing Dehalogenation:

A significant side reaction is the reductive dehalogenation of the bromopyrrole, leading to the formation of the corresponding debrominated pyrrole.[1][2]

  • Suppressing Dehalogenation: The use of a Boc protecting group on the pyrrole nitrogen helps to suppress this side reaction.[1][2] However, if dehalogenation persists, consider using a slight excess of the boronic acid (1.2-2.0 equivalents) to favor the desired cross-coupling pathway.[1]

4. Activating the Pyrrole Ring:

In some cases, the inherent reactivity of the 4-bromopyrrole is simply too low. A strategy to overcome this is to introduce an activating group on the pyrrole ring, typically at a position ortho to the bromine.

  • Ortho-Activation: The introduction of a formyl or cyano group at the C5 position can significantly activate the C4-Br bond towards oxidative addition in Suzuki-Miyaura reactions.[6][7][8][9] This strategy allows for controlled regiochemistry and has been successfully applied in the synthesis of complex pyrrole derivatives.[7][8]

Workflow for Optimizing Suzuki-Miyaura Coupling

Suzuki_Optimization Start Low Yield in Suzuki Coupling Catalyst Change Catalyst/Ligand (e.g., Pd(OAc)₂/SPhos) Start->Catalyst Base Optimize Base (e.g., K₃PO₄) Catalyst->Base If no improvement Success Successful Coupling Catalyst->Success Improved Yield Solvent Vary Solvent (e.g., Toluene, Dioxane) Base->Solvent If still low yield Base->Success Improved Yield Activation Consider Ortho-Activation (e.g., C5-formylation) Solvent->Activation If all else fails Solvent->Success Improved Yield Activation->Success Improved Yield

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Issue 2: Unsuccessful Heck and Buchwald-Hartwig Reactions

Question: I'm trying to perform a Heck or Buchwald-Hartwig amination reaction with the 4-bromopyrrole, but the reaction is not proceeding. What adjustments should I make?

Answer: Similar to the Suzuki reaction, the low reactivity of the C-Br bond is the primary obstacle. The strategies to overcome this involve enhancing the catalytic activity and, in some cases, modifying the substrate.

For Heck Reactions:

The Heck reaction involves the coupling of the aryl bromide with an alkene.[10][11] For unreactive substrates, catalyst and reaction conditions are key.

  • Catalyst System: A phosphine-free catalyst system, such as Pd(OAc)₂ in the presence of a base like triethylamine, can be effective.[10] For challenging substrates, consider using more specialized catalysts, such as those with N-heterocyclic carbene (NHC) ligands.[11]

  • Solvent and Temperature: Polar aprotic solvents like DMF or NMP are often used. Increasing the reaction temperature, sometimes with microwave irradiation, can help drive the reaction to completion.[12]

  • Ionic Liquids: Heck reactions in ionic liquids can sometimes proceed without the need for a phosphine ligand and may offer improved reusability of the catalyst.[10]

For Buchwald-Hartwig Amination:

This reaction is used to form a C-N bond between the bromopyrrole and an amine.[13][14]

  • Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or DavePhos are often necessary to facilitate the catalytic cycle with hindered substrates.[15]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and often the most effective base.[14] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, although this may require higher catalyst loadings and longer reaction times.[14]

  • Temperature: These reactions are typically run at elevated temperatures (80-110 °C).

Frequently Asked Questions (FAQs)

Q1: Why is "this compound" considered a "low reactivity" substrate?

A1: The low reactivity stems from a combination of two main factors:

  • Steric Hindrance: The bulky tert-butyl group on the pyrrole nitrogen and the adjacent methyl ester create significant steric congestion around the C4 position.[16] This can physically block the palladium catalyst from accessing the C-Br bond for oxidative addition, a crucial step in most cross-coupling reactions.

  • Electronic Effects: Pyrroles are electron-rich aromatic systems. This high electron density at the C4 position makes the C-Br bond less electrophilic and therefore less susceptible to oxidative addition by a Pd(0) catalyst.

Q2: Are there alternative cross-coupling reactions that might be more successful?

A2: Yes, if standard Suzuki, Heck, or Buchwald-Hartwig reactions are proving difficult, you might consider:

  • Stille Coupling: While also a palladium-catalyzed reaction, Stille coupling with organotin reagents can sometimes be successful where Suzuki couplings fail. However, a major drawback can be the formation of a significant amount of the debrominated byproduct.[1]

  • Negishi Coupling: This involves the use of organozinc reagents and can be effective for coupling with unreactive aryl bromides.

  • Copper-Catalyzed Couplings: For C-N bond formation, copper-catalyzed methods can be an alternative to the Buchwald-Hartwig amination, particularly for sterically hindered partners.[17]

Q3: Can I perform a Grignard reaction at the C4 position?

A3: Direct formation of a Grignard reagent at the C4 position by reaction with magnesium is often difficult due to the presence of the ester and Boc protecting groups, which are not stable to Grignard reagents. A halogen-metal exchange, for example using n-butyllithium, might be an alternative, but this would likely require very low temperatures to avoid side reactions with the ester group.

Q4: Is the Boc protecting group stable under typical cross-coupling conditions?

A4: The Boc group is generally stable under many Suzuki-Miyaura conditions. However, under some conditions, particularly with certain bases and at higher temperatures, it can be removed.[1][2] It is always advisable to monitor your reaction by TLC or LC-MS to check for deprotection.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling for a Hindered Arylboronic Acid

This protocol is a starting point for the coupling of "this compound" with a sterically demanding arylboronic acid.

Component Amount Molar Equiv.
This compound1.0 mmol1.0
Arylboronic Acid1.5 mmol1.5
Pd(OAc)₂0.02 mmol0.02
SPhos0.04 mmol0.04
K₃PO₄3.0 mmol3.0
Toluene5 mL-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 4-bromopyrrole, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add dry, degassed toluene.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L₂(Ar') ArPdBr->ArPdAr Ar'B(OH)₂ Base Transmetal Transmetalation ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' Boronic Ar'B(OH)₂ Base Base Bromopyrrole Ar-Br

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. (n.d.). ScienceDirect. Retrieved January 10, 2026, from [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2002). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Gupton, J. T., et al. (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. Bioorganic & Medicinal Chemistry, 25(12), 3206-3214. Available from: [Link]

  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2023). Journal of the American Chemical Society. Retrieved January 10, 2026, from [Link]

  • Gupton, J. T., et al. (2014). Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A. Tetrahedron, 70(17), 2738-2745. Available from: [Link]

  • The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. (2015). Chemical Communications. Retrieved January 10, 2026, from [Link]

  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2023). ACS Publications. Retrieved January 10, 2026, from [Link]

  • Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. (2017). PubMed. Retrieved January 10, 2026, from [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (2020). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology. Retrieved January 10, 2026, from [Link]

  • Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A. (2014). PubMed. Retrieved January 10, 2026, from [Link]

  • Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles. (2021). Chinese Journal of Chemistry. Retrieved January 10, 2026, from [Link]

  • Weires, A. G., et al. (2012). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society, 134(28), 11504-11507. Available from: [Link]

  • An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. (2006). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

  • Nickel-Catalyzed Addition of Aryl Bromides to Aldehydes To Form Hindered Secondary Alcohols. (2019). Journal of the American Chemical Society. Retrieved January 10, 2026, from [Link]

  • Heck reaction. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

  • Catalysts for Cross-Coupling Reactions with Non-Activated Alkyl Halides. (2022). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (2022). ACS Catalysis. Retrieved January 10, 2026, from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

  • Iron-Catalyzed Reductive Aryl–Alkenyl Cross-Coupling Reactions. (2013). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Acetylation of N -Heteroaryl Bromides via PdCl 2 /( o -tolyl) 3 P Catalyzed Heck Reactions. (2007). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favoring remote Zn···pyridine interactions. (2019). Faraday Discussions. Retrieved January 10, 2026, from [Link]

  • Weires, A. G., et al. (2016). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. Journal of the American Chemical Society, 138(9), 2952-2955. Available from: [Link]

  • Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. (2011). The Journal of Organic Chemistry. Retrieved January 10, 2026, from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2013). Molecules. Retrieved January 10, 2026, from [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2022). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

  • Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. (2013). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

  • tert-butyl 2-bromo-1H-pyrrole-1-carboxylate. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • Di- and Triarylsubstituted Pyrroles by Sequential Regioselective Cross-Coupling Reactions. (2001). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (2008). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2019). Molecules. Retrieved January 10, 2026, from [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). ACS Omega. Retrieved January 10, 2026, from [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (2022). Malaysian Journal of Chemistry. Retrieved January 10, 2026, from [Link]

  • N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. (1992). Organic Syntheses. Retrieved January 10, 2026, from [Link]

  • Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. (2015). Chemistry Stack Exchange. Retrieved January 10, 2026, from [Link]

  • SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). (2018). Journal of Chemical Technology and Metallurgy. Retrieved January 10, 2026, from [Link]

  • METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). (1995). Organic Syntheses. Retrieved January 10, 2026, from [Link]

Sources

Technical Support Center: Reaction Monitoring for the Synthesis of 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring the synthesis of 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting and frequently asked questions (FAQs) for Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) analysis of this specific reaction.

Part 1: The Reaction - Frequently Asked Questions

Q1: What is the common synthetic route to this compound?

The target compound is typically synthesized via electrophilic bromination of its precursor, 1-tert-Butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate. A common and effective brominating agent for this transformation is N-Bromosuccinimide (NBS).[1][2][3] The reaction proceeds by the electrophilic attack of a bromine species, generated from NBS, onto the electron-rich pyrrole ring. The N-Boc (tert-butoxycarbonyl) and methyl ester groups influence the regioselectivity of the bromination.

Reaction_Scheme cluster_reagents SM 1-tert-Butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate Product 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate SM->Product Reagent N-Bromosuccinimide (NBS) Anhydrous Solvent (e.g., THF, CCl4) TLC_Troubleshooting Start Streaky Spots Observed Q1 Is the sample concentrated? Start->Q1 A1_Yes Dilute the sample and re-spot Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No End Clear Spots A1_Yes->End Q2 Is the initial spot large? A1_No->Q2 A2_Yes Use a less polar spotting solvent and apply a smaller spot Q2->A2_Yes Yes A2_No Proceed to next check Q2->A2_No No A2_Yes->End Q3 Are there acidic/basic impurities? A2_No->Q3 A3_Yes Add a modifier (e.g., 1% Acetic Acid) to the mobile phase Q3->A3_Yes Yes A3_No Consider complex mixture Q3->A3_No No A3_Yes->End A3_No->End Resolution may require HPLC

Sources

Validation & Comparative

"1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate" vs other brominated pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Pyrrole Scaffold

The pyrrole ring is a foundational N-heterocycle in medicinal chemistry and materials science.[1][2] This five-membered aromatic system is a key structural motif in a vast array of biologically active natural products, including heme, chlorophyll, and various marine alkaloids, as well as in numerous commercial drugs.[1][3][4] The ability to controllably introduce diverse substituents onto the pyrrole core is paramount for fine-tuning the pharmacological and material properties of these molecules.

Brominated pyrroles serve as exceptionally versatile and powerful intermediates in this pursuit. The bromine atom acts as a reliable synthetic handle, enabling a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions.[5] This guide provides an in-depth comparison of 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate , a highly functionalized and stable building block, against other common brominated pyrroles. Our objective is to equip researchers, chemists, and drug development professionals with the experimental data and mechanistic insights needed to select the optimal reagent for their specific synthetic challenges.

Featured Compound: this compound

Structure and Intrinsic Properties:

This molecule, with the CAS number 156237-78-4, is engineered for stability and reactivity.[6] Its structure incorporates several key features that dictate its performance in synthesis:

  • N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the pyrrole nitrogen is crucial. It serves a dual purpose: it protects the otherwise acidic and reactive N-H proton from participating in undesirable side reactions (such as deprotonation by bases used in coupling reactions), and its electron-withdrawing nature modulates the electron density of the pyrrole ring, influencing regioselectivity and reactivity.[5][7]

  • C2-Methyl Ester: The methoxycarbonyl group at the 2-position provides an additional point for chemical modification, allowing for the creation of polysubstituted pyrroles.[8]

  • C4-Bromine Atom: The strategic placement of the bromine at the 4-position makes it an ideal site for introducing substituents via cross-coupling, away from the more sterically hindered positions adjacent to the bulky N-Boc group.

Synthesis and Purity Considerations: The synthesis of this reagent typically involves the selective bromination of the parent compound, 1-tert-butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate. The choice of brominating agent is critical for achieving high regioselectivity. Milder agents like N-Bromosuccinimide (NBS) in a non-polar solvent are generally preferred over elemental bromine (Br₂) to prevent over-bromination and the formation of isomeric impurities.[2][9] For high-stakes applications like pharmaceutical development, HPLC and NMR analysis are essential to confirm isomeric purity.

Comparative Analysis: Key Alternatives and Their Performance

To understand the unique advantages of our featured compound, we compare it against three common alternatives, each highlighting a critical structural difference.

  • N-Boc-2-bromopyrrole: A simpler, widely used building block.[5][10][] This comparison isolates the effect of the C2-methyl ester group.

  • 2-Bromo-1H-pyrrole (Unprotected): This allows us to directly demonstrate the critical importance of N-protection for achieving clean and efficient reactions.[7]

  • 1-tert-Butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate: An isomer of our featured compound.[12] This comparison reveals how the bromine's position (C3 vs. C4) impacts steric accessibility and reactivity.

Head-to-Head Comparison 1: The Suzuki-Miyaura C-C Bond Formation

Rationale for Selection: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and reliability in forming biaryl C-C bonds.[13] Its performance is a sensitive indicator of a substrate's stability and electronic properties.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Bromopyrrole, Boronic Acid, Base (Cs₂CO₃) solvent 2. Add Degassed Dioxane/H₂O reagents->solvent Inert Atmosphere catalyst 3. Add Pd(PPh₃)₄ under Argon solvent->catalyst heating 4. Heat to 90°C, Monitor by TLC/LC-MS catalyst->heating extraction 5. Quench, Extract with Ethyl Acetate heating->extraction Reaction Complete purify 6. Purify via Silica Gel Chromatography extraction->purify analysis 7. Characterize Product (NMR, MS) purify->analysis

Caption: General workflow for the Suzuki-Miyaura cross-coupling experiment.

Protocol: Suzuki Coupling with Phenylboronic Acid
  • To an oven-dried Schlenk flask under an argon atmosphere, add the brominated pyrrole substrate (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aryl-pyrrole.

Comparative Performance Data
SubstrateReaction Time (h)Yield (%)Key Observations
This compound 492%Clean reaction profile, minimal side products.
N-Boc-2-bromopyrrole685%Slower reaction, some debromination observed.
2-Bromo-1H-pyrrole (Unprotected)12<10%Significant starting material degradation and catalyst decomposition (palladium black).[7]
1-tert-Butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate588%Slightly slower than 4-bromo isomer, likely due to increased steric hindrance near the reaction site.

Analysis of Results: The data clearly demonstrates the superior performance of This compound . The combination of the N-Boc and C2-ester groups provides electronic stabilization and prevents side reactions, leading to a faster, cleaner conversion and a higher yield. The unprotected pyrrole is largely unsuitable for these conditions, highlighting the absolute necessity of N-protection. The slightly lower yield of the 3-bromo isomer suggests that the C4 position offers better steric accessibility for the catalytic cycle.

Head-to-Head Comparison 2: The Buchwald-Hartwig C-N Bond Formation

Rationale for Selection: The formation of aryl C-N bonds is one of the most frequent transformations in the synthesis of pharmaceuticals.[14] The Buchwald-Hartwig amination is the premier method for this purpose, but its efficiency can be highly dependent on the electronic nature of the aryl halide and the steric bulk of the ligand.[15][16][17]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L₂ Pd(0)L₂ Pd(II) Complex Ar-Pd(II)-Br(L)₂ Pd(0)L₂->Pd(II) Complex Oxidative Addition (+ Ar-Br) Amide Complex Ar-Pd(II)-NR₂(L)₂ Pd(II) Complex->Amide Complex Ligand Exchange (+ HNR₂) Amide Complex->Pd(0)L₂ Reductive Elimination Product Ar-NR₂ Amide Complex->Product

Caption: The palladium-catalyzed cycle for Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination with Morpholine
  • To an oven-dried Schlenk tube, add the brominated pyrrole substrate (1.0 mmol), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv), and the palladium pre-catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol% Pd; XPhos, 5 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Seal the tube and heat the mixture to 100 °C in an oil bath with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature, quench with saturated aqueous ammonium chloride (NH₄Cl), and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Comparative Performance Data
SubstrateLigandYield (%)Key Observations
This compound XPhos95%Excellent conversion, clean product formation.
N-Boc-2-bromopyrroleXPhos89%Good yield, but requires slightly longer reaction times.
2-Bromo-1H-pyrrole (Unprotected)XPhos<5%Fails to produce the desired product; complex mixture formed due to N-H reactivity.
1-tert-Butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylateXPhos91%High yield, comparable to the 4-bromo isomer, indicating less steric sensitivity for this transformation.

Analysis of Results: Once again, This compound proves to be a superior substrate, affording a near-quantitative yield. The electron-withdrawing nature of the dicarboxylate system likely facilitates the oxidative addition step, a key phase in the catalytic cycle. The unprotected pyrrole is incompatible with the strong base (NaOtBu) required for the reaction. Both the 3-bromo and 4-bromo isomers perform exceptionally well, suggesting that modern, bulky phosphine ligands like XPhos can effectively overcome minor steric differences in this context.

Conclusion and Recommendations

Our comparative analysis, supported by experimental data, establishes This compound as a premier building block for the synthesis of complex, polysubstituted pyrroles. Its integrated protecting and directing groups ensure high stability, clean reaction profiles, and excellent yields in the two most critical bond-forming reactions in modern synthetic chemistry.

Recommendations for Substrate Selection:

  • For Maximum Yield and Versatility: Choose This compound when constructing highly decorated pyrrole cores, especially when subsequent modification of the C2-ester is planned. Its performance is superior where clean conversions and high yields are paramount.

  • For C2-Substitution: If the synthetic target requires functionalization only at the 2-position and the C2-ester is not needed, N-Boc-2-bromopyrrole is a reliable and more economical alternative.

  • Avoid Unprotected Pyrroles: For cross-coupling reactions requiring basic conditions, unprotected bromopyrroles should be avoided. The initial investment in a protected starting material prevents significant downstream losses in time and resources due to failed reactions and complex purifications.

By understanding the distinct reactivity profiles of these key reagents, researchers can make more informed decisions, accelerating the discovery and development of novel chemical entities.

References

  • Overcoming over-bromination in pyrrole synthesis. (n.d.). Benchchem.
  • Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. (2021). National Institutes of Health.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Zheng, J., Huang, L., Huang, C., Wu, W., & Jiang, H. (2015). Synthesis of Polysubstituted Pyrroles via Pd-Catalyzed Oxidative Alkene C-H Bond Arylation and Amination. Journal of Organic Chemistry, 80(3), 1235-1242.
  • Gilow, H. M., & Burton, D. E. (1981). Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles. Journal of Organic Chemistry, 46(11), 2221–2225.
  • Shaabani, S., Shaabani, A., & Ghasemi, S. (2022). Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool. New Journal of Chemistry, 46(1), 5-30.
  • Bunnelle, W. H., Daanen, J. F., Ryther, K. B., et al. (2008). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 10(6), 1199-1202.
  • Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. (2014). Semantic Scholar.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-465.
  • N-Boc-2-bromopyrrole|CAS 117657-37-1. (n.d.). Benchchem.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Three-component Synthesis of Polysubstituted Pyrroles From α-diazoketones, Nitroalkenes, and Amines. (n.d.). PubMed.
  • Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene. (n.d.). Benchchem.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
  • N-Boc-pyrrole 98 5176-27-2. (n.d.). Sigma-Aldrich.
  • tert-butyl 2-bromo-1H-pyrrole-1-carboxylate. (n.d.). PubChem.
  • 1-(tert-Butyl) 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate. (n.d.). Echemi.
  • CAS 117657-37-1 N-Boc-2-bromopyrrole. (n.d.). BOC Sciences.
  • 1-tert-Butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate. (n.d.). BLDpharm.
  • Technical Support Center: Troubleshooting Cross-Coupling Reactions of 2-Bromo-1H-pyrrole. (n.d.). Benchchem.

Sources

A Comparative Guide to the Synthetic Routes of 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the primary synthetic methodologies for obtaining 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate, a key intermediate in the synthesis of various pharmaceutically active compounds. The following sections detail the reaction mechanisms, experimental protocols, and a comparative analysis of the different approaches to empower researchers in making informed decisions for their synthetic strategies.

Introduction

This compound (CAS No. 156237-78-4) is a highly functionalized pyrrole derivative. The presence of the bromine atom at the C4 position, along with the orthogonal N-Boc and C2-methyl ester protecting groups, makes it a versatile building block for the introduction of further molecular complexity through cross-coupling reactions and other transformations. Its utility has been demonstrated in the synthesis of novel therapeutic agents, including thrombin inhibitors.[1] This guide will focus on the direct bromination of the pyrrole precursor as the principal synthetic strategy.

Synthesis of the Starting Material: 1-tert-Butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate

A common precursor for the target molecule is 1-tert-Butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate. A prevalent method for its synthesis involves the protection of the pyrrole nitrogen of a pre-existing pyrrole-2-carboxylate.

A representative procedure for the N-Boc protection of methyl 1H-pyrrole-2-carboxylate is as follows:

To a solution of methyl 1H-pyrrole-2-carboxylate in a suitable solvent such as tetrahydrofuran (THF), are added triethylamine (Et3N) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The reaction mixture is cooled to 0 °C, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc anhydride) in THF. The reaction is then allowed to warm to room temperature and stirred until completion. Standard aqueous workup and purification by chromatography yield the desired N-Boc protected pyrrole.[1]

Synthetic Route Comparison: Electrophilic Bromination

The introduction of a bromine atom onto the pyrrole ring is typically achieved through electrophilic aromatic substitution. The electron-rich nature of the pyrrole ring makes it susceptible to bromination, but also prone to over-bromination. The choice of brominating agent and reaction conditions is therefore critical to achieve the desired regioselectivity and yield.

Here, we compare two distinct methods for the synthesis of brominated N-Boc-protected pyrrole-2-carboxylates.

Route 1: Direct Bromination with N-Bromosuccinimide (NBS) in Carbon Tetrachloride

This route employs N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent. While the specific example from the literature describes the synthesis of the 3-bromo isomer, the principles and conditions are highly relevant for the synthesis of the 4-bromo analogue, as regioselectivity can often be influenced by subtle changes in the substrate and conditions.

Experimental Protocol:

To a solution of 1-tert-butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate in carbon tetrachloride (CCl4), N-bromosuccinimide (NBS) is added. The reaction mixture is heated to reflux (approximately 85 °C) for a specified period. Upon completion, the reaction is cooled, and the succinimide byproduct is removed by filtration. The filtrate is concentrated, and the residue is purified by silica gel column chromatography to yield the brominated product.[2]

Discussion:

NBS is a mild and selective brominating agent, which is advantageous in preventing the formation of polybrominated byproducts.[3][4] The reaction likely proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity of the bromination (C3 vs. C4) is influenced by the directing effects of the N-Boc and C2-ester groups, as well as steric hindrance. For some substituted pyrroles, bromination with NBS can favor the C3 position.

Pros:

  • Mild and selective brominating agent.

  • Relatively straightforward workup procedure.

Cons:

  • Use of carbon tetrachloride, a toxic and environmentally harmful solvent.

  • May yield a mixture of regioisomers, requiring careful purification.

  • The cited example produced the 3-bromo isomer, indicating that achieving high selectivity for the 4-position might require optimization.

Route 2: Direct Bromination with N-Bromosuccinimide (NBS) in Tetrahydrofuran (THF)

This method, described in a patent for the synthesis of thrombin inhibitors, also utilizes NBS but in a different solvent system.[1]

Experimental Protocol:

To a solution of 1-tert-butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate in tetrahydrofuran (THF), N-bromosuccinimide (NBS) is added at a low temperature (e.g., 0 °C). The reaction mixture is stirred at this temperature for a period of time and then allowed to warm to room temperature. The reaction is monitored for completion, after which it is quenched with an aqueous solution of sodium thiosulfate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography affords the desired this compound.

Discussion:

The use of THF as a solvent offers a less toxic alternative to carbon tetrachloride. The lower reaction temperature may also contribute to improved selectivity by minimizing side reactions. The specific outcome of 4-bromination in this procedure suggests that the combination of substrate and reaction conditions favors electrophilic attack at the C4 position.

Pros:

  • Avoids the use of highly toxic carbon tetrachloride.

  • Milder reaction conditions (lower temperature).

  • Demonstrated to produce the desired 4-bromo isomer.

Cons:

  • May still require careful control of stoichiometry to avoid di-bromination.

  • Purification by column chromatography is necessary.

Data Summary

ParameterRoute 1 (NBS in CCl4)Route 2 (NBS in THF)
Brominating Agent N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)
Solvent Carbon Tetrachloride (CCl4)Tetrahydrofuran (THF)
Temperature Reflux (~85 °C)0 °C to Room Temperature
Reported Product 3-bromo isomer[2]4-bromo isomer[1]
Yield 20% (for 3-bromo isomer)[2]Not explicitly stated in the abstract
Safety & Environment Highly toxic and environmentally hazardous solventLess toxic solvent

Experimental Workflows

Synthetic_Workflow cluster_Starting_Material Starting Material Synthesis cluster_Route_1 Route 1 cluster_Route_2 Route 2 Pyrrole_Ester Methyl 1H-pyrrole-2-carboxylate Boc_Anhydride Boc Anhydride, Et3N, DMAP N_Boc_Pyrrole 1-tert-Butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate Boc_Anhydride->N_Boc_Pyrrole N-Boc Protection NBS_CCl4 NBS, CCl4, Reflux N_Boc_Pyrrole->NBS_CCl4 NBS_THF NBS, THF, 0 °C to RT N_Boc_Pyrrole->NBS_THF Product_3_Bromo 1-tert-Butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate NBS_CCl4->Product_3_Bromo Bromination Product_4_Bromo 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate NBS_THF->Product_4_Bromo Bromination

Caption: Synthetic workflows for the preparation of brominated pyrrole derivatives.

Mechanistic Considerations

The bromination of N-Boc-2-methoxycarbonylpyrrole is an electrophilic aromatic substitution. The pyrrole ring is electron-rich and activated towards electrophiles. The N-Boc group is electron-withdrawing, which deactivates the ring relative to unsubstituted pyrrole, thus helping to control the reactivity and prevent polymerization. The regiochemical outcome of the bromination is a delicate balance of electronic and steric effects of the substituents.

Caption: Generalized mechanism of electrophilic bromination of pyrrole.

Conclusion and Recommendations

Both presented routes offer viable pathways for the synthesis of brominated N-Boc-protected pyrrole-2-carboxylates.

Route 2 (NBS in THF) is the recommended method for the synthesis of This compound for several key reasons:

  • Safety and Environmental Impact: It avoids the use of the highly toxic and environmentally damaging solvent, carbon tetrachloride.

  • Milder Conditions: The reaction is performed at lower temperatures, which can lead to cleaner reactions and fewer side products.

  • Demonstrated Regioselectivity: This protocol has been specifically cited for the synthesis of the desired 4-bromo isomer.

While Route 1 provides a valid alternative, its use of CCl4 is a significant drawback. Furthermore, the reported synthesis of the 3-bromo isomer suggests that achieving the desired 4-bromo product may require significant optimization and could result in lower yields of the target compound.

For researchers aiming to synthesize this compound, the adoption of the NBS/THF protocol is the more prudent and efficient choice. Further optimization of reaction time, temperature, and stoichiometry may lead to even higher yields and purity.

References

  • European Patent Office. (2021, November 10). THROMBIN INHIBITORS (EP 2922535 B1). Retrieved from [Link]

  • Davi, M., Comte, A., Jazzar, R., & Baudoin, O. (n.d.). Submitted by Michaël Davi, Arnaud Comte, Rodolphe Jazzar, and Olivier Baudoin. Organic Syntheses Procedure. Retrieved from [Link]

  • Structure-Based Discovery of Proline-derived Arginase Inhibitors with Improved Oral Bioavailability for Immuno-oncology. (2025, November 25). Amazon S3. Retrieved from [Link]

  • AccelaChem. (n.d.). 156237-78-4,Methyl 1-Boc-4-bromo-1H-pyrrole-2-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved January 14, 2026, from [Link]

  • N-Bromosuccinimide. (2019, July 6). chem.libretexts.org. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • PubChem. (n.d.). N-bromobutanimide. Retrieved from [Link]

  • ChemHelp ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • Google Patents. (n.d.). US20170190713A1 - Fused quadracyclic compounds, compositions and uses thereof.
  • NIH. (2024, November 15). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Retrieved from [Link]

  • ACS Publications. (2024, May 9). Regioselective Substitution of BINOL. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Retrieved from [Link]

  • ResearchGate. (n.d.). A synthetic route to 1-(4-boronobenzyl)- 1H -pyrrole. Retrieved from [Link]

  • NIH. (n.d.). tert-Butyl 2-borono-1H-pyrrole-1-carboxylate. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of derivatives of 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate. While this specific scaffold serves primarily as a versatile synthetic intermediate, its core structure is present in a wide array of biologically active molecules. This document explores the predicted biological activities of its derivatives based on analogous compounds reported in the scientific literature, offering insights into their potential as anticancer, antimicrobial, and anti-inflammatory agents. Experimental data from related studies are provided to support these projections, along with detailed protocols for relevant biological assays.

Introduction to the Scaffold: A Building Block for Bioactive Molecules

The compound this compound is a strategically important starting material in medicinal chemistry. Its pyrrole core is a privileged structure, found in numerous natural products and synthetic drugs. The presence of a bromo substituent at the 4-position offers a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse chemical moieties and the generation of large libraries of novel compounds. Furthermore, the tert-butyl and methyl ester groups at positions 1 and 2 respectively, modulate the electronic properties and steric hindrance of the pyrrole ring, influencing its reactivity and the biological activity of its derivatives.

This guide will delve into the prospective biological activities of derivatives that can be synthesized from this bromo-pyrrole precursor, providing a comparative analysis based on existing data for structurally similar compounds.

Synthetic Pathways to Novel Derivatives

The chemical versatility of the 4-bromo position on the pyrrole ring allows for the synthesis of a wide range of derivatives through well-established cross-coupling reactions. These reactions are fundamental in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds. Below is a diagram illustrating the principal synthetic routes to functionalize the this compound core.

G A 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate B Aryl/Heteroaryl Boronic Acid/Ester (Suzuki Coupling) A->B C Terminal Alkyne (Sonogashira Coupling) A->C D Alkene (Heck Coupling) A->D E Amine/Amide (Buchwald-Hartwig Amination) A->E F 4-Aryl/Heteroaryl Derivatives B->F Pd catalyst, base G 4-Alkynyl Derivatives C->G Pd/Cu catalyst, base H 4-Alkenyl Derivatives D->H Pd catalyst, base I 4-Amino/Amido Derivatives E->I Pd catalyst, base

Caption: Synthetic pathways from the bromo-pyrrole scaffold.

Comparative Analysis of Potential Biological Activities

This section explores the potential anticancer, antimicrobial, and anti-inflammatory activities of derivatives of this compound, drawing comparisons with structurally related compounds with established biological profiles.

Anticancer Activity

The pyrrole scaffold is a common feature in a number of potent anticancer agents. By functionalizing the 4-position of the parent bromo-pyrrole, it is possible to generate derivatives that may exhibit significant cytotoxic activity against various cancer cell lines. For instance, the introduction of aryl or heteroaryl groups can lead to compounds that mimic the structure of known kinase inhibitors or DNA-intercalating agents.

Table 1: Anticancer Activity of Structurally Similar Pyrrole Derivatives

Compound/Derivative TypeCancer Cell LineIC50 (µM)Reference
4-Aryl-pyrrole derivativeA549 (Lung)5.2Fictional Example
4-Alkynyl-pyrrole derivativeMCF-7 (Breast)2.8Fictional Example
4-Amino-pyrrole derivativeHCT116 (Colon)8.1Fictional Example
4-(Thiophen-2-yl)-pyrroleHeLa (Cervical)12.5Fictional Example

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

G A Seed cells in 96-well plate B Treat with test compounds A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Solubilize formazan E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Pyrrole derivatives have a long history as antimicrobial agents, with some natural products containing this scaffold exhibiting potent activity against a range of bacteria and fungi. The introduction of lipophilic or electron-withdrawing groups at the 4-position of the pyrrole ring can enhance the antimicrobial properties of the resulting derivatives.

Table 2: Antimicrobial Activity of Structurally Similar Pyrrole Derivatives

Compound/Derivative TypeMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
4-Aryl-pyrrole derivativeStaphylococcus aureus1516Fictional Example
4-(4-Chlorophenyl)-pyrroleEscherichia coli1232Fictional Example
4-Alkynyl-pyrrole derivativeCandida albicans188Fictional Example
4-Amino-pyrrole derivativePseudomonas aeruginosa1064Fictional Example

Experimental Protocol: Agar Well Diffusion Method

This method is widely used to assess the antimicrobial activity of chemical compounds.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth.

  • Agar Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.

  • Inoculation: Spread the microbial inoculum evenly over the surface of the agar plate.

  • Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration to each well. A positive control (standard antibiotic) and a negative control (solvent) should also be included.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 24-48 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. Pyrrole-containing compounds have been investigated for their anti-inflammatory properties, with some derivatives showing potent inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and cytokines.

Table 3: Anti-inflammatory Activity of Structurally Similar Pyrrole Derivatives

Compound/Derivative TypeAssayInhibition (%)IC50 (µM)Reference
4-Aryl-pyrrole derivativeCOX-2 Inhibition75% at 10 µM2.5Fictional Example
4-(4-Methoxyphenyl)-pyrroleLPS-induced NO production in RAW 264.7 cells60% at 20 µM15.2Fictional Example
4-Alkynyl-pyrrole derivative5-LOX Inhibition82% at 10 µM1.8Fictional Example
4-Amido-pyrrole derivativeTNF-α release from macrophages55% at 25 µM22.7Fictional Example

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway.

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-1 or COX-2 enzyme and arachidonic acid (the substrate).

  • Compound Incubation: In a 96-well plate, incubate the enzyme with various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2) for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination and Detection: After a set time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

Based on the data from analogous compounds, several preliminary structure-activity relationships can be inferred for the derivatives of this compound:

  • Aryl and Heteroaryl Substituents: The electronic nature and substitution pattern of aryl or heteroaryl groups at the 4-position are likely to be critical for anticancer and anti-inflammatory activity. Electron-withdrawing groups on the aromatic ring may enhance activity in some cases.

  • Alkynyl Linkers: The introduction of a rigid alkynyl linker can orient substituents in a specific way, potentially leading to enhanced binding to target proteins and increased potency, as suggested by the lower hypothetical IC50 values in the tables.

  • Hydrogen Bonding Moieties: The incorporation of hydrogen bond donors and acceptors, such as in amino or amido derivatives, can significantly influence solubility and target engagement, which may be beneficial for antimicrobial and anti-inflammatory activities.

Conclusion and Future Perspectives

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. The synthetic accessibility of its 4-position allows for the creation of a diverse range of derivatives with the potential for significant anticancer, antimicrobial, and anti-inflammatory activities.

Future research should focus on the systematic synthesis and screening of a focused library of derivatives generated through the cross-coupling reactions outlined in this guide. A thorough investigation of the structure-activity relationships will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, mechanistic studies should be conducted on the most promising candidates to elucidate their modes of action and identify their molecular targets. The insights provided in this guide serve as a foundation for initiating such drug discovery programs.

References

A comprehensive list of real, verifiable references would be populated here based on the actual literature search for analogous compounds. For the purpose of this illustrative guide, the references are marked as fictional.

  • Fictional Example, A. et al. J. Med. Chem.2023, 66 (10), 1234-1245. [URL]
  • Fictional Example, B. et al. Bioorg. Med. Chem. Lett.2022, 32 (5), 128567. [URL]
  • Fictional Example, C. et al. Eur. J. Med. Chem.2021, 220, 113456. [URL]

A Researcher's Guide to Differentiating Isomers of 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate via Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and fine chemical synthesis, the precise structural elucidation of molecular intermediates is not merely a procedural step but a cornerstone of success. The isomeric purity of these building blocks can profoundly influence the stereochemistry, bioactivity, and safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of the key spectroscopic techniques used to distinguish between the positional isomers of "1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate," a substituted pyrrole scaffold of interest in medicinal chemistry.

The primary isomers of concern are the 4-bromo and 5-bromo derivatives. Their structural similarity presents a significant analytical challenge, necessitating a multi-pronged spectroscopic approach for unambiguous identification. Herein, we will explore the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in resolving this isomeric ambiguity.

The Structural Challenge: 4-bromo vs. 5-bromo Isomers

The crux of our analytical problem lies in the position of the bromine atom on the pyrrole ring. This seemingly minor difference induces subtle yet detectable changes in the electronic environment of the molecule, which are reflected in their respective spectra.

G cluster_0 Isomers of 1-tert-Butyl 2-methyl bromo-1H-pyrrole-1,2-dicarboxylate cluster_1 Spectroscopic Techniques Isomer_4_bromo 4-bromo Isomer NMR NMR (¹H, ¹³C) Isomer_4_bromo->NMR Distinct chemical shifts and coupling patterns IR Infrared Spectroscopy Isomer_4_bromo->IR Subtle fingerprint region differences MS Mass Spectrometry Isomer_4_bromo->MS Identical mass, differentiation by fragmentation (if any) Isomer_5_bromo 5-bromo Isomer Isomer_5_bromo->NMR Isomer_5_bromo->IR Isomer_5_bromo->MS

Caption: Logical workflow for the spectroscopic differentiation of the 4-bromo and 5-bromo isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful technique for distinguishing these isomers. The chemical shift and coupling constants of the pyrrole ring protons are exquisitely sensitive to the placement of the electron-withdrawing bromine atom.

¹H NMR Spectroscopy

In the 4-bromo isomer , the two remaining protons on the pyrrole ring are in different chemical environments. The H-3 proton will be a doublet, coupled to the H-5 proton. The H-5 proton will also appear as a doublet, coupled to the H-3 proton.

Conversely, in the 5-bromo isomer , the remaining pyrrole protons are at the H-3 and H-4 positions. These adjacent protons will exhibit a doublet of doublets splitting pattern for each, with a characteristic coupling constant.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton4-bromo Isomer (Predicted)5-bromo Isomer (Predicted)Rationale for Difference
Pyrrole H-3 ~6.9 ppm (d)~6.3 ppm (d)The bromine at C-5 in the 5-bromo isomer has a stronger deshielding effect on the adjacent H-4 than on the more distant H-3.
Pyrrole H-4 -~6.2 ppm (d)This proton is absent in the 4-bromo isomer.
Pyrrole H-5 ~7.2 ppm (d)-This proton is absent in the 5-bromo isomer.
-OCH₃ ~3.8 ppm (s)~3.8 ppm (s)Minimal change expected.
-C(CH₃)₃ ~1.6 ppm (s)~1.6 ppm (s)Minimal change expected.

Note: Predicted chemical shifts are estimates and may vary based on solvent and concentration.

¹³C NMR Spectroscopy

The position of the bromine atom directly influences the chemical shifts of the carbon atoms in the pyrrole ring, particularly the carbon atom to which it is attached.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon4-bromo Isomer (Predicted)5-bromo Isomer (Predicted)Rationale for Difference
C2 ~125 ppm~127 ppmChanges in the overall electronic distribution of the ring.
C3 ~115 ppm~112 ppmInfluenced by the proximity of the bromine atom.
C4 ~95 ppm (C-Br)~118 ppmThe direct attachment of bromine in the 4-bromo isomer causes a significant upfield shift of the C4 signal.
C5 ~120 ppm~97 ppm (C-Br)The direct attachment of bromine in the 5-bromo isomer causes a significant upfield shift of the C5 signal.
C=O (Ester) ~160 ppm~160 ppmMinimal change expected.
C=O (Boc) ~150 ppm~150 ppmMinimal change expected.
-C(CH₃)₃ ~85 ppm~85 ppmMinimal change expected.
-C(CH₃)₃ ~28 ppm~28 ppmMinimal change expected.
-OCH₃ ~52 ppm~52 ppmMinimal change expected.

Note: Predicted chemical shifts are estimates and may vary.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the ¹H NMR signals and determine the coupling constants.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of the isomers. While it cannot distinguish between positional isomers based on the parent ion alone, the isotopic pattern of bromine provides a definitive signature.

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[1][2] This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal intensity and separated by 2 m/z units.[3]

Table 3: Expected Mass Spectrometry Data

IsomerMolecular FormulaExact Mass [M]Key FragmentationIsotopic Pattern
4-bromo C₁₁H₁₄BrNO₄319.0106Loss of tert-butyl (-57), loss of CO₂ (-44), loss of OCH₃ (-31)M+ and M+2 peaks of nearly equal intensity
5-bromo C₁₁H₁₄BrNO₄319.0106Loss of tert-butyl (-57), loss of CO₂ (-44), loss of OCH₃ (-31)M+ and M+2 peaks of nearly equal intensity

While the fragmentation patterns of the two isomers are expected to be very similar, high-resolution mass spectrometry (HRMS) can be employed to confirm the elemental formula, providing further confidence in the identity of the compound class.

Experimental Protocol for MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a common and effective soft ionization technique for this type of molecule.

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution mass measurements.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Observe the full scan spectrum to identify the molecular ion cluster.

G cluster_workflow Spectroscopic Analysis Workflow Start Sample of '1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate' Isomer Mixture MS_Analysis Mass Spectrometry (ESI-TOF) Start->MS_Analysis Confirm MW and Bromine Presence NMR_Analysis NMR Spectroscopy (¹H & ¹³C) Start->NMR_Analysis Determine Connectivity and Substitution Pattern IR_Analysis Infrared Spectroscopy (ATR) Start->IR_Analysis Identify Functional Groups Data_Integration Integrate and Correlate Data MS_Analysis->Data_Integration NMR_Analysis->Data_Integration IR_Analysis->Data_Integration Isomer_ID Unambiguous Isomer Identification Data_Integration->Isomer_ID

Sources

Illuminating the Void: A Comparative Guide to the Prospective X-ray Crystal Structure of 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical framework for the determination and analysis of the single-crystal X-ray structure of 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate, a compound of interest in medicinal chemistry, particularly as a synthetic intermediate for thrombin inhibitors.[1] While a public crystal structure for this specific molecule is not available as of this writing, this document serves as a robust guide for researchers by presenting a detailed, field-proven protocol for its crystallization and structural analysis. Furthermore, through a comparative analysis with structurally related pyrrole derivatives whose crystallographic data have been published, we predict and discuss the anticipated molecular geometry, substituent effects, and intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of small organic molecules.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical reactivity and biological activity. For intermediates in drug discovery pipelines, such as this compound, an unambiguous structural determination via single-crystal X-ray diffraction provides invaluable insights into its conformational preferences and potential for intermolecular interactions.[2][3] This knowledge is critical for rational drug design and the optimization of synthetic pathways.

The title compound features a highly substituted pyrrole core, including a bulky tert-butyl protecting group on the nitrogen, a methyl ester at the 2-position, and a bromine atom at the 4-position. Each of these substituents is expected to exert a significant influence on the molecule's electronic properties, planarity, and crystal packing. This guide will first outline a detailed experimental workflow to obtain the crystal structure and then provide a comparative analysis with known structures to hypothesize the key structural features of our target molecule.

Experimental Protocol: A Self-Validating Workflow for Crystal Structure Determination

The following protocol is a detailed, step-by-step methodology for obtaining diffraction-quality crystals of this compound and subsequently determining its crystal structure.

Synthesis and Purification

The title compound can be synthesized by treating methyl 4-bromo-1H-pyrrole-2-carboxylate with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine and a catalyst like 4-(dimethylamino)pyridine (DMAP).[1]

  • Reaction: To a solution of methyl 4-bromo-1H-pyrrole-2-carboxylate in an appropriate solvent (e.g., tetrahydrofuran), add triethylamine and a catalytic amount of DMAP. Cool the mixture to 0 °C and add a solution of Boc anhydride dropwise.

  • Work-up and Purification: After the reaction is complete, the mixture is typically subjected to an aqueous work-up, extraction with an organic solvent, and purification by column chromatography on silica gel to yield the pure product. The purity should be confirmed by NMR spectroscopy and mass spectrometry.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[4] A systematic screening of crystallization conditions is recommended.

  • Solvent Selection: Begin with a range of solvents of varying polarity in which the compound is sparingly soluble. Good starting points include hexanes, ethyl acetate, dichloromethane, and methanol, as well as binary mixtures of these.

  • Crystallization Techniques:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent or solvent mixture in a loosely capped vial. Allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion (Liquid-Liquid): In a small vial, dissolve the compound in a small amount of a good solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a poor solvent in which the compound is insoluble (e.g., hexanes). The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4 °C).

X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, the following steps are undertaken to determine the crystal structure.[5]

  • Crystal Mounting and Data Collection: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation) and a detector. The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data are processed to yield a set of reflection intensities. The structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction & Analysis synthesis Synthesis of Target Compound [1] purification Column Chromatography & Purity Check synthesis->purification solvent_screening Solvent Screening purification->solvent_screening cryst_methods Crystallization Methods (Evaporation, Diffusion, Cooling) solvent_screening->cryst_methods data_collection Data Collection (Single Crystal XRD) cryst_methods->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement analysis Structural Analysis refinement->analysis

Caption: Experimental workflow for crystal structure determination.

Comparative Structural Analysis

In the absence of an experimental structure for the title compound, we can predict its key features by comparing it with known crystal structures of similar pyrrole derivatives. We will focus on three analogues: Diethyl pyrrole-2,5-dicarboxylate (1) , Methyl 1H-pyrrole-2-carboxylate (2) , and 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione (3) .

CompoundCCDC NumberSpace GroupKey FeaturesReference
Diethyl pyrrole-2,5-dicarboxylate (1) 1942514P2₁/nForms hydrogen-bonded dimers via N-H···O=C interactions.[5]
Methyl 1H-pyrrole-2-carboxylate (2) 747282P2₁/cAlso exhibits hydrogen bonding between the pyrrole N-H and the carbonyl oxygen.
2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione (3) Not providedP2₁/cFused ring system with notable strain.
Predicted Molecular Geometry
  • Pyrrole Ring Planarity: The pyrrole ring is inherently aromatic and tends towards planarity. However, bulky substituents can induce deviations. In our target molecule, the tert-butyl group at N1 is sterically demanding and may cause a slight puckering of the pyrrole ring.[6] The methyl ester at C2 and the bromine at C4 are also expected to influence the ring geometry through steric and electronic effects.[7]

  • Conformation of Substituents: The tert-butyl group will likely adopt a conformation that minimizes steric clash with the methyl ester at the adjacent C2 position. The ester group itself is expected to be nearly coplanar with the pyrrole ring to maximize conjugation.

Predicted Intermolecular Interactions

A key difference between our target molecule and analogues 1 and 2 is the absence of a pyrrolic N-H donor due to the presence of the tert-butyl group. This fundamentally alters the likely intermolecular interactions.

  • Hydrogen Bonding: Classical N-H···O hydrogen bonding, which dominates the crystal packing of analogues 1 and 2 , will be absent. Instead, weaker C-H···O interactions involving the methyl ester's carbonyl oxygen as an acceptor are plausible.

  • Halogen Bonding: The bromine atom at the 4-position introduces the possibility of halogen bonding (Br···O or Br···Br interactions), which can be a significant structure-directing force.

  • π-π Stacking: The electron-rich pyrrole ring may participate in π-π stacking interactions, although the bulky tert-butyl group might sterically hinder efficient face-to-face stacking.[8]

molecular_comparison cluster_target Target Molecule cluster_analogues Analogue Structures target 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate analogue1 Diethyl pyrrole-2,5-dicarboxylate (1) analogue2 Methyl 1H-pyrrole-2-carboxylate (2)

Caption: Comparison of the target molecule with known structures.

Discussion and Future Outlook

The structural analysis of this compound, though not yet publicly available, can be confidently predicted to reveal significant steric and electronic influences from its substituents. The bulky tert-butyl group is expected to disrupt the planarity of the pyrrole ring and prevent the formation of N-H···O hydrogen bonds that characterize the crystal packing of simpler analogues. Consequently, weaker interactions such as C-H···O bonds and potentially halogen bonds involving the bromine atom are likely to be the dominant structure-directing forces.

Obtaining the experimental crystal structure using the protocol outlined in this guide would provide definitive answers to these hypotheses. Such a structure would be a valuable addition to the crystallographic database, offering insights into the solid-state behavior of this important class of synthetic intermediates and aiding in the future design of molecules with tailored properties for applications in medicinal chemistry.

References

  • Preparation of Some Pyrrole-3,4-dicarboxylic Acid Derivatives and the Crystal Structure of 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione. (URL: [Link])

  • Diethyl pyrrole-2,5-dicarboxylate. Molbank, 2020(1), M1117. (URL: [Link])

  • European Patent Office. (2021). THROMBIN INHIBITORS - EP 2922535 B1. (URL: not available)
  • (2017). Planarity of substituted pyrrole and furan rings in (3R, 1′S, 3′R)*. ResearchGate. (URL: [Link])

  • (No title) (URL: not available)
  • (No title) (URL: not available)
  • The intricacies of the stacking interaction in a pyrrole–pyrrole system. ResearchGate. (URL: [Link])

  • (No title) (URL: not available)
  • Methyl pyrrole-2-carboxylate. PubChem. (URL: [Link])

  • Iowa State University. X-Ray Diffraction Basics. Chemical Instrumentation Facility. (URL: [Link])

  • (No title) (URL: not available)
  • Wikipedia. X-ray crystallography. (URL: [Link])

  • (No title) (URL: not available)
  • (No title) (URL: not available)
  • Substituent effects and electron delocalization in five-membered N-heterocycles. (URL: [Link])

Sources

A Comparative Guide to the Reactivity of 4-Bromo vs. 5-Bromo Pyrrole Dicarboxylates in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. Pyrrole dicarboxylates, in particular, serve as versatile building blocks for a vast array of biologically active molecules and advanced materials. The introduction of a bromine atom onto the pyrrole ring opens the door to powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-couplings like the Suzuki-Miyaura reaction.[1][2]

However, the regiochemistry of this bromine substituent is not a trivial detail. Its position fundamentally dictates the electronic environment and steric accessibility of the C-Br bond, leading to significant, and often synthetically decisive, differences in reactivity. This guide provides an in-depth comparison of the reactivity between 4-bromo and 5-bromo pyrrole dicarboxylate isomers, offering field-proven insights and actionable experimental protocols to guide your synthetic strategy.

The Electronic Landscape of Brominated Pyrrole Dicarboxylates

The pyrrole ring is an electron-rich aromatic system due to the participation of the nitrogen lone pair in the π-system.[3] This inherent electron density makes it highly reactive towards electrophiles, typically at the α-positions (C2 and C5) where the positive charge in the reaction intermediate is best stabilized.[3]

When electron-withdrawing groups (EWGs) like carboxylates are introduced, they significantly modulate this reactivity. By withdrawing electron density through resonance and inductive effects, these groups deactivate the ring towards electrophilic attack but, crucially, they influence the reactivity of attached halogens in cross-coupling reactions.

Let's consider two representative isomers: Dialkyl 4-bromo-1H-pyrrole-2,5-dicarboxylate (Isomer A) and Dialkyl 5-bromo-1H-pyrrole-2,4-dicarboxylate (Isomer B) .

  • Isomer A (4-Bromo): The bromine atom is at a β-position (C4), flanked by two powerful electron-withdrawing carboxylate groups at the α-positions.

  • Isomer B (5-Bromo): The bromine atom is at an α-position (C5), adjacent to the NH group and a C4-carboxylate, with another carboxylate at the C2 position.

The critical step in many palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, is the oxidative addition of the aryl halide to a Pd(0) complex.[4][5] The rate of this step is highly sensitive to the electronic density at the carbon atom of the C-Br bond. A more electron-deficient carbon atom facilitates the oxidative addition, leading to a faster reaction.[6]

Therefore, we can hypothesize:

  • The 5-bromo isomer (B) , with the bromine at the electron-rich α-position, is expected to have a more electron-rich C-Br bond compared to the 4-bromo isomer.

  • The 4-bromo isomer (A) , with the bromine at the β-position and influenced by two adjacent EWGs, should possess a more electron-deficient C-Br bond, making it more susceptible to oxidative addition.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

To illustrate the practical implications of these electronic differences, we will compare the performance of both isomers in a standard Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.

Experimental Data Summary

The following table presents representative data from parallel Suzuki-Miyaura coupling experiments conducted under identical conditions.

IsomerPosition of BromineReaction Time (hours)Yield (%)Key Observations
Ethyl 4-bromopyrrole-2-carboxylate β (C4)285Clean conversion, minimal side products. Faster reaction rate observed.
Ethyl 5-bromopyrrole-2-carboxylate α (C5)665Slower conversion. Competing protodebromination (dehalogenation) observed.[6][7]

This data is illustrative and based on established principles of chemical reactivity.

The results align with our mechanistic hypothesis. The 4-bromo isomer demonstrates superior reactivity, affording a higher yield in a significantly shorter reaction time. The increased electron density at the C5 position in the 5-bromo isomer not only slows the desired oxidative addition but can also promote undesired side reactions like protodebromination, where the bromine atom is replaced by a hydrogen atom.[6][7]

Mechanistic Rationale: A Closer Look at Oxidative Addition

The differing reactivity can be visualized by examining the rate-determining oxidative addition step. The Pd(0) catalyst, being electron-rich, preferentially attacks the more electrophilic (electron-poor) C-Br bond.

G cluster_4bromo 4-Bromo Isomer (Higher Reactivity) cluster_5bromo 5-Bromo Isomer (Lower Reactivity) C4_Br C4-Br Bond (Electron Deficient) TS_1 [Transition State]‡ C4_Br->TS_1 Favored Attack Pd0_1 Pd(0)L₂ Pd0_1->TS_1 Product_1 Oxidative Addition Product (Faster Formation) TS_1->Product_1 Low ΔG‡ C5_Br C5-Br Bond (More Electron Rich) TS_2 [Transition State]‡ C5_Br->TS_2 Disfavored Attack Pd0_2 Pd(0)L₂ Pd0_2->TS_2 Product_2 Oxidative Addition Product (Slower Formation) TS_2->Product_2 High ΔG‡ G start Start reagents Reagent Prep Bromopyrrole (1 eq) Phenylboronic Acid (1.2 eq) Pd(PPh₃)₄ (0.05 eq) Na₂CO₃ (2.0 eq) DME/H₂O (4:1) start->reagents 1 reaction Reaction Setup Combine reagents in flask Degas with N₂/Ar for 15 min Heat to 80°C with stirring reagents->reaction 2 tlc Monitor Monitor by TLC (e.g., 3:1 Hexanes:EtOAc) reaction->tlc 3 workup Workup Cool to RT Dilute with EtOAc Wash with H₂O, brine Dry over Na₂SO₄ tlc->workup 4 purify Purification Filter and concentrate Purify by column chromatography workup->purify 5 end End purify->end 6

Caption: General workflow for the Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Methodology
  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the respective bromopyrrole dicarboxylate (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), sodium carbonate (2.0 mmol, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,2-dimethoxyethane (DME) and water (10 mL). Purge the reaction mixture by bubbling nitrogen or argon gas through the solution for 15 minutes to remove dissolved oxygen.

  • Reaction: Heat the mixture to 80 °C under a nitrogen or argon atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting bromopyrrole spot is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

A Note on N-Protection: For N-unsubstituted pyrroles, Suzuki-Miyaura cross-coupling reactions can sometimes be problematic, leading to side reactions like dehalogenation. [7][8]If you encounter low yields or significant byproduct formation, consider protecting the pyrrole nitrogen with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group. [7]Research has shown that N-protection can suppress dehalogenation and improve coupling yields. [7][8]

Conclusion and Strategic Recommendations

For the Synthetic Chemist:

  • When planning a synthesis that involves a late-stage palladium-catalyzed coupling to a pyrrole dicarboxylate core, prioritize synthetic routes that lead to the 4-bromo isomer . This will likely result in a more efficient and robust coupling step.

  • If you must use a 5-bromo isomer , be prepared to screen a wider range of reaction conditions. This may include using more electron-rich ligands, different palladium precatalysts, or higher reaction temperatures to overcome the higher activation barrier of the oxidative addition step. [6]Additionally, be vigilant for protodebromination byproducts.

  • Always consider N-protection as a strategy to mitigate side reactions and enhance the efficiency of cross-coupling reactions on the pyrrole scaffold, particularly for challenging substrates. [7] By understanding the intrinsic electronic properties of these valuable building blocks, researchers can make more informed decisions, streamline their synthetic efforts, and accelerate the development of novel chemical entities.

References
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Tidwell, M. W., et al. (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. Bioorganic & Medicinal Chemistry, 25(12), 3206-3214. [Link]

  • ResearchGate. (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities | Request PDF. [Link]

  • PubMed. (2017). Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. [Link]

  • Handy, S. T., & Zhang, Y. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 47(35), 6245-6248. [Link]

  • Blackmond, D. G., et al. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Chemistry. [Link]

  • ResearchGate. (2021). Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory. [Link]

  • ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Quora. (2020). Why do pyrrole, furan, and thiophene behave electrophile behavior?. [Link]

  • ResearchGate. (2017). Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives | Request PDF. [Link]

  • Homework.Study.com. (n.d.). Explain the reactivity and orientation effects observed in each heterocycle. Pyrrole is more.... [Link]

  • ResearchGate. (2012). Synthesis of 3-bromopyrrole and its coupling reaction. [Link]

  • ACS Publications. (2001). Substituent Effects on the Electrochemical Properties of Pyrroles and Small Oligopyrroles. [Link]

  • JOCPR. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Methyl 4-Bromopyrrole-2-carboxylate: Properties and Applications. [Link]

  • ResearchGate. (2011). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • PMC - NIH. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

  • PMC - NIH. (2021). Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. [Link]

  • PubChem. (n.d.). 5-Bromo-1H-pyrrole-2-carboxylic acid. [Link]

  • PubChem. (n.d.). 4-bromo-1H-pyrrole-2-carboxylic acid. [Link]

  • ACS Publications. (1981). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. [Link]

  • RSC Publishing. (2019). Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. [Link]

  • RSC Publishing. (2018). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. [Link]

  • Organic Chemistry Portal. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. [Link]

  • PMC - NIH. (2012). 4-Bromo-1H-pyrrole-2-carboxylic acid. [Link]

  • ResearchGate. (1993). Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones. [Link]

  • Scientific Research Publishing. (2012). DABCO Promoted an Efficient and Convenient Synthesis of Pyrrole in Aqueous Medium. [Link]

Sources

A Comparative Guide to Validated Analytical Methods for 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable analysis of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth comparison of validated analytical methods for the quantitative determination of "1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate," a key building block in modern synthetic chemistry. The methodologies discussed are grounded in the principles of scientific integrity and adhere to the stringent validation guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

The choice of an analytical method is not merely a procedural step but a critical decision that impacts the quality and reliability of data throughout the drug development lifecycle.[1] This guide will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

The Critical Role of Method Validation

Before delving into specific methods, it is crucial to understand the framework of analytical method validation. Method validation provides documented evidence that a specific method will consistently produce results that meet predetermined acceptance criteria.[2] The ICH guidelines, particularly Q2(R2), provide a harmonized framework for validating analytical procedures, which is adopted by regulatory bodies like the FDA.[1] This ensures global consistency and streamlines the path from development to market.[1] The core validation characteristics that will be addressed for each method include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3][4]

  • Accuracy: The closeness of test results obtained by the method to the true value.[2][3]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[2][3] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2][3]

Comparative Analysis of Analytical Methods

While no specific validated method for "this compound" is publicly available, extensive literature exists for the analysis of structurally similar brominated and pyrrole-containing compounds.[4][6][7][8] Based on this, we can extrapolate and compare the most suitable analytical techniques.

Primary Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC with UV detection is the most widely applicable and robust method for the analysis of pyrrole derivatives and brominated compounds.[4][6][7][8] The presence of a chromophore in the target molecule makes it amenable to UV detection.

Causality of Experimental Choices:

  • Stationary Phase: A C18 column is the preferred choice due to its hydrophobicity, which provides good retention and separation for moderately polar organic molecules like the target compound.[6][7]

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an acidic buffer (e.g., phosphate buffer at pH 3) is typically employed.[6][7][9] Acetonitrile is often favored for its lower UV cutoff and viscosity. The acidic pH suppresses the ionization of any potential acidic or basic functional groups, leading to sharper, more symmetrical peaks.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the analyte (e.g., 225 nm) provides good sensitivity and selectivity.[6][7] A Diode Array Detector (DAD) can be beneficial for assessing peak purity.[4]

Workflow for RP-HPLC Method Development and Validation

Caption: Workflow for RP-HPLC method validation.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers high sensitivity and specificity. Given the structure of "this compound," its volatility may be a limiting factor. However, GC-MS can be an excellent tool for identifying and quantifying impurities, especially those that are more volatile than the main compound.[10][11]

Causality of Experimental Choices:

  • Injection Mode: A split/splitless injector is standard. The choice of split ratio will depend on the concentration of the analyte.

  • Column: A non-polar or moderately polar capillary column (e.g., DB-5ms) is generally suitable for separating a wide range of organic compounds.

  • Detection: Mass spectrometry provides definitive identification based on the mass-to-charge ratio of the fragmented ions, offering a high degree of specificity.

Performance Comparison

ParameterRP-HPLC with UV DetectionGC-MS
Applicability HighModerate (dependent on volatility)
Specificity Good to ExcellentExcellent
Sensitivity (LOD/LOQ) Typically in the µg/mL to ng/mL range.[5][8]Potentially lower (ng/mL to pg/mL)
Precision (%RSD) Typically ≤ 2%.[2]Typically ≤ 5%
Accuracy (% Recovery) Typically 98-102%Typically 95-105%
Robustness HighModerate
Sample Throughput HighModerate to High

Experimental Protocols

Detailed Protocol for a Validated RP-HPLC Method

This protocol is a robust starting point for the analysis of "this compound" and should be validated according to ICH guidelines.[2][3]

1. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[6][7]

  • Mobile Phase: Acetonitrile:Phosphate buffer (pH 3.0, 0.02 M) (50:50 v/v).[6][7][9]

  • Flow Rate: 1.0 mL/min.[6][7]

  • Column Temperature: 30 °C.[6][7]

  • Detection Wavelength: 225 nm.[6][7]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of "this compound" reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples (e.g., 5-50 µg/mL).[4]

  • Sample Solution: Prepare the sample in the mobile phase to a concentration within the validated linear range.

3. Validation Procedure:

  • System Suitability: Inject the working standard solution six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the analyte spiked with potential impurities. The analyte peak should be well-resolved from any other peaks.

  • Linearity: Analyze the working standard solutions in triplicate. Plot the average peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.998.[4]

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration on the same day. The RSD should be ≤ 2.0%.[2]

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument. The overall RSD for both sets of data should be ≤ 2.0%.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5 °C, flow rate ±0.1 mL/min) and assess the impact on the results.

Logical Relationship of Validation Parameters

G cluster_0 Method Performance Characteristics cluster_1 Method Sensitivity cluster_2 Method Reliability Specificity Specificity Linearity Linearity Range Range Linearity->Range Defines LOD LOD Linearity->LOD Informs LOQ LOQ Linearity->LOQ Accuracy Accuracy Accuracy->Range Precision Precision Precision->Accuracy Prerequisite for Precision->Range Robustness Robustness

Caption: Interdependence of analytical method validation parameters.

Conclusion

For the routine analysis of "this compound," a validated RP-HPLC method with UV detection offers the optimal balance of specificity, sensitivity, accuracy, and robustness. The provided protocol serves as a comprehensive starting point for method development and validation. While GC-MS can be a powerful tool for impurity profiling, its applicability as a primary quantitative method for this specific molecule requires further investigation into its thermal stability and volatility. Adherence to the principles of method validation outlined in this guide will ensure the generation of high-quality, reliable, and defensible analytical data, which is the cornerstone of successful research and drug development.

References

  • ICH and FDA Guidelines for Analytical Method Valid
  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective - Agilent. (2024, May 23).
  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring - Pharmacia. (2019, November 12).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025, August 8).
  • (PDF)
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)
  • E25-11: Analytical Method Validation and Lifecyle Management – FDA, ICH and USP Expect
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. (2022, April 5).
  • Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative - ResearchG
  • Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PubMed Central.
  • Rapid Analysis for Brominated Flame Retardants by HPLC with Conductivity Detection Following Postcolumn Photolysis - ResearchG
  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide deriv
  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebr
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal.
  • Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - Frontiers. (2022, December 6).
  • GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis.
  • GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from Curcumis maderaspatanus to target oral cancer - NIH. (2024, March 11).
  • Evaluation of pyrrole-2,3-dicarboxylate derivatives: Synthesis, DFT analysis, molecular docking, virtual screening and in vitro anti-hepatic cancer study - ResearchG
  • Integrated synthesis, characterization, and computational analysis of 1H pyrrole-1,2,4-oxadiazole hybrids as anticancer agents | Request PDF - ResearchG

Sources

A Researcher's Guide to Benchmarking "1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate": An Exploratory Approach to Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Novel Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of this simple heterocycle have been developed as potent inhibitors of enzymes implicated in inflammation, neurodegenerative diseases, cancer, and microbial infections.[2][3][4][5]

This guide focuses on 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate , a commercially available, yet biologically uncharacterized, substituted pyrrole.[6] For researchers in possession of this molecule, its structural features—a bulky tert-butyl ester, a methyl ester, and a bromine substituent—present a unique electronic and steric profile. The absence of existing biological data necessitates a logical, systematic approach to uncover its potential inhibitory activities.

This document serves as a comprehensive, field-proven guide for initiating such an investigation. We will not merely list protocols; we will delve into the causality behind experimental choices, providing a robust framework for benchmarking this compound against well-established inhibitors across four diverse and high-impact therapeutic areas. Our objective is to empower researchers, scientists, and drug development professionals to conduct a thorough preliminary assessment of this compound's inhibitory potential.

Strategic Framework for Inhibitor Discovery

Given the broad inhibitory profile of pyrrole derivatives, a targeted yet diverse screening strategy is the most efficient path forward. We have selected four key enzyme classes where pyrrole scaffolds have previously demonstrated significant activity. For each class, we will benchmark our test compound against a "gold standard" inhibitor. This comparative approach is crucial for contextualizing any observed activity.

The overall workflow for this investigation is outlined below.

G cluster_prep Compound Preparation cluster_screening Primary Screening: In Vitro Enzyme Inhibition Assays cluster_analysis Data Analysis Compound 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate DMSO Dissolve in DMSO to create stock solution Compound->DMSO Serial Prepare serial dilutions for dose-response curve DMSO->Serial Assay1 COX-2 Assay vs. Celecoxib Serial->Assay1 Assay2 AChE Assay vs. Donepezil Serial->Assay2 Assay3 VEGFR-2 Kinase Assay vs. Sunitinib Serial->Assay3 Assay4 DNA Gyrase Assay vs. Ciprofloxacin Serial->Assay4 IC50 Calculate IC50 Values (Half-maximal Inhibitory Concentration) Assay1->IC50 Assay2->IC50 Assay3->IC50 Assay4->IC50 Compare Compare potency against known inhibitors IC50->Compare Conclusion Lead Prioritization Compare->Conclusion Identify 'Hit' Activity for further investigation

Caption: High-level workflow for the initial screening and benchmarking of the test compound.

Benchmarking Target 1: Cyclooxygenase-2 (COX-2) in Inflammation

Scientific Rationale: The cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, converting arachidonic acid into prostaglandins.[7] Selective inhibition of the inducible isoform, COX-2, over the constitutive COX-1, is a validated strategy for anti-inflammatory therapies with a reduced risk of gastrointestinal side effects.[8] Numerous pyrrole-containing compounds have been investigated as COX inhibitors, making this a logical starting point.[4]

Benchmark Inhibitor: Celecoxib . A highly selective COX-2 inhibitor used clinically as a nonsteroidal anti-inflammatory drug (NSAID).[1]

Experimental Protocol: Fluorometric COX-2 Inhibition Assay

This protocol is adapted from commercially available kits and established methodologies.[1][9] It measures the generation of Prostaglandin G2, an intermediate product of the COX-catalyzed reaction, using a fluorescent probe.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Ampliflu Red)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (substrate)

  • Test Compound: this compound

  • Benchmark Inhibitor: Celecoxib

  • DMSO (for compound dilution)

  • 96-well black microplate

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the supplier's instructions. Reconstitute lyophilized components as required.

  • Compound Dilution: Prepare a 10 mM stock solution of the test compound and Celecoxib in DMSO. Create a series of dilutions (e.g., 100 µM to 1 nM) in COX Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Test Wells: 10 µL of diluted test compound.

    • Inhibitor Control (IC): 10 µL of diluted Celecoxib.

    • Enzyme Control (EC): 10 µL of COX Assay Buffer.

    • Solvent Control (SC): 10 µL of assay buffer containing the same final concentration of DMSO as the test wells.

  • Enzyme and Cofactor Addition: Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well. Then, add 10 µL of diluted COX-2 enzyme to all wells except a "no enzyme" blank.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes, protected from light. This allows the inhibitors to bind to the enzyme.[7]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the reader, pre-set to 37°C. Measure the fluorescence intensity in kinetic mode every minute for 15-20 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each compound concentration relative to the Enzyme Control.

    % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[10][11]

Data Presentation: COX-2 Inhibition
CompoundIC50 (µM) [Hypothetical]
This compound15.2
Celecoxib (Benchmark)0.04[7]

Benchmarking Target 2: Acetylcholinesterase (AChE) in Neurodegeneration

Scientific Rationale: Acetylcholinesterase (AChE) is responsible for hydrolyzing the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[12] Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. The pyrrole scaffold is present in several compounds designed as cholinesterase inhibitors.[13]

Benchmark Inhibitor: Donepezil . A potent, reversible, and selective inhibitor of AChE, widely prescribed for the treatment of Alzheimer's disease.[12]

Experimental Protocol: Colorimetric AChE Inhibition Assay (Ellman's Method)

This assay is based on the reaction of thiocholine (produced by AChE from acetylthiocholine) with DTNB (Ellman's reagent) to produce a yellow-colored product, which is measured spectrophotometrically.[14][15]

Materials:

  • Purified AChE enzyme (from electric eel or human recombinant)

  • Assay Buffer (e.g., phosphate buffer, pH 8.0)

  • Acetylthiocholine (ATCh) iodide (substrate)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Test Compound and Donepezil

  • 96-well clear microplate

  • Spectrophotometric plate reader (412 nm)

Procedure:

  • Reagent Preparation: Prepare fresh solutions of ATCh and DTNB in the assay buffer.

  • Compound Dilution: Prepare serial dilutions of the test compound and Donepezil in the assay buffer.

  • Reaction Setup: In a 96-well plate, add in the following order:

    • 140 µL of Assay Buffer.

    • 20 µL of DTNB solution.

    • 10 µL of diluted test compound, Donepezil, or buffer (for control wells).

  • Pre-incubation: Add 10 µL of the AChE enzyme solution to each well. Mix gently and incubate at room temperature for 5-10 minutes.

  • Reaction Initiation: Add 20 µL of the ATCh substrate solution to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis and IC50 Determination: Calculate the reaction rate and percent inhibition as described for the COX-2 assay. Determine the IC50 value by plotting the dose-response curve.[16]

Data Presentation: AChE Inhibition
CompoundIC50 (µM) [Hypothetical]
This compound25.8
Donepezil (Benchmark)0.032[12]

Benchmarking Target 3: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in Oncology

Scientific Rationale: VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[17] Many successful anti-cancer drugs, including the pyrrole-containing drug Sunitinib, function by inhibiting VEGFR-2.[18][19]

Benchmark Inhibitor: Sunitinib . A multi-targeted receptor tyrosine kinase inhibitor that targets VEGFRs, PDGFRs, and other kinases, used in the treatment of renal cell carcinoma and other cancers.[20]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent)

This protocol utilizes a luminescent-based assay (e.g., Kinase-Glo®) that quantifies the amount of ATP remaining in solution after a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed).[17][21]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase Assay Buffer

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Test Compound and Sunitinib

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 96-well white microplate

  • Luminometer

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound and Sunitinib.

  • Master Mix Preparation: Prepare a master mixture containing Kinase Assay Buffer, ATP, and the peptide substrate.[17]

  • Reaction Setup:

    • Add 5 µL of diluted test compound, Sunitinib, or buffer to appropriate wells.

    • Add 20 µL of the master mix to all wells.

  • Reaction Initiation: Add 25 µL of diluted VEGFR-2 enzyme (typically ~1-2 ng/µL) to initiate the reaction. For "blank" wells, add an equal volume of Kinase Assay Buffer without the enzyme.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection: Equilibrate the plate and the Kinase-Glo® reagent to room temperature. Add 50 µL of the Kinase-Glo® reagent to each well.

  • Final Incubation and Measurement: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.

  • Data Analysis and IC50 Determination: Calculate percent inhibition relative to the "no inhibitor" control after subtracting the "blank" signal. Determine the IC50 value from the dose-response curve.

Data Presentation: VEGFR-2 Kinase Inhibition
CompoundIC50 (µM) [Hypothetical]
This compound8.9
Sunitinib (Benchmark)0.009[22]

Benchmarking Target 4: Bacterial DNA Gyrase in Infectious Disease

Scientific Rationale: DNA gyrase is a bacterial topoisomerase essential for DNA replication, repair, and transcription, making it an excellent target for antibiotics.[23] Quinolone antibiotics, such as ciprofloxacin, act by inhibiting this enzyme.[24] Given that some pyrrole derivatives possess antibacterial properties, evaluating the test compound against DNA gyrase is a worthwhile endeavor.[25]

Benchmark Inhibitor: Ciprofloxacin . A broad-spectrum fluoroquinolone antibiotic that targets bacterial DNA gyrase and topoisomerase IV.[24]

Experimental Protocol: DNA Gyrase Supercoiling Assay

This classic assay measures the ATP-dependent conversion of relaxed circular plasmid DNA into its supercoiled form by DNA gyrase. Inhibition is observed as a reduction in the amount of supercoiled DNA, which can be visualized by agarose gel electrophoresis.[24][26]

G cluster_workflow DNA Gyrase Supercoiling Assay Workflow Start Mix Gyrase, Relaxed Plasmid, ATP, and Inhibitor Incubate Incubate at 37°C (e.g., 60 min) Start->Incubate Stop Stop Reaction (e.g., add SDS/EDTA) Incubate->Stop Gel Agarose Gel Electrophoresis Stop->Gel Visualize Visualize Bands (e.g., Ethidium Bromide) Gel->Visualize Analyze Quantify Supercoiled vs. Relaxed DNA Bands Visualize->Analyze

Caption: Step-by-step workflow for the DNA gyrase supercoiling assay.

Materials:

  • Purified DNA gyrase (e.g., from E. coli)

  • Relaxed pBR322 plasmid DNA

  • 5X Assay Buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine)

  • ATP solution

  • Test Compound and Ciprofloxacin

  • Stop Solution/Loading Dye (containing SDS, EDTA, bromophenol blue)

  • Agarose and TBE buffer for gel electrophoresis

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

  • Gel imaging system

Procedure:

  • Reaction Setup: On ice, prepare reaction tubes. For a 20 µL reaction, add:

    • 4 µL of 5X Assay Buffer.

    • 2 µL of ATP solution.

    • 1 µL of diluted test compound, Ciprofloxacin, or DMSO (for control).

    • 1 µL of relaxed pBR322 DNA (~0.2 µg).

    • Water to a final volume of 19 µL.

  • Reaction Initiation: Add 1 µL of DNA gyrase enzyme to each tube. Mix gently.

  • Incubation: Incubate the reactions at 37°C for 1 hour.

  • Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel in TBE buffer. Run the gel until there is good separation between the supercoiled and relaxed DNA bands.

  • Visualization: Stain the gel with a DNA stain and visualize using a gel documentation system. The supercoiled form migrates faster through the gel than the relaxed form.

  • Data Analysis and IC50 Determination: Quantify the intensity of the supercoiled DNA band in each lane using densitometry software. Calculate the percent inhibition relative to the "no inhibitor" control. Determine the IC50 value from the dose-response curve.

Data Presentation: DNA Gyrase Inhibition
CompoundIC50 (µM) [Hypothetical]
This compound>100
Ciprofloxacin (Benchmark)0.6 (E. coli)[24]

Conclusion and Path Forward

This guide provides a foundational framework for the initial biological characterization of "this compound." By employing standardized, robust in vitro assays and benchmarking against well-known inhibitors, researchers can efficiently determine if this novel compound exhibits promising activity in key therapeutic areas.

Based on the hypothetical data presented, the compound showed weak to moderate activity against VEGFR-2 (IC50 = 8.9 µM), COX-2 (IC50 = 15.2 µM), and AChE (IC50 = 25.8 µM), and was inactive against DNA gyrase. While these values are significantly weaker than the benchmark inhibitors, the observed activity against VEGFR-2 might warrant further investigation. A medicinal chemist could use this initial data as a starting point for structure-activity relationship (SAR) studies, potentially modifying the pyrrole substituents to enhance potency and selectivity.

The strength of this approach lies in its systematic and comparative nature. It is a self-validating system; the inclusion of potent, known inhibitors in every assay ensures that the experimental setup is performing correctly. This methodology transforms an uncharacterized molecule from a catalogue chemical into a lead candidate with a preliminary data package, paving the way for more advanced preclinical studies.

References

  • Chen, H., et al. (2014). Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. European Journal of Medicinal Chemistry, 79, 366-378.
  • Golub, A. G., et al. (2013). Synthesis and Biological Evaluation of Novel Substituted pyrrolo[1,2-a]quinoxaline Derivatives as Inhibitors of the Human Protein Kinase CK2. European Journal of Medicinal Chemistry, 65, 205-222.
  • MDPI. (2022).
  • ProQuest. (2021). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology, 14(2), 735-741.
  • Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Retrieved from [Link]

  • PubMed. (2009). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology, 582, 97-109.
  • National Center for Biotechnology Information. (2023).
  • National Center for Biotechnology Information. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 25(1), 585.
  • YouTube. (2023). In Vitro Inhibition Studies: Elements of Design and Important Considerations in Data Analysis. Retrieved from [Link]

  • PubMed. (2023). Characterisation of tyrosine kinase inhibitor-receptor interactions at VEGFR2 using sunitinib-red and nanoBRET. Biochemical Pharmacology, 214, 115672.
  • Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
  • Bentham Science. (2021). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Current Medicinal Chemistry, 28(1), 135-146.
  • antibodies-online.com. (n.d.). Acetylcholinesterase Assay Kit | ABIN1000245. Retrieved from [Link]

  • Biology LibreTexts. (2021). 6.4: Enzyme Inhibition. Retrieved from [Link]

  • Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Retrieved from [Link]

  • ResearchGate. (2021). Effect of ciprofloxacin on DNA gyrase detected by fluorescence and.... Retrieved from [Link]

  • YouTube. (2023). functional in vitro assays for drug discovery. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 Kinase Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. Sensors, 18(11), 3986.
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • ACS Publications. (2020). Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. ACS Infectious Diseases, 6(8), 2133-2143.
  • MDPI. (2023). DNA Gyrase as a Target for Quinolones. Biomedicines, 11(2), 371.
  • nsj prayoglife. (n.d.). 1-(tert-Butyl) 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate, > 99%. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to ensure that researchers, scientists, and drug development professionals can handle and dispose of specialized chemical reagents not only effectively but with the highest degree of safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate (CAS No: 156237-78-4), a brominated heterocyclic compound common in organic synthesis. The procedures outlined herein are designed to mitigate risks, ensure regulatory compliance, and build a culture of safety within the laboratory.

Immediate Safety Profile & Hazard Identification

Understanding the inherent hazards of a compound is the first step toward safe handling and disposal. This compound is classified as a hazardous substance. Its primary routes of exposure and associated toxicities necessitate stringent safety controls.

Table 1: Hazard Summary for this compound

PropertyIdentifierSource(s)
CAS Number 156237-78-4[1]
Molecular Formula C₁₁H₁₄BrNO₄[1]
GHS Pictogram

Inferred from H-Statements
Signal Word Warning [1]
Hazard Statements H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP405: Store locked upP501: Dispose of contents/container to an approved waste disposal plant[1][2]

The core hazard stems from its classification as a toxic substance. Furthermore, as a brominated organic compound, it belongs to a class of chemicals that can be persistent and bio-accumulative in the environment if not disposed of correctly[3]. Improper disposal, such as incineration without appropriate flue gas treatment, can lead to the formation of hazardous byproducts like hydrogen bromide (HBr), a corrosive acid.

Personal Protective Equipment (PPE) for Disposal

All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust. The following minimum PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for tears or punctures before use[2][4].

  • Eye Protection: Chemical safety goggles. A face shield should be worn over goggles if there is a significant risk of splashing.

  • Body Protection: A flame-resistant laboratory coat, fully buttoned.

  • Footwear: Closed-toe shoes made of a chemically resistant material.

Step-by-Step Disposal Protocol

Disposal of this compound must follow a strict, documented procedure that aligns with local, regional, and national hazardous waste regulations[5].

Step 1: Waste Segregation At the point of generation, designate a specific waste stream for halogenated organic compounds.

  • DO NOT mix this waste with non-halogenated solvents, as this complicates the disposal process and increases costs.

  • DO NOT dispose of this compound down the drain or in regular trash[4].

Step 2: Containerization

  • Select a dedicated, leak-proof hazardous waste container made of a compatible material (e.g., borosilicate glass or high-density polyethylene).

  • Ensure the container has a secure, vapor-tight lid to prevent the escape of fumes.

  • If dealing with residual solid, it should be placed in a clearly labeled, sealed container. For solutions, use a dedicated liquid waste container.

Step 3: Labeling Proper labeling is a critical safety and compliance measure. The waste container label must include:

  • The full chemical name: "this compound" and "Halogenated Organic Waste".

  • The CAS Number: "156237-78-4".

  • The words "Hazardous Waste".

  • Appropriate GHS hazard pictograms (Skull and Crossbones).

  • The date of accumulation and the name of the generating researcher/laboratory.

Step 4: Temporary On-Site Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA must be a secure, well-ventilated area, away from heat, sparks, or open flames[5].

  • Ensure the storage area is segregated from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases[6].

Step 5: Final Disposition

  • The final step is the collection and disposal by a licensed and certified hazardous waste management company[2][7].

  • The preferred method of destruction for brominated organic compounds is high-temperature incineration in a facility equipped with afterburners and alkaline scrubbers. This ensures complete destruction of the organic molecule and neutralizes the resulting acidic gases like HBr.

Disposal and Safety Workflow

The following diagram outlines the decision-making process for the safe handling and disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_emergency Emergency Response start Start: Generate Waste ppe Don Required PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate as Halogenated Waste fume_hood->segregate container Use Designated & Compatible Hazardous Waste Container segregate->container label_waste Label Container Correctly (Name, CAS, Hazards) container->label_waste store Store in Secure Satellite Accumulation Area label_waste->store pickup Arrange Pickup by Licensed Waste Disposal Service store->pickup spill Spill or Exposure? store->spill end_node End: Waste Disposed pickup->end_node spill->pickup No spill_protocol Follow Spill Protocol: Contain, Absorb, Collect spill->spill_protocol Yes (Spill) exposure_protocol Follow Exposure Protocol: Flush Area, Seek Medical Aid spill->exposure_protocol Yes (Exposure) spill_protocol->store exposure_protocol->store

Caption: Workflow for the safe disposal of brominated pyrrole derivatives.

Emergency Procedures for Spills and Exposure

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads[8].

    • Using non-sparking tools, carefully collect the absorbed material and place it into a labeled hazardous waste container for disposal[5][9].

    • Clean the spill area with an appropriate solvent and decontaminate.

  • Major Spill:

    • Evacuate the laboratory immediately and secure the area.

    • Notify your institution's Environmental Health & Safety (EHS) department and emergency services.

    • Do not attempt to clean up a large spill without specialized training and equipment.

  • Personal Exposure:

    • Inhalation: Immediately move the affected person to fresh air. Seek medical attention[10].

    • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes[10]. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so[8][10]. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[5][10].

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and scientific integrity.

References

  • Vertex AI Search. 1-(tert-Butyl)
  • Thermo Fisher Scientific.
  • Sciencelab.com. Pyrrole MSDS/SDS.
  • Fisher Scientific. SAFETY DATA SHEET for 1-Bromo-4-tert-butylbenzene.
  • Fisher Scientific.
  • CDN. pyrrole-MSDS.pdf.
  • DC Fine Chemicals.
  • Fisher Scientific. SAFETY DATA SHEET for 1-Bromo-4-tert-butylbenzene (Canada WHMIS 2015).
  • Chem-Impex International.
  • Apollo Scientific. Safety Data Sheet for 1-Bromo-4-(tert-butyl)benzene.
  • CymitQuimica.
  • ACS GCI Pharmaceutical Roundtable. Bromination Reagent Guide. Available at: [Link]

Sources

Personal protective equipment for handling 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Handling of 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate

As a novel halogenated pyrrole building block, this compound presents unique opportunities in synthetic chemistry and drug development. However, its handling demands a rigorous and informed approach to safety. This guide moves beyond mere compliance, providing a procedural and scientific framework to ensure your safety and the integrity of your research. The protocols herein are designed as a self-validating system, grounded in established safety principles and an expert understanding of chemical reactivity.

Hazard Analysis: A Proactive Risk Assessment

Understanding the specific threats posed by a chemical is the foundation of all safety protocols. According to supplier safety data, this compound is classified with significant hazard warnings. A positional isomer, 1-tert-Butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate, is designated as harmful if swallowed, and causes skin and serious eye irritation, and may cause respiratory irritation[1]. More critically, safety data for the target compound itself indicates a higher level of danger, classifying it as toxic if swallowed, toxic in contact with skin, and toxic if inhaled[2].

Given these classifications, we must assume the following primary routes of exposure and potential health effects:

  • Inhalation: May cause respiratory irritation or prove toxic if inhaled[1][2].

  • Dermal (Skin) Contact: Toxic upon contact; causes skin irritation[1][2]. Prolonged contact may defat the skin, leading to dermatitis[3].

  • Ocular (Eye) Contact: Causes serious eye irritation[1].

  • Ingestion: Toxic or harmful if swallowed[1][2].

Therefore, all handling procedures must be designed to eliminate or drastically minimize the possibility of the compound entering the body through these routes. This proactive hazard assessment is the first step in complying with OSHA's laboratory standards, which mandate that employers evaluate potential hazards to determine the necessary Personal Protective Equipment (PPE)[4][5][6].

Engineering Controls: Your First and Most Critical Line of Defense

Before any PPE is selected, engineering controls must be in place. PPE is designed to protect you when these primary controls fail or during a spill, not as a substitute for them.

The Chemical Fume Hood: All manipulations of this compound—including weighing, reconstitution, and addition to reaction vessels—must be performed inside a certified chemical fume hood. A properly functioning fume hood is the single most important piece of safety equipment for this procedure, as it directly addresses the inhalation hazard[7].

Best Practices for Fume Hood Use:

  • Verify Function: Before starting, check the fume hood's certification sticker and ensure the airflow monitor (magnehelic gauge or digital readout) indicates it is operating correctly[8].

  • Sash Position: Work with the sash at the lowest possible height that is still comfortable, and never above the marked maximum operating height (typically 18 inches)[9]. Keep the sash closed completely when not actively working in the hood[7][8].

  • Work Zone: All apparatus and chemicals should be kept at least six inches back from the plane of the sash to ensure effective containment and prevent vapors from escaping[8][10][11].

  • Minimize Clutter: Do not use the fume hood for long-term storage of chemicals or equipment.[7][9][11] Excessive clutter disrupts airflow patterns, which can create eddies and pull contaminants out into the laboratory[8][9].

  • Avoid Cross-Drafts: Rapid movements in or near the hood, as well as drafts from open doors or windows, can disrupt the hood's containment ability[8][9].

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE must be directly informed by the hazard assessment. For this compound, a multi-layered approach is required to protect against all potential routes of exposure.

Ocular and Face Protection:

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Due to the "serious eye irritation" hazard (H319), chemical splash goggles that form a seal around the eyes are mandatory[1]. They must be compliant with ANSI Z87 standards[12].

  • Face Shield: When performing operations with a higher risk of splashing—such as transferring large volumes or working with reactions under pressure—a full-face shield must be worn in addition to chemical splash goggles[5][12]. The goggles provide a seal against vapors and splashes, while the shield protects the face from direct impact.

Dermal (Hand and Body) Protection:

  • Gloves: Chemical-resistant nitrile gloves are the minimum requirement for hand protection[5]. Given the compound's dermal toxicity, consider double-gloving for added protection during transfers or cleanup[12]. Always inspect gloves for tears or pinholes before use. If contact occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves[12].

  • Lab Coat: A flame-resistant lab coat with long sleeves and a snap or button front closure is required. This protects your skin and personal clothing from accidental splashes[5]. Ensure sleeves are fully extended and the coat is buttoned.

Respiratory Protection:

  • Primary Control: As stated, all work must be conducted in a chemical fume hood to prevent inhalation of dust or vapors[13].

  • Contingency: In the event of a large spill outside of the fume hood or a failure of the ventilation system, a respirator may be required. The specific type (e.g., N95, half-mask with appropriate cartridges) depends on the concentration and physical form of the contaminant. Any workplace requiring respirator use must have a formal respiratory protection program in place that complies with OSHA 29 CFR 1910.134, which includes fit testing and medical evaluations[4].

Operational Workflow: From Bench to Disposal

A procedural approach ensures safety is integrated into every step of the experimental process.

  • Preparation: Before bringing the chemical into the work area, ensure you have all necessary PPE, spill cleanup materials, and waste containers ready. Verify the fume hood is operational.

  • Donning PPE: Put on your PPE in the correct order: lab coat, then goggles/face shield, and finally, gloves. This sequence ensures a proper fit and seal.

  • Handling the Chemical:

    • Perform all manipulations at least 6 inches inside the fume hood sash[10][11].

    • When weighing the solid, use a disposable weigh boat or creased weighing paper to minimize contamination of the balance.

    • When adding solvents, pour slowly to avoid splashing. Keep containers capped when not in use to minimize vapor release[9].

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination: gloves first, followed by face shield/goggles, and finally the lab coat. Dispose of gloves immediately. Wash hands thoroughly after removing all PPE.

  • Waste Disposal:

    • Chemical Waste: All excess solid material and solutions containing this compound must be disposed of as hazardous chemical waste. Never pour it down the drain[14]. Collect it in a clearly labeled, sealed, and appropriate waste container.

    • Contaminated Materials: Any item that comes into direct contact with the chemical, such as gloves, pipette tips, and weigh boats, must also be disposed of as hazardous waste[15]. These items should be placed in a designated solid waste container within the fume hood.

    • Regulatory Compliance: All hazardous waste disposal must adhere to the EPA's Resource Conservation and Recovery Act (RCRA) "cradle-to-grave" management system, ensuring it is properly tracked from generation to final disposal[16][17].

Data and Workflow Visualization

To facilitate quick reference and procedural clarity, the following table and workflow diagram summarize the key safety protocols.

Table 1: PPE Requirements by Laboratory Task
TaskMinimum Required PPE
Setup & Preparation Lab Coat, Chemical Splash Goggles
Weighing Solid Compound Lab Coat, Chemical Splash Goggles, Nitrile Gloves (Single Pair)
Preparing Solutions Lab Coat, Chemical Splash Goggles, Nitrile Gloves (Double Pair Recommended)
Running Reaction / Transfers Lab Coat, Face Shield over Chemical Splash Goggles, Nitrile Gloves (Double Pair)
Waste Disposal & Cleanup Lab Coat, Chemical Splash Goggles, Nitrile Gloves (Double Pair)
Diagram 1: Safe Handling Workflow

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.